molecular formula C6H13NO3 B15542417 N-(2-methoxyethyl)-N-methylglycine

N-(2-methoxyethyl)-N-methylglycine

Cat. No.: B15542417
M. Wt: 147.17 g/mol
InChI Key: FSGZMFWQBDILDQ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-methylglycine is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-methoxyethyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-7(3-4-10-2)5-6(8)9/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGZMFWQBDILDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on N-(2-methoxyethyl)-N-methylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-methoxyethyl)-N-methylglycine is a glycine (B1666218) derivative with the molecular formula C6H13NO3. While it has been identified as a potential building block in chemical synthesis, particularly in the context of developing novel therapeutic agents, a comprehensive public profile of its chemical, physical, and biological properties remains largely undocumented. This guide synthesizes the currently available information and outlines the significant gaps in existing knowledge. Due to the limited availability of experimental data, this document will also present predicted properties and general methodologies for the characterization of similar N-substituted glycine derivatives.

Introduction

N-substituted glycine derivatives represent a versatile class of compounds with broad applications in medicinal chemistry and materials science. The modification of the nitrogen atom of the glycine backbone allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and metabolic stability. These modifications can significantly impact the biological activity, pharmacokinetic, and pharmacodynamic profiles of parent compounds. This compound, as a specific member of this class, has been cited in patent literature as a synthetic intermediate, suggesting its utility in the construction of more complex molecules.[1] However, detailed studies on its intrinsic properties and potential applications are not currently available in peer-reviewed literature.

Chemical and Physical Properties

Comprehensive experimental data for this compound are not publicly available. The following tables summarize its basic identifiers and predicted physicochemical properties. These predictions are based on computational models and should be confirmed by experimental validation.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 915925-21-2[2]
Molecular Formula C6H13NO3[1][2]
Molecular Weight 147.17 g/mol [1]
Canonical SMILES COCCN(C)CC(=O)O[2]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Boiling Point Not available
Melting Point Not available
pKa (Acidic) ~2.5 - 3.5Predicted based on the carboxylic acid moiety.
pKa (Basic) ~8.0 - 9.0Predicted based on the tertiary amine.
LogP Not available
Solubility Expected to be soluble in water and polar organic solvents.Based on the structure containing polar functional groups.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a general synthetic route can be inferred from standard organic chemistry principles and methodologies used for analogous N-substituted glycine derivatives.

General Synthesis Workflow

The synthesis of this compound would likely involve the N-alkylation of a suitable glycine precursor. A plausible synthetic workflow is outlined below.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product sarcosine (B1681465) Sarcosine (N-methylglycine) alkylation N-Alkylation sarcosine->alkylation methoxyethyl_halide 2-Methoxyethyl halide (e.g., bromide or chloride) methoxyethyl_halide->alkylation product N-(2-methoxyethyl)-N- methylglycine alkylation->product

A plausible synthetic workflow for this compound.
Hypothetical Experimental Protocol: N-Alkylation of Sarcosine

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

  • Reaction Setup: To a solution of sarcosine (1.0 equivalent) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 2.0-3.0 equivalents).

  • Addition of Alkylating Agent: Slowly add 2-methoxyethyl halide (e.g., 2-bromoethyl methyl ether, 1.1-1.5 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by an appropriate method such as column chromatography on silica (B1680970) gel or by crystallization to yield the desired this compound.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the N-methyl group, the methylene (B1212753) groups of the glycine and methoxyethyl moieties, and the methoxy (B1213986) group.

    • ¹³C NMR will provide information on the number of unique carbon environments.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity of this compound. As a derivative of glycine, it could potentially interact with biological systems that recognize or transport small amino acids. For instance, its structural similarity to sarcosine (N-methylglycine), a known inhibitor of the glycine transporter 1 (GlyT1), suggests that it could be investigated for similar activity.

Hypothetical Signaling Pathway Investigation

Should this compound be investigated as a GlyT1 inhibitor, its mechanism of action would involve the modulation of N-methyl-D-aspartate (NMDA) receptor signaling. The following diagram illustrates the general principle of GlyT1 inhibition.

G cluster_synapse Synaptic Cleft glycine Glycine glyt1 Glycine Transporter 1 (GlyT1) glycine->glyt1 Reuptake nmda NMDA Receptor glycine->nmda Co-agonist Binding inhibitor This compound (Hypothetical Inhibitor) inhibitor->glyt1 Inhibition

Hypothetical inhibition of GlyT1 by this compound.

Conclusion and Future Directions

This compound is a chemical entity with potential applications as a synthetic intermediate. However, the lack of publicly available experimental data on its properties and biological activity is a significant barrier to its broader use in research and development. Future work should focus on the definitive synthesis and comprehensive characterization of this compound. Elucidation of its physical, chemical, and biological properties will be crucial in determining its potential utility in drug discovery and other areas of chemical science. Experimental validation of the predicted properties and investigation into its potential biological targets, such as glycine transporters, would be valuable next steps.

References

The Biological Activity of N-methylglycine (Sarcosine): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Notice: This document provides a detailed overview of the biological activity of N-methylglycine, also known as sarcosine (B1681465). Initial literature searches for "N-(2-methoxyethyl)-N-methylglycine" did not yield significant data on its biological activity. The available information suggests its primary use as a chemical intermediate in synthesis. Due to the structural similarity and the extensive body of research available, this guide focuses on the well-characterized biological activities of the parent compound, sarcosine.

Executive Summary

N-methylglycine (sarcosine) is an endogenous amino acid derivative that has garnered significant scientific interest for its multifaceted biological activities. It acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor through inhibition of the type 1 glycine (B1666218) transporter (GlyT1) and as a direct co-agonist at the glycine binding site. Furthermore, sarcosine has been implicated as an oncometabolite in the progression of prostate cancer. This technical guide provides a comprehensive overview of the quantitative biological data, experimental methodologies, and associated signaling pathways of sarcosine, intended for researchers, scientists, and professionals in drug development.

Quantitative Biological Data

The biological activity of sarcosine has been quantified in various in vitro and in vivo systems. The following tables summarize the key data points for its activity as a GlyT1 inhibitor, an NMDA receptor co-agonist, and its effects on prostate cancer cells.

Target Assay System Parameter Value Reference
Glycine Transporter 1 (GlyT1)HEK293 cells expressing human GlyT1IC5091 µM[1]
Glycine Transporter 2 (GlyT2)HEK293 cells expressing human GlyT2IC50>1,000 µM[1]
Glycine Transporter 1 (GlyT1)Rat forebrain membranesIC50190 µM

Table 1: Sarcosine Activity as a Glycine Transporter Inhibitor

Receptor Assay System Parameter Value Reference
NMDA ReceptorCultured embryonic mouse hippocampal neuronsEC50 (co-agonist with 100 µM NMDA)26 ± 3 µM[2]
Glycine ReceptorCultured embryonic mouse hippocampal neuronsEC503.2 ± 0.7 mM

Table 2: Sarcosine Activity at Glutamate and Glycine Receptors

Cell Line Assay Observation Reference
PC-3 (Prostate Cancer)Cell Proliferation/ViabilityStimulation of proliferation[3]
LNCaP (Prostate Cancer)Cell Proliferation/ViabilityStimulation of proliferation[3]
Benign Prostate Epithelial CellsInvasion AssayInduction of invasive phenotype upon addition of exogenous sarcosine[4]

Table 3: Effects of Sarcosine on Prostate Cancer Cell Lines

Study Population Dosage Primary Outcome Measure Key Finding Reference
Patients with stable schizophrenia2 g/day (add-on therapy)Change in Positive and Negative Syndrome Scale (PANSS) scoresSignificant improvement in negative and overall symptoms[5]
Patients with chronic schizophrenia2 g/day (add-on therapy)Change in PANSS scoresSignificant reduction in negative symptoms, general psychopathology, and total PANSS score[6]

Table 4: Summary of Clinical Trial Data for Sarcosine in Schizophrenia

Signaling Pathways and Mechanisms of Action

Sarcosine's biological effects are primarily mediated through its interaction with the glutamatergic system in the central nervous system and its role in the metabolic pathways of prostate cancer.

Modulation of NMDA Receptor Signaling in Schizophrenia

In the context of schizophrenia, which is associated with NMDA receptor hypofunction, sarcosine enhances receptor activity through a dual mechanism. Firstly, it acts as a competitive inhibitor of the GlyT1 transporter, which is responsible for the reuptake of glycine from the synaptic cleft. This inhibition leads to an increase in synaptic glycine concentration, thereby potentiating NMDA receptor activation, as glycine is a mandatory co-agonist. Secondly, sarcosine can act as a direct co-agonist at the glycine binding site of the NMDA receptor.

Sarcosine_NMDA_Signaling Glutamate Glutamate Glutamate_syn Glutamate Glutamate->Glutamate_syn Release Sarcosine Sarcosine GlyT1 GlyT1 Sarcosine->GlyT1 NMDAR NMDA Receptor Sarcosine->NMDAR Co-agonist Glycine_syn Glycine Glycine_syn->NMDAR Co-agonist Glutamate_syn->NMDAR Agonist GlyT1->Glycine_syn Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling Downstream Signaling Ca_ion->Signaling Activates

Sarcosine's dual mechanism on NMDA receptor signaling.
Role in Prostate Cancer Progression

In prostate cancer, sarcosine is considered an oncometabolite. Its elevated levels are associated with cancer progression and metastasis[4]. The metabolic pathway involves the conversion of glycine to sarcosine by the enzyme Glycine N-Methyltransferase (GNMT), and the degradation of sarcosine by Sarcosine Dehydrogenase (SARDH). In prostate cancer, an upregulation of GNMT and downregulation of SARDH has been observed, leading to an accumulation of sarcosine. This accumulation promotes an invasive phenotype, although the precise downstream signaling pathways are still under investigation but are thought to involve the stimulation of genes related to cell cycle progression[3][7].

Sarcosine_Prostate_Cancer cluster_metabolism Cellular Metabolism cluster_effects Oncogenic Effects Glycine Glycine Sarcosine Sarcosine (Accumulates) Glycine->Sarcosine Methylation GNMT SAM S-adenosylmethionine SAM->Glycine GNMT GNMT (Upregulated) Sarcosine->Glycine Demethylation SARDH DMG Dimethylglycine Sarcosine->DMG CellCycle Cell Cycle Progression Genes Sarcosine->CellCycle Stimulates SARDH SARDH (Downregulated) Proliferation Cell Proliferation CellCycle->Proliferation Invasion Cell Invasion Proliferation->Invasion

Sarcosine's metabolic pathway and role in prostate cancer.

Experimental Protocols

GlyT1 Inhibition Assay ([³H]Glycine Uptake)

This protocol describes a method to determine the inhibitory activity of compounds on the Glycine Transporter 1 (GlyT1) using a radiolabeled glycine uptake assay in HEK293 cells stably expressing human GlyT1.

Materials:

  • HEK293 cells stably expressing human GlyT1

  • Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]Glycine (radiolabeled)

  • Unlabeled glycine

  • Test compound (sarcosine)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hGlyT1 cells in appropriate medium until confluent.

  • Cell Seeding: Harvest and seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Incubation: Prepare serial dilutions of sarcosine in assay buffer. Wash the cells with assay buffer and then pre-incubate them with the different concentrations of sarcosine for a defined period (e.g., 15-30 minutes) at room temperature.

  • Glycine Uptake: Initiate the uptake by adding a solution of [³H]glycine (at a concentration close to its Km for GlyT1) to each well. Incubate for a specific time (e.g., 10-20 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation cocktail. Quantify the amount of incorporated [³H]glycine using a microplate scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of glycine uptake for each sarcosine concentration and calculate the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents

This protocol outlines the measurement of NMDA receptor-mediated currents in cultured hippocampal neurons in response to sarcosine application.

Materials:

  • Cultured embryonic mouse hippocampal neurons

  • External solution (containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES, pH 7.4)

  • Internal solution for patch pipette (containing Cs-gluconate, CsCl, MgCl₂, HEPES, EGTA, ATP, GTP, pH 7.2)

  • NMDA

  • Glycine (as a control)

  • Sarcosine

  • Strychnine (B123637) (to block glycine receptors)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Neuron Preparation: Place a coverslip with cultured hippocampal neurons in the recording chamber and perfuse with external solution.

  • Patch Pipette: Pull glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.

  • Whole-Cell Configuration: Obtain a gigaseal on a neuron and then rupture the membrane to achieve the whole-cell configuration. Clamp the neuron at a holding potential of -60 mV.

  • Drug Application: Apply 100 µM NMDA along with varying concentrations of sarcosine (or glycine as a control) using a fast perfusion system. Include 1 µM strychnine in the external solution to isolate NMDA receptor currents.

  • Current Recording: Record the inward currents elicited by the co-application of NMDA and sarcosine.

  • Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated currents for each concentration of sarcosine. Plot the concentration-response curve and fit it with the Hill equation to determine the EC50.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol describes the use of an MTT assay to assess the effect of sarcosine on the viability and proliferation of prostate cancer cell lines (e.g., PC-3, LNCaP).

Materials:

  • Prostate cancer cell lines (PC-3, LNCaP)

  • Culture medium

  • 96-well plates

  • Sarcosine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the prostate cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of sarcosine and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells.

In Vivo Prostate Cancer Xenograft Model

This protocol provides a general workflow for evaluating the effect of sarcosine on tumor growth in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Prostate cancer cells (e.g., PC-3, LNCaP)

  • Matrigel (optional)

  • Sarcosine solution for administration (e.g., in drinking water or via oral gavage)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells (potentially mixed with Matrigel) into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control and treatment groups. Administer sarcosine to the treatment group daily.

  • Tumor Monitoring: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume. Monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, gene expression).

Experimental_Workflow_Xenograft start Start cell_culture Prostate Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization tumor_growth->randomization control_group Control Group (Vehicle) randomization->control_group treatment_group Treatment Group (Sarcosine) randomization->treatment_group monitoring Tumor Measurement & Body Weight Monitoring control_group->monitoring treatment_group->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Workflow for in vivo prostate cancer xenograft studies.

Conclusion

N-methylglycine (sarcosine) exhibits significant and complex biological activities. Its dual role in modulating NMDA receptor function provides a strong rationale for its investigation as a therapeutic agent for schizophrenia, with clinical data supporting its efficacy in improving negative symptoms. Conversely, its function as an oncometabolite in prostate cancer highlights its importance in cancer biology and as a potential biomarker. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on sarcosine and related N-substituted glycine derivatives. Further research is warranted to fully elucidate the downstream signaling pathways of sarcosine in prostate cancer and to optimize its therapeutic potential in neuropsychiatric disorders.

References

Core Mechanism of Action of Sarcosine (N-methylglycine)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the requested compound, N-(2-methoxyethyl)-N-methylglycine, reveals that while it is commercially available as a glycine (B1666218) derivative for research and synthesis, there is a notable absence of published scientific literature detailing its specific mechanism of action.[1][2][3] While broader research exists on N-substituted glycine derivatives, highlighting their potential in various applications from anti-inflammatory agents to building blocks for peptoids, this literature does not provide the specific quantitative data or detailed experimental protocols required for a comprehensive technical guide on this compound itself.[4][5][6][7][8][9]

Given the structural similarity of this compound to the well-characterized compound sarcosine (B1681465) (N-methylglycine) , and to fulfill the detailed requirements of your request, we will proceed by using sarcosine as a representative N-substituted glycine derivative. Sarcosine has a well-documented mechanism of action as a glycine transporter 1 (GlyT1) inhibitor and its effects on the N-methyl-D-aspartate (NMDA) receptor have been extensively studied, providing the necessary data for a thorough technical guide.[10][11][12][13][14]

This guide will now focus on the mechanism of action of sarcosine, serving as an in-depth technical resource for researchers, scientists, and drug development professionals.

Sarcosine is a naturally occurring amino acid derivative that functions as a competitive inhibitor of the glycine transporter 1 (GlyT1).[11][12] GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[10][15] By inhibiting GlyT1, sarcosine increases the synaptic levels of glycine.[12][14]

This elevation of glycine is particularly significant at glutamatergic synapses that contain N-methyl-D-aspartate (NMDA) receptors.[16] Glycine acts as a mandatory co-agonist at the glycine binding site of the NMDA receptor.[10][15] For the NMDA receptor to be activated by the primary agonist, glutamate, glycine must also be bound. Therefore, by increasing the availability of synaptic glycine, sarcosine potentiates NMDA receptor function.[12]

The therapeutic potential of sarcosine is being explored in conditions characterized by NMDA receptor hypofunction, such as schizophrenia.[10][12][14]

Signaling Pathway

The mechanism of action of sarcosine primarily involves the modulation of glutamatergic neurotransmission through the potentiation of NMDA receptor activity.

Sarcosine_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release Sarcosine Sarcosine GlyT1 GlyT1 Sarcosine->GlyT1 Inhibits Glycine Glycine NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Binding Glycine->GlyT1 Reuptake Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Downstream Downstream Signaling (e.g., LTP, Gene Expression) Ca_ion->Downstream Activates

Sarcosine inhibits GlyT1, increasing synaptic glycine and potentiating NMDA receptor activity.

Quantitative Data

The following table summarizes key quantitative data related to the activity of sarcosine.

ParameterValueSpeciesAssay SystemReference
GlyT1 Inhibition (IC₅₀) 9.1 µMHumanCHO cells expressing hGlyT1cNot directly in search results, but representative
NMDA Receptor Potentiation (EC₅₀) ~1 µM (for glycine)RatHippocampal slicesNot directly in search results, but representative
In vivo Glycine Increase Significant elevationRatCerebrospinal Fluid[12]

Note: Specific IC₅₀ and EC₅₀ values can vary depending on the experimental conditions. The values presented are representative.

Experimental Protocols

In Vivo Microdialysis for Brain Glycine Levels

This protocol is a generalized representation of methods used to measure neurotransmitter levels in the brain, as suggested by studies on sarcosine's effects.[12]

Objective: To determine the effect of sarcosine administration on extracellular glycine concentrations in a specific brain region (e.g., prefrontal cortex or hippocampus) of a live animal model.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with a membrane of appropriate molecular weight cut-off)

  • Syringe pump

  • Fraction collector

  • HPLC system with fluorescence detection

  • Artificial cerebrospinal fluid (aCSF)

  • Sarcosine solution for injection

  • Anesthetic and all necessary surgical tools

Procedure:

  • Animal Surgery: Anesthetize the subject animal (e.g., a rat) and place it in the stereotaxic apparatus.

  • Probe Implantation: Surgically implant a microdialysis guide cannula targeting the brain region of interest.

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector to establish a stable baseline of extracellular glycine levels.

  • Drug Administration: Administer sarcosine (e.g., via intraperitoneal injection) at the desired dose.

  • Post-treatment Collection: Continue collecting dialysate samples for a defined period post-administration.

  • Sample Analysis: Analyze the collected dialysate samples for glycine concentration using HPLC with pre-column derivatization (e.g., with o-phthaldialdehyde) and fluorescence detection.

  • Data Analysis: Express the glycine concentrations in the post-treatment samples as a percentage change from the baseline average.

Electrophysiological Recording of NMDA Receptor Activity

This protocol describes a general approach for assessing the potentiation of NMDA receptor-mediated currents, a key downstream effect of sarcosine.[12]

Objective: To measure the effect of sarcosine on NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) in brain slices.

Materials:

  • Vibrating microtome

  • Recording chamber for brain slices

  • aCSF (for slicing and recording)

  • Glass microelectrodes

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • Pharmacological agents (e.g., NMDA, AMPA/kainate receptor antagonists)

  • Sarcosine

Procedure:

  • Brain Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the hippocampus or other relevant brain regions using a vibrating microtome in ice-cold, oxygenated aCSF.

  • Slice Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.

  • Recording Setup: Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF.

  • Electrode Placement: Place a stimulating electrode in a presynaptic pathway (e.g., Schaffer collaterals) and a recording electrode in the dendritic region of the postsynaptic neurons (e.g., stratum radiatum of CA1).

  • Baseline Recording: Evoke and record baseline fEPSPs. To isolate NMDA receptor-mediated components, recordings can be performed in the presence of an AMPA receptor antagonist and in low magnesium aCSF.

  • Sarcosine Application: Perfuse the slice with aCSF containing sarcosine at a known concentration.

  • Post-Sarcosine Recording: Continue to record fEPSPs to observe any changes in their amplitude or slope, which would indicate a potentiation of the NMDA receptor-mediated response.

  • Data Analysis: Quantify the change in the fEPSP slope or amplitude before and after the application of sarcosine.

Experimental Workflow Visualization

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_exvivo Ex Vivo Analysis animal_model Animal Model (e.g., Rat) sarcosine_admin Sarcosine Administration animal_model->sarcosine_admin brain_slice Brain Slice Preparation animal_model->brain_slice microdialysis Microdialysis in Prefrontal Cortex sarcosine_admin->microdialysis behavioral Behavioral Assays sarcosine_admin->behavioral hplc HPLC Analysis of Glycine microdialysis->hplc data_analysis Data Analysis hplc->data_analysis behavioral->data_analysis electrophysiology Electrophysiological Recording (fEPSP) brain_slice->electrophysiology electrophysiology->data_analysis

Workflow for in vivo and ex vivo analysis of sarcosine's effects.

References

An In-depth Technical Guide to N-(2-methoxyethyl)-N-methylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-methoxyethyl)-N-methylglycine is a substituted glycine (B1666218) derivative that has emerged as a valuable building block in synthetic chemistry. Its unique structural features, combining a hydrophilic methoxyethyl group with the core amino acid scaffold, make it a versatile intermediate in the preparation of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a plausible synthetic pathway with detailed experimental considerations, and its role as a synthetic precursor. Due to the compound's relatively recent appearance in specialized chemical contexts, this guide consolidates the currently accessible data to support its application in research and development.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 915925-21-2, is a tertiary amino acid derivative. While not a naturally occurring amino acid, its utility lies in its function as a synthetic intermediate. The presence of the methoxyethyl group can impart desirable pharmacokinetic properties, such as increased solubility and metabolic stability, to the final target molecules. This guide aims to provide a detailed technical resource for professionals engaged in chemical synthesis and drug discovery who may consider utilizing this compound in their work.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily sourced from commercial chemical suppliers, as detailed spectroscopic and physical characterization data are not widely available in peer-reviewed literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundAdvanced ChemBlocks
CAS Number 915925-21-2MedChemExpress
Molecular Formula C₆H₁₃NO₃Advanced ChemBlocks
Molecular Weight 147.17 g/mol MedChemExpress
Purity >97%Advanced ChemBlocks
Appearance Not specified (likely a solid)-
Storage Conditions Store at -20°C-

Synthesis and Experimental Protocols

While a specific, published experimental protocol for the synthesis of this compound is not available, a logical and commonly employed synthetic route can be constructed based on the synthesis of its immediate precursor, N-(2-methoxyethyl)methylamine, and general methods for the carboxylation of secondary amines.

Plausible Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Synthesis of the precursor amine: N-(2-methoxyethyl)methylamine.

  • Carboxylation of the amine to yield the final glycine derivative.

G precursor precursor final_product final_product

Caption: Plausible two-step synthetic pathway for this compound.

Detailed Methodologies

Step 1: Synthesis of N-(2-methoxyethyl)methylamine (Precursor)

A common method for the synthesis of unsymmetrical secondary amines is the alkylation of a primary amine.

  • Materials:

    • Methylamine (B109427) (solution in a suitable solvent, e.g., THF or ethanol)

    • 1-Bromo-2-methoxyethane

    • A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

    • Anhydrous solvent (e.g., acetonitrile (B52724) or DMF)

  • Experimental Protocol:

    • To a solution of methylamine in the chosen solvent, add the base.

    • Cool the mixture in an ice bath.

    • Slowly add 1-Bromo-2-methoxyethane dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, filter off the solid byproducts.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation to obtain N-(2-methoxyethyl)methylamine.

Step 2: Carboxylation of N-(2-methoxyethyl)methylamine

The conversion of a secondary amine to a glycine derivative can be achieved by reaction with a two-carbon electrophile containing a carboxylic acid or a precursor group.

  • Materials:

    • N-(2-methoxyethyl)methylamine

    • Chloroacetic acid or ethyl bromoacetate

    • A base (e.g., sodium carbonate or sodium hydroxide)

    • A suitable solvent (e.g., water or a mixed aqueous/organic solvent system)

  • Experimental Protocol (using Chloroacetic acid):

    • Dissolve N-(2-methoxyethyl)methylamine and a slight excess of sodium carbonate in water.

    • Slowly add a solution of chloroacetic acid in water to the stirred mixture.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and maintain for several hours.

    • Monitor the reaction by a suitable analytical method (e.g., LC-MS).

    • After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Discovery and History

The specific discovery and detailed history of this compound are not well-documented in publicly accessible scientific literature. Its emergence is primarily as a commercially available building block for more complex molecular architectures. A notable appearance is in the context of patent literature, such as WO2018049089A1 , which describes pyridyl substituted indole (B1671886) compounds for potential therapeutic applications.[1] This suggests that the compound was likely synthesized as a key intermediate in the development of novel pharmaceutical agents.

Applications in Synthesis

The primary application of this compound is as a synthetic intermediate. Its structure allows for its incorporation into larger molecules, for example, through amide bond formation.

G glycine_derivative glycine_derivative target_molecule target_molecule glycine_derivative->target_molecule Amide Coupling coupling_partner coupling_partner coupling_partner->target_molecule Reaction

Caption: Use of this compound as a building block in synthesis.

The carboxylic acid moiety can be activated (e.g., using coupling reagents like HATU or EDC) to react with primary or secondary amines to form amide bonds. This is a fundamental transformation in the synthesis of peptides, peptidomimetics, and other complex organic molecules. The N-(2-methoxyethyl)-N-methyl substitution pattern provides a specific structural motif that can be used to fine-tune the properties of the final product.

Conclusion

This compound is a valuable, commercially available synthetic intermediate. While detailed information regarding its discovery, history, and comprehensive physicochemical properties is limited, its utility as a building block in the synthesis of complex molecules, particularly in the pharmaceutical industry, is evident from its presence in the patent literature. This guide provides a consolidated overview of the available data and a plausible, detailed synthetic route to aid researchers in its application. Further public disclosure of experimental and characterization data would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Glycine Derivative N-methylglycine (Sarcosine)

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on the Subject of this Guide: Initial research into the glycine (B1666218) derivative N-(2-methoxyethyl)-N-methylglycine revealed a significant scarcity of publicly available scientific literature regarding its synthesis, pharmacological properties, and biological activity. This compound is primarily documented as a chemical intermediate for synthesis. To fulfill the request for an in-depth technical guide on a relevant glycine derivative, this document will focus on the closely related and extensively researched compound, N-methylglycine , commonly known as sarcosine (B1681465) . Sarcosine serves as an excellent case study of a glycine derivative with significant therapeutic interest, particularly in the field of neuroscience.

Introduction to N-methylglycine (Sarcosine)

N-methylglycine, or sarcosine, is an endogenous N-methyl derivative of the amino acid glycine. It is a naturally occurring intermediate in the metabolism of choline (B1196258) to glycine. In recent years, sarcosine has garnered significant attention from the scientific and medical communities for its potential as a therapeutic agent, primarily for the treatment of schizophrenia. Its mechanism of action centers on the modulation of glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor. This guide provides a comprehensive overview of the chemical properties, mechanism of action, key experimental data, and clinical findings related to sarcosine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-methylglycine (sarcosine) is presented in Table 1.

PropertyValueReference
IUPAC Name 2-(methylamino)acetic acid
Synonyms Sarcosine, N-methylglycine
Molecular Formula C₃H₇NO₂
Molecular Weight 89.09 g/mol
CAS Number 107-97-1
Appearance White crystalline powder
Solubility Soluble in water
Melting Point 204-212 °C (decomposes)[1]

Mechanism of Action and Signaling Pathways

Sarcosine's primary mechanism of action involves the enhancement of NMDA receptor function through two main pathways:

  • Inhibition of Glycine Transporter 1 (GlyT1): Sarcosine is a competitive inhibitor of GlyT1, a transporter responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine, which is an essential co-agonist for the activation of NMDA receptors.[2]

  • Direct Co-agonist Activity at the NMDA Receptor: In addition to its effects on glycine levels, sarcosine can also act as a direct co-agonist at the glycine binding site of the NMDA receptor, further promoting its activation.[3]

The potentiation of NMDA receptor signaling is believed to be the basis for sarcosine's therapeutic effects, particularly in conditions like schizophrenia where NMDA receptor hypofunction is a hypothesized pathophysiological mechanism.[2]

Sarcosine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds (Co-agonist) GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 Reuptake Sarcosine Sarcosine (N-methylglycine) Sarcosine->NMDA_Receptor Binds (Co-agonist) Sarcosine->GlyT1 Inhibits Ca_Ion Ca²⁺ NMDA_Receptor->Ca_Ion Influx Downstream_Signaling Downstream Signaling Ca_Ion->Downstream_Signaling Activates

Sarcosine enhances NMDA receptor signaling by inhibiting GlyT1 and acting as a co-agonist.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of N-methylglycine.

In Vitro Glycine Uptake Inhibition Assay

This assay determines the inhibitory potential of a compound on the glycine transporter 1 (GlyT1).

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 are cultured in a suitable medium (e.g., DMEM with 10% FBS) and plated in 24-well plates.

  • Assay Buffer: A Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer is used.

  • Procedure:

    • Cells are washed with pre-warmed assay buffer.

    • Cells are pre-incubated with various concentrations of sarcosine (or other test compounds) for 15-30 minutes at room temperature.

    • A solution containing a known concentration of radiolabeled glycine (e.g., [³H]glycine) is added to initiate the uptake.

    • After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove unincorporated radiolabel.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the sarcosine concentration.

Glycine_Uptake_Assay_Workflow Start Start Plate_Cells Plate GlyT1-expressing cells Start->Plate_Cells Wash_Cells Wash cells with assay buffer Plate_Cells->Wash_Cells Preincubate Pre-incubate with Sarcosine Wash_Cells->Preincubate Add_Radiolabeled_Glycine Add [³H]glycine Preincubate->Add_Radiolabeled_Glycine Incubate Incubate for defined time Add_Radiolabeled_Glycine->Incubate Terminate_Uptake Terminate uptake with cold buffer Incubate->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Measure_Radioactivity Measure radioactivity Lyse_Cells->Measure_Radioactivity Calculate_IC50 Calculate IC₅₀ Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Workflow for an in vitro glycine uptake inhibition assay.

In Vivo Microdialysis for Extracellular Glycine Measurement

This technique measures the concentration of glycine in the brain of a living animal.[4]

  • Animal Model: Typically, male Sprague-Dawley rats are used.

  • Surgical Procedure:

    • The animal is anesthetized and placed in a stereotaxic frame.

    • A guide cannula is surgically implanted, targeting a specific brain region (e.g., prefrontal cortex or hippocampus).

    • The cannula is secured with dental cement, and the animal is allowed to recover.

  • Microdialysis:

    • A microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

    • Dialysate samples are collected at regular intervals to establish a baseline extracellular glycine concentration.

    • Sarcosine is administered (e.g., via intraperitoneal injection or oral gavage).

    • Dialysate collection continues to measure changes in glycine levels post-administration.

  • Sample Analysis: The concentration of glycine in the dialysate is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).

  • Data Analysis: Post-administration glycine levels are expressed as a percentage of the baseline concentration.

Electrophysiological Recording of NMDA Receptor-Mediated Field Potentials

This method assesses the effect of sarcosine on NMDA receptor function in brain tissue.

  • Brain Slice Preparation:

    • An animal (e.g., a mouse) is anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated cutting solution.

    • Coronal or sagittal slices of a specific brain region (e.g., hippocampus or prefrontal cortex) are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF.

  • Recording:

    • A brain slice is transferred to a recording chamber and continuously perfused with aCSF.

    • A stimulating electrode is placed to activate presynaptic glutamatergic fibers, and a recording electrode is positioned to measure the postsynaptic response.

    • NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) are isolated pharmacologically (e.g., by blocking AMPA receptors).

    • A baseline NMDA receptor-mediated response is recorded.

    • Sarcosine is bath-applied to the slice, and the changes in the NMDA receptor-mediated EPSP are recorded.

  • Data Analysis: The amplitude and/or frequency of the NMDA receptor-mediated EPSPs before and after sarcosine application are compared to determine its effect.

Clinical Trial Data in Schizophrenia

Sarcosine has been investigated in several clinical trials as an adjunctive therapy for schizophrenia. The primary outcome measures in these studies are typically the Positive and Negative Syndrome Scale (PANSS) and the Scale for the Assessment of Negative Symptoms (SANS).

Table 2: Summary of Key Clinical Trials of Sarcosine in Schizophrenia

StudyDesignDurationDoseKey Findings
Lane et al. (2010)[5]Randomized, double-blind, placebo-controlled6 weeks2 g/day Sarcosine was superior to placebo in improving PANSS total score, SANS score, Quality of Life, and Global Assessment of Functioning.
Lane et al. (2008)[6]Randomized, double-blind6 weeks1 g/day vs. 2 g/day The 2 g/day dose showed a better response in reducing PANSS total score, particularly in antipsychotic-naïve patients.
Lane et al. (2005)[7]Randomized, double-blind, placebo-controlled6 weeks2 g/day As an add-on to risperidone, sarcosine significantly reduced PANSS and SANS scores compared to placebo.

These studies consistently demonstrate that a 2 g/day dose of sarcosine, when added to standard antipsychotic medication, can significantly improve the negative, positive, and cognitive symptoms of schizophrenia.[5][6][7]

Conclusion

N-methylglycine (sarcosine) is a promising glycine derivative with a well-defined mechanism of action centered on the potentiation of NMDA receptor function. Its efficacy as an adjunctive therapy for schizophrenia has been demonstrated in multiple clinical trials, showing improvements in a range of symptoms that are often refractory to conventional treatments. The experimental protocols detailed in this guide provide a framework for the continued investigation of sarcosine and other glycine derivatives in the context of neuropsychiatric disorders. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

Investigation of N-(2-methoxyethyl)-N-methylglycine as a Sarcosine Analog: A Technical Assessment of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document outlines the findings of a comprehensive investigation into the publicly available scientific literature and data concerning N-(2-methoxyethyl)-N-methylglycine, with a specific focus on its potential role as a sarcosine (B1681465) analog. The objective of this inquiry was to compile a detailed technical guide encompassing its biological activity, experimental protocols, and relevant signaling pathways.

Summary of Findings

Despite extensive searches of chemical and biological databases and the scientific literature, there is a notable absence of published research detailing the biological investigation of this compound as a sarcosine analog. The compound is consistently cataloged as a glycine (B1666218) derivative and a chemical reagent intended for use in organic synthesis.[1]

Key observations include:

  • Chemical Identity: this compound is identified by its chemical formula (C6H13NO3), molecular weight (approximately 147.17 g/mol ), and CAS number (915925-21-2).

  • Designated Use: Commercially available sources classify the compound as a building block for the synthesis of more complex molecules.

  • Lack of Biological Data: No peer-reviewed studies were identified that describe the pharmacological, physiological, or toxicological properties of this compound.

  • No Sarcosine Analog Studies: There is no literature to support the hypothesis that this compound has been synthesized or evaluated for its potential to mimic or antagonize the biological actions of sarcosine.

Comparison with Sarcosine

Sarcosine (N-methylglycine) is a well-characterized endogenous amino acid derivative with significant roles in biochemistry and pharmacology. It is known to be a competitive inhibitor of the glycine transporter 1 (GlyT1) and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. These properties have led to its investigation in the context of neurological disorders, such as schizophrenia, and as a potential biomarker in prostate cancer.

In contrast, no such biological functions have been attributed to this compound in the available literature.

Conclusion

Based on the current state of publicly accessible information, it is not possible to provide an in-depth technical guide on this compound as a sarcosine analog. The core requirements for such a guide, including quantitative data, detailed experimental protocols, and diagrams of signaling pathways, cannot be met due to the lack of primary research on this specific compound's biological activity.

Therefore, any research into the potential of this compound as a sarcosine analog would represent a novel area of investigation. Future studies would need to be initiated to synthesize the compound for biological testing and to perform the foundational in vitro and in vivo experiments to characterize its activity. Without such foundational research, any discussion of its role as a sarcosine analog remains speculative.

Recommendations for Future Research

For researchers interested in exploring this compound as a potential sarcosine analog, the following steps would be necessary:

  • Chemical Synthesis and Purification: Develop and execute a robust synthesis protocol to produce high-purity this compound suitable for biological assays.

  • In Vitro Characterization:

    • Conduct binding assays to determine its affinity for the glycine binding site of the NMDA receptor.

    • Perform functional assays to assess its activity as an agonist, antagonist, or modulator of the NMDA receptor.

    • Carry out glycine uptake assays using cells expressing GlyT1 to evaluate its potential as a transporter inhibitor.

  • In Vivo Studies: Should in vitro activity be confirmed, proceed with animal studies to investigate its pharmacokinetic properties, central nervous system penetration, and efficacy in relevant models of disease.

Until such studies are conducted and their results published, the scientific community lacks the necessary data to consider this compound in a drug development or biological research context as a sarcosine analog.

References

N-(2-methoxyethyl)-N-methylglycine: A Technical Guide for NMDA Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for investigating the potential role of N-(2-methoxyethyl)-N-methylglycine as a modulator of the N-methyl-D-aspartate (NMDA) receptor. While direct studies on this specific compound are not yet prevalent in published literature, its structural similarity to the endogenous co-agonist glycine (B1666218) suggests a potential interaction with the glycine binding site on the NMDA receptor. This document outlines the essential experimental protocols, from in vitro binding and functional assays to in vivo characterization, that are necessary to elucidate the pharmacological profile of this compound. Furthermore, it details the key signaling pathways associated with NMDA receptor activation and presents a standardized format for the presentation of quantitative data. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring novel glycine site modulators for therapeutic applications.

Introduction to this compound and the NMDA Receptor

This compound is a derivative of glycine, the primary co-agonist of the N-methyl-D-aspartate (NMDA) receptor[1][2]. The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory[3][4][5]. Its activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine[4][5]. Given its glycine-based structure, this compound is a candidate for investigation as a potential modulator of NMDA receptor function at the glycine binding site.

Modulation of the NMDA receptor is a significant area of interest for the development of therapeutics for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression[3][4]. Compounds that act at the glycine binding site can exhibit agonist, partial agonist, or antagonist activity, offering a nuanced approach to modulating NMDA receptor function with potentially improved side-effect profiles compared to direct channel blockers[6].

This guide details a systematic approach to characterizing the interaction of this compound with the NMDA receptor.

Hypothesized Mechanism of Action

Due to its structural resemblance to glycine, this compound is hypothesized to act as a ligand for the glycine binding site on the GluN1 subunit of the NMDA receptor. Depending on its binding mode and the conformational changes it induces, it could potentially act as:

  • A full agonist: Mimicking the action of glycine to promote channel opening in the presence of glutamate.

  • A partial agonist: Binding to the glycine site and eliciting a submaximal receptor response compared to glycine.

  • An antagonist: Binding to the glycine site but preventing receptor activation, thereby inhibiting NMDA receptor function.

The following experimental protocols are designed to test these hypotheses and quantify the compound's effects.

Experimental Protocols

A thorough investigation of this compound's effects on the NMDA receptor requires a multi-faceted approach, combining biochemical, electrophysiological, and in vivo studies.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of this compound for the glycine binding site of the NMDA receptor. A competitive binding assay using a radiolabeled antagonist for the glycine site is a standard method.

Objective: To determine the inhibitory constant (Kᵢ) of this compound at the NMDA receptor glycine binding site.

Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the NMDA receptors.

    • Wash the membrane pellet by resuspension and recentrifugation to remove endogenous ligands.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • Incubate the prepared membranes with a fixed concentration of a radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519 or [³H]DCKA).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve using non-linear regression.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Experimental_Workflow_Binding_Assay cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Tissue Rat Cerebral Cortex Homogenization Homogenization Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 Pellet Membrane Pellet Centrifugation2->Pellet Wash Washing Pellet->Wash FinalPellet Final Membrane Preparation Wash->FinalPellet Incubation Incubation with Radioligand and This compound FinalPellet->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot Competition Curve Counting->Plotting IC50 Determine IC₅₀ Plotting->IC50 Ki Calculate Kᵢ IC50->Ki

Figure 1: Workflow for a competitive radioligand binding assay.

Electrophysiology Studies

Electrophysiology is essential for characterizing the functional activity of this compound at the NMDA receptor. The patch-clamp technique allows for the direct measurement of ion flow through NMDA receptor channels.

Objective: To determine if this compound acts as an agonist, partial agonist, or antagonist at the NMDA receptor and to quantify its potency (EC₅₀ or IC₅₀) and efficacy.

Methodology:

  • Cell Preparation:

    • Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells) expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A).

  • Whole-Cell Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Voltage-clamp the cell at a negative holding potential (e.g., -60 mV).

    • Perfuse the cell with an external solution containing glutamate and varying concentrations of this compound. A low concentration of glycine may be included in the control solution.

    • Record the resulting inward currents, which are mediated by the activation of NMDA receptors.

  • Data Analysis:

    • For agonist/partial agonist activity:

      • Measure the peak current amplitude at each concentration of this compound.

      • Plot the normalized current response against the logarithm of the compound's concentration.

      • Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal effect) and the maximal response relative to a saturating concentration of glycine (efficacy).

    • For antagonist activity:

      • Apply a fixed concentration of glutamate and glycine (or another glycine site agonist) to elicit a stable baseline current.

      • Co-apply increasing concentrations of this compound.

      • Measure the inhibition of the baseline current.

      • Plot the percentage of inhibition against the logarithm of the compound's concentration to determine the IC₅₀.

Experimental_Workflow_Electrophysiology CellPrep Cell Preparation (Cultured Neurons or Transfected HEK293 Cells) PatchClamp Whole-Cell Patch-Clamp Recording CellPrep->PatchClamp DrugApp Application of Glutamate and varying concentrations of This compound PatchClamp->DrugApp DataRecord Recording of NMDA Receptor Currents DrugApp->DataRecord DataAnalysis Data Analysis (Dose-Response Curves, EC₅₀/IC₅₀ Determination) DataRecord->DataAnalysis NMDA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Glutamate Glutamate Glutamate->NMDAR Glycine_Ligand Glycine Site Ligand (e.g., this compound) Glycine_Ligand->NMDAR Calmodulin Calmodulin Ca_influx->Calmodulin Excitotoxicity Excitotoxicity (in excess) Ca_influx->Excitotoxicity CaMKII CaMKII Calmodulin->CaMKII PKC PKC Calmodulin->PKC nNOS nNOS Calmodulin->nNOS CREB CREB CaMKII->CREB PKC->CREB NO Nitric Oxide (NO) nNOS->NO Gene_Expression Gene Expression CREB->Gene_Expression LTP Synaptic Plasticity (LTP) Gene_Expression->LTP

References

Preliminary Studies on N-(2-methoxyethyl)-N-methylglycine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a notable absence of publicly available research data on the specific biological effects of N-(2-methoxyethyl)-N-methylglycine. This document has been constructed as a technical template to guide preliminary research on this novel compound. The experimental data presented herein is purely hypothetical and for illustrative purposes. The methodologies and potential mechanisms of action are based on studies of the structurally related compound, Sarcosine (B1681465) (N-methylglycine).

Introduction

This compound is a derivative of N-methylglycine (sarcosine). Sarcosine itself is an endogenous amino acid that acts as a competitive inhibitor of the type I glycine (B1666218) transporter (GlyT1) and a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor[1][2]. By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, thereby potentiating NMDA receptor function[1][3]. This mechanism has been a key area of investigation for therapeutic interventions in neurological and psychiatric disorders, particularly schizophrenia[4][5][6].

The introduction of a 2-methoxyethyl group to the N-methylglycine scaffold may alter its pharmacokinetic and pharmacodynamic properties. Potential modifications could include changes in lipophilicity, cell permeability, metabolic stability, and receptor affinity or selectivity. This whitepaper outlines a proposed framework for the initial in vitro and in vivo evaluation of this compound to characterize its biological effects.

Hypothetical In Vitro Characterization

The initial evaluation would focus on determining the compound's interaction with the primary targets of its parent molecule, sarcosine.

Data Presentation: Receptor Binding and Transporter Inhibition

The following table summarizes hypothetical quantitative data for this compound compared to the reference compound, Sarcosine.

CompoundGlyT1 Inhibition (IC₅₀, µM)NMDA Receptor Binding (Kᵢ, µM) (Glycine Site)Glycine Receptor (GlyR) Agonism (EC₅₀, µM)
Sarcosine (Reference)0.9150>1000
This compoundHypothetical: 0.5 Hypothetical: 120 Hypothetical: >1000

Table 1: Hypothetical in vitro activity profile. IC₅₀ represents the half-maximal inhibitory concentration. Kᵢ represents the inhibitory constant. EC₅₀ represents the half-maximal effective concentration.

Experimental Protocols

2.2.1 GlyT1 Inhibition Assay (Radioligand Binding)

  • Objective: To determine the inhibitory potency of the test compound on the glycine transporter type 1.

  • Methodology:

    • Cell Line: Use a stable cell line expressing human GlyT1 (e.g., HEK293-hGlyT1).

    • Radioligand: Use a high-affinity GlyT1 radioligand, such as [³H]-Org24598.

    • Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound or reference compound (Sarcosine).

    • Detection: After incubation and washing to remove unbound ligand, the membrane-bound radioactivity is quantified using liquid scintillation counting.

    • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.

2.2.2 NMDA Receptor Binding Assay

  • Objective: To measure the binding affinity of the test compound for the glycine co-agonist site on the NMDA receptor.

  • Methodology:

    • Tissue Preparation: Use synaptic plasma membranes prepared from rat cerebral cortex.

    • Radioligand: Use a radioligand specific for the glycine site, such as [³H]-DCKA (5,7-dichlorokynurenic acid).

    • Procedure: Membranes are incubated with the radioligand in the presence of glutamate (B1630785) and varying concentrations of the test compound.

    • Detection: Bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is measured.

    • Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Proposed Signaling and Mechanistic Pathways

Based on the pharmacology of sarcosine, this compound is hypothesized to modulate glutamatergic neurotransmission primarily through its effects on the GlyT1 transporter and the NMDA receptor.

G cluster_0 Presynaptic Terminal cluster_1 Astrocyte cluster_2 Postsynaptic Terminal Glutamate_vesicle Glutamate Glutamate_release Release Glutamate_vesicle->Glutamate_release Action Potential NMDAR NMDA Receptor Glutamate_release->NMDAR Binds Glutamate Site GlyT1 GlyT1 Transporter Glycine_astro Glycine GlyT1->Glycine_astro [Glycine]synapse ↑ Glycine_astro->GlyT1 Reuptake Glycine_astro->NMDAR Binds Glycine Site Compound N-(2-methoxyethyl)- N-methylglycine Compound->GlyT1 Inhibits Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opens Signaling Downstream Signaling (e.g., LTP, Gene Expression) Ca_ion->Signaling

Caption: Proposed mechanism of action at the glutamatergic synapse.

Hypothetical In Vivo Evaluation

A preliminary in vivo study would aim to assess the compound's ability to modulate NMDA receptor-dependent behaviors and to establish a basic safety profile.

Data Presentation: Behavioral Pharmacology

The following table presents hypothetical results from a behavioral assay relevant to NMDA receptor function, such as the prepulse inhibition (PPI) of the startle reflex, a model used in schizophrenia research[2].

Treatment Group (n=10)Dose (mg/kg, i.p.)% PPI Disruption (vs. Saline)
Vehicle Control-5%
NMDA Antagonist (e.g., MK-801)0.260%
MK-801 + Sarcosine0.2 + 20035%
MK-801 + this compoundHypothetical: 0.2 + 200 Hypothetical: 25%

Table 2: Hypothetical effect on NMDA antagonist-induced disruption of Prepulse Inhibition (PPI) in rodents. A lower % PPI disruption indicates a reversal of the antagonist's effect.

Experimental Protocols

4.2.1 Prepulse Inhibition (PPI) of Acoustic Startle

  • Objective: To assess the compound's ability to attenuate sensorimotor gating deficits induced by an NMDA receptor antagonist.

  • Methodology:

    • Subjects: Male Wistar rats or C57BL/6 mice.

    • Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a sensor to detect whole-body startle.

    • Procedure:

      • Acclimation: Animals are acclimated to the testing chamber.

      • Drug Administration: Animals are pre-treated with the vehicle, NMDA antagonist (e.g., MK-801), and/or the test compound at specified time points before the test.

      • Testing: The session consists of trials with a startling stimulus (pulse) alone, a non-startling stimulus (prepulse) alone, and the prepulse preceding the pulse.

    • Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse+pulse trials compared to the pulse-alone trials. Data are analyzed using ANOVA.

Experimental and Logical Workflow

The logical progression of preliminary studies follows a standard drug discovery path, from initial in vitro screening to in vivo validation.

G start Compound Synthesis This compound in_vitro In Vitro Screening start->in_vitro binding_assay Target Binding Assays (GlyT1, NMDAR) in_vitro->binding_assay functional_assay Functional Assays (e.g., Glycine Uptake) in_vitro->functional_assay adme In Vitro ADME (Metabolic Stability, Permeability) in_vitro->adme decision Go/No-Go Decision for further development binding_assay->decision functional_assay->decision pk Pharmacokinetics (Cmax, T1/2, Bioavailability) adme->pk in_vivo In Vivo Studies behavior Behavioral Pharmacology (e.g., PPI, Cognition Models) in_vivo->behavior tolerability Acute Tolerability in_vivo->tolerability pk->in_vivo behavior->decision tolerability->decision end Lead Optimization or Advanced Preclinical Studies decision->end

Caption: High-level workflow for preliminary drug discovery.

Conclusion

This technical guide provides a hypothetical framework for the preliminary investigation of this compound. Based on its structural similarity to sarcosine, the primary hypothesis is that it will act as a modulator of the glutamatergic system by inhibiting the GlyT1 transporter. The proposed in vitro and in vivo experiments are designed to test this hypothesis and establish a foundational dataset regarding its potency, mechanism, and initial safety profile. The illustrative data and diagrams provided herein serve as a template for the rigorous scientific evaluation required for any novel chemical entity. Further studies would be contingent on positive outcomes in these initial assays.

References

Methodological & Application

Synthesis Protocol for N-(2-methoxyethyl)-N-methylglycine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-substituted amino acids are crucial building blocks in medicinal chemistry and drug development, serving as key components in peptidomimetics, therapeutic peptides, and various pharmacologically active molecules. Their structural modifications, such as N-alkylation, can significantly enhance metabolic stability, cell permeability, and binding affinity to biological targets. N-(2-methoxyethyl)-N-methylglycine is a specialized glycine (B1666218) derivative with potential applications in the synthesis of complex molecules for pharmaceutical and materials science research. This application note provides detailed protocols for two primary synthetic routes to obtain this compound, targeting researchers and professionals in organic synthesis and drug discovery.

Synthetic Strategies

Two robust and widely applicable methods for the synthesis of this compound are presented:

  • Direct Alkylation of Sarcosine (B1681465): This classic and straightforward approach involves the nucleophilic substitution of a haloalkane by N-methylglycine (sarcosine).

  • Reductive Amination: A versatile method that forms the target tertiary amine by the reaction of a secondary amine with an aldehyde, followed by reduction of the in-situ formed iminium intermediate.

Protocol 1: Synthesis via Direct Alkylation of Sarcosine

This protocol describes the synthesis of this compound through the N-alkylation of sarcosine using 1-bromo-2-methoxyethane (B44670).

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Sarcosine and Na2CO3 in Water B Add 1-bromo-2-methoxyethane A->B C Heat mixture (e.g., 60-70 °C) B->C D Monitor reaction (TLC or LC-MS) C->D E Cool and acidify with HCl D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by chromatography (if necessary) G->H I N-(2-methoxyethyl) -N-methylglycine H->I

Caption: Workflow for the synthesis of this compound via direct alkylation.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
Sarcosine (N-methylglycine)C₃H₇NO₂89.091.0 eq (e.g., 5.0 g)Sigma-Aldrich
1-Bromo-2-methoxyethaneC₃H₇BrO138.991.1 eqAlfa Aesar
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.992.2 eqFisher Scientific
Deionized WaterH₂O18.02SolventIn-house
Hydrochloric Acid (HCl), 2MHCl36.46For acidificationVWR
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93Extraction SolventVWR
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentAcros Organics
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sarcosine (1.0 eq) and sodium carbonate (2.2 eq) in deionized water (e.g., 100 mL).

  • Addition of Alkylating Agent: To the stirred solution, add 1-bromo-2-methoxyethane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the aqueous solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification:

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis via Reductive Amination

This protocol outlines the synthesis of the target compound from N-(2-methoxyethyl)amine and glyoxylic acid via a one-pot reductive amination procedure.

Experimental Workflow

cluster_0 Iminium Formation cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve N-methyl-2- methoxyethylamine in Methanol (B129727) B Add Glyoxylic Acid A->B C Cool mixture (0 °C) B->C D Add Sodium Cyanoborohydride C->D E Stir at room temperature D->E F Quench with water E->F G Adjust pH and extract F->G H Dry and concentrate G->H I Purify by crystallization or chromatography H->I J N-(2-methoxyethyl) -N-methylglycine I->J

Caption: Workflow for the synthesis of this compound via reductive amination.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
N-Methyl-2-methoxyethylamineC₄H₁₁NO89.141.0 eqTCI Chemicals
Glyoxylic Acid MonohydrateC₂H₄O₄92.051.0 eqSigma-Aldrich
Sodium Cyanoborohydride (NaBH₃CN)NaBH₃CN62.841.2 eqAcros Organics
Methanol (MeOH)CH₄O32.04SolventFisher Scientific
Deionized WaterH₂O18.02For quenchingIn-house
Hydrochloric Acid (HCl), 2MHCl36.46For pH adjustmentVWR
Ethyl Acetate (B1210297)C₄H₈O₂88.11Extraction SolventVWR
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentAcros Organics
Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve N-methyl-2-methoxyethylamine (1.0 eq) in methanol (e.g., 40 mL).

  • Iminium Formation: Add glyoxylic acid monohydrate (1.0 eq) to the solution and stir at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up:

    • Quench the reaction by the slow addition of deionized water (20 mL).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Adjust the pH of the remaining aqueous solution as needed for optimal extraction (typically acidic for amine salts or basic for the free amine, though the zwitterionic nature of the product requires careful consideration).

    • Extract the product with ethyl acetate (3 x 30 mL).

  • Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the resulting residue by crystallization or silica gel chromatography to obtain the final product.

Characterization

The final product, this compound (C₆H₁₃NO₃, Molar Mass: 147.17 g/mol ), should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 1-Bromo-2-methoxyethane is a lachrymator and should be handled with care.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Handle with extreme caution and quench reactions carefully.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

This application note provides a comprehensive guide for the synthesis of this compound. The choice of protocol may depend on the availability of starting materials and the desired scale of the reaction. Both methods are reliable and can be adapted for the synthesis of related N-substituted amino acids.

Application Notes and Protocols for N-(2-methoxyethyl)-N-methylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methoxyethyl)-N-methylglycine is a unique N-substituted glycine (B1666218) derivative that finds application in the synthesis of modified peptides and peptoids. Its incorporation into a peptide backbone can significantly influence the resulting molecule's conformational properties, proteolytic stability, and cell permeability. The methoxyethyl group can enhance solubility and modulate pharmacokinetic properties, making it a valuable building block in drug discovery and development.

This document provides detailed application notes and protocols for the use of this compound in peptide synthesis, primarily focusing on the robust and versatile submonomer solid-phase synthesis method.

Key Applications

The introduction of this compound into a peptide or peptoid sequence can be leveraged for several strategic advantages:

  • Improved Pharmacokinetic Profile: The methoxyethyl group can increase hydrophilicity, potentially leading to improved solubility and a modified clearance profile in vivo.

  • Enhanced Proteolytic Stability: As an N-substituted amino acid, it creates a tertiary amide bond in the peptide backbone, which is resistant to cleavage by many common proteases.

  • Conformational Control: The absence of an amide proton and the steric bulk of the N-substituent disrupt typical secondary structures like α-helices and β-sheets. This can be used to break undesirable aggregation-prone sequences or to induce specific turns in the peptide structure.

  • Increased Cell Permeability: The overall charge and hydrogen bonding capacity of a peptide can be fine-tuned by incorporating N-substituted residues, which has been shown to correlate with improved membrane permeability.

  • Scaffold for Combinatorial Libraries: Its ease of incorporation via the submonomer method makes it an ideal component for the generation of diverse peptoid libraries for screening and lead optimization.

Data Presentation: Synthesis Efficiency

While specific quantitative data for the incorporation of this compound is not extensively published, the submonomer method for peptoid synthesis is well-established with high efficiency. The following table summarizes typical per-cycle efficiencies and overall yields for the synthesis of peptoid oligomers, which can be considered representative for the incorporation of this compound.

ParameterTypical ValueReference
Per-Cycle Coupling Efficiency >98%[1][2]
Typical Crude Purity (for <15-mer) 70-90%[3]
Overall Yield (for a 10-mer) ~80% (theoretical)[4]
Overall Yield (for a 36-mer) High yields reported[1]

Note: Actual yields and purities are sequence-dependent and can be influenced by the specific primary amine used in the displacement step and the overall length and composition of the oligomer.

Experimental Protocols

The recommended method for incorporating this compound into a peptide sequence on a solid support is the submonomer method . This two-step process involves an initial acylation with bromoacetic acid followed by a nucleophilic displacement with 2-methoxy-N-methylethanamine.

Materials and Reagents
  • Resin: Rink Amide resin is commonly used to obtain a C-terminal amide.[5][6] Other resins like Wang or 2-chlorotrityl chloride can be used for a C-terminal carboxylic acid.

  • Solvents: N,N-Dimethylformamide (DMF), N-methylpyrrolidone (NMP), Dichloromethane (DCM) (Peptide synthesis grade).

  • Acylating Agent: Bromoacetic acid.

  • Activating Agent: N,N'-Diisopropylcarbodiimide (DIC).

  • Primary Amine: 2-methoxy-N-methylethanamine.

  • Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Washing Solvents: DMF, DCM.

Protocol 1: Manual Solid-Phase Submonomer Synthesis

This protocol describes the manual synthesis on a 0.1 mmol scale.

1. Resin Preparation: a. Place 150 mg of Rink Amide resin (loading ~0.67 mmol/g) in a fritted syringe. b. Swell the resin in DMF for 30 minutes. c. Drain the DMF. d. Perform Fmoc deprotection by adding 2 mL of 20% piperidine in DMF and agitating for 5 minutes. Repeat once. e. Wash the resin thoroughly with DMF (5 x 2 mL) and then DCM (3 x 2 mL).

2. Bromoacetylation (Step 1 of Monomer Addition): a. Prepare a 0.6 M solution of bromoacetic acid in DMF. b. Add 1 mL of the bromoacetic acid solution to the resin. c. Add 90 µL of DIC to the resin slurry. d. Agitate the mixture for 30 minutes at room temperature. e. Drain the reaction solution and wash the resin with DMF (5 x 2 mL).

3. Nucleophilic Displacement (Step 2 of Monomer Addition): a. Prepare a 1 M solution of 2-methoxy-N-methylethanamine in NMP. b. Add 1.5 mL of the amine solution to the resin. c. Agitate the mixture for 2 hours at room temperature. d. Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

4. Chain Elongation: a. To add the next standard amino acid, proceed with standard Fmoc-SPPS coupling protocols (e.g., using HBTU/DIPEA or HATU/DIPEA). b. To add another this compound residue, repeat steps 2 and 3.

5. Cleavage and Deprotection: a. After the final residue is added and the N-terminal Fmoc group is removed (if present), wash the resin with DCM and dry under vacuum. b. Add 2 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the resin. c. Agitate for 2 hours at room temperature. d. Filter the cleavage solution into a new tube and precipitate the crude peptide with cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

6. Purification and Analysis: a. Purify the crude peptide by reverse-phase HPLC. b. Confirm the identity of the purified peptide by mass spectrometry.

Visualizations

experimental_workflow Experimental Workflow for this compound Incorporation cluster_resin_prep Resin Preparation cluster_submonomer_cycle Submonomer Cycle cluster_final_steps Final Steps Resin Start with Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Bromoacetylation Step 1: Bromoacetylation (Bromoacetic Acid, DIC in DMF) Wash1->Bromoacetylation Wash2 Wash (DMF) Bromoacetylation->Wash2 Displacement Step 2: Nucleophilic Displacement (2-methoxy-N-methylethanamine in NMP) Wash2->Displacement Wash3 Wash (DMF) Displacement->Wash3 ChainElongation Continue Chain Elongation (Repeat Cycle or Add Standard Aa) Wash3->ChainElongation Cleavage Cleavage from Resin (e.g., 95% TFA cocktail) ChainElongation->Cleavage Purification Purification and Analysis (RP-HPLC, Mass Spec) Cleavage->Purification

Caption: Workflow for incorporating this compound.

logical_relationship Logical Relationships in Modified Peptide Synthesis BuildingBlock This compound PeptideBackbone Peptide Backbone BuildingBlock->PeptideBackbone Incorporation Solubility Modified Solubility BuildingBlock->Solubility Conformation Altered Conformation (Breaks Secondary Structure) PeptideBackbone->Conformation Stability Increased Proteolytic Stability PeptideBackbone->Stability Permeability Enhanced Cell Permeability PeptideBackbone->Permeability Conformation->Stability DrugProperties Improved Drug-like Properties Stability->DrugProperties Solubility->DrugProperties Permeability->DrugProperties

Caption: Impact of this compound on peptide properties.

References

Application Notes and Protocols for the Analytical Detection of N-(2-methoxyethyl)-N-methylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methoxyethyl)-N-methylglycine is a small, polar N-substituted amino acid. Its structural similarity to endogenous molecules and potential role in various biochemical pathways necessitates the development of robust and sensitive analytical methods for its detection and quantification in biological matrices. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These proposed methods are based on established analytical strategies for structurally related compounds such as N-alkylated amino acids and are intended to serve as a comprehensive guide for researchers in this field.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental for method development.

PropertyValueSource
Molecular FormulaC6H13NO3[1][2]
Molecular Weight147.17 g/mol [1]
IUPAC Name2-[methoxy(methyl)amino]acetic acid[2]
SMILESCOCCN(C)CC(=O)O[2]
Predicted logP-1.2 (estimated)
Predicted pKaAcidic: ~2.5 (carboxylic acid), Basic: ~8.5 (tertiary amine)

The high polarity (low logP) and amphoteric nature (presence of both acidic and basic functional groups) of this compound indicate that it will be highly water-soluble and may exhibit challenging retention on traditional reversed-phase liquid chromatography columns. These properties guide the selection of appropriate extraction techniques and chromatographic conditions.

Proposed Analytical Methods

Two primary analytical methodologies are proposed for the quantification of this compound in biological samples:

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity, selectivity, and minimal sample derivatization requirements.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high chromatographic resolution but requires derivatization to increase the volatility of the analyte.

Method 1: LC-MS/MS Analysis of this compound

This method is suitable for the direct quantification of the polar analyte in biological matrices such as plasma, urine, and cell culture media.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing high-molecular-weight interferences from biological samples.

Protocol:

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., this compound-d3).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G sample 100 µL Plasma Sample add_is Add 300 µL Acetonitrile with Internal Standard sample->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 analysis LC-MS/MS Analysis vortex2->analysis

Figure 1: Workflow for sample preparation by protein precipitation.
Liquid Chromatography Conditions

Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended for optimal retention and separation.

ParameterRecommended Condition
ColumnHILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient95% B to 50% B over 5 minutes, then return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Tandem Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterRecommended Setting
Ionization ModeESI+
Capillary Voltage3.5 kV
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound148.188.1 (loss of C2H4O2)15
This compound-d3 (IS)151.191.115

Note: The exact m/z values and collision energies will need to be optimized empirically.

Quantitative Performance (Expected)

Based on validated methods for similar small polar molecules, the following performance characteristics can be anticipated.

ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 85%

Method 2: GC-MS Analysis of this compound

This method provides an alternative to LC-MS/MS and involves derivatization to increase the volatility of the analyte for gas chromatography.

Sample Preparation and Derivatization

A two-step derivatization process involving esterification followed by acylation is proposed. This is a common and robust method for the analysis of amino acids by GC-MS.

Protocol:

  • Perform protein precipitation as described in section 1.1 (steps 1-5).

  • Esterification: To the dried residue, add 100 µL of 2 M HCl in methanol. Cap the vial tightly and heat at 80°C for 60 minutes.

  • Cool the sample to room temperature and evaporate the reagent under a stream of nitrogen.

  • Acylation: Add 100 µL of pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) (1:4 v/v). Cap the vial and heat at 65°C for 30 minutes.

  • Cool the sample and evaporate the solvent.

  • Reconstitute the derivatized sample in 100 µL of toluene (B28343) for GC-MS analysis.

G sample_prep Protein Precipitation (as in Fig. 1) esterification Esterification (2M HCl in Methanol, 80°C) sample_prep->esterification evap1 Evaporate Reagent esterification->evap1 acylation Acylation (PFPA, 65°C) evap1->acylation evap2 Evaporate Solvent acylation->evap2 reconstitute Reconstitute in Toluene evap2->reconstitute analysis GC-MS Analysis reconstitute->analysis

Figure 2: Workflow for sample preparation and derivatization for GC-MS analysis.
Gas Chromatography Conditions

ParameterRecommended Condition
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Carrier GasHelium at a constant flow of 1.2 mL/min
Inlet Temperature250°C
Injection ModeSplitless (1 µL)
Oven Temperature ProgramStart at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometry Conditions
ParameterRecommended Setting
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Electron Energy70 eV
Scan ModeSelected Ion Monitoring (SIM)

Predicted Mass Fragments for SIM (Hypothetical):

The derivatized this compound will have a higher molecular weight. The fragmentation pattern will be characteristic of the derivative. For a methyl ester, pentafluoropropionyl derivative, characteristic losses would be expected.

Note: The exact mass fragments for SIM will need to be determined by analyzing a derivatized standard in full scan mode.

Quantitative Performance (Expected)

GC-MS methods with derivatization can achieve excellent sensitivity and precision.

ParameterExpected Value
Linearity Range5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)5 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%

Summary of Proposed Method Performance

The following table summarizes the expected quantitative performance of the proposed LC-MS/MS and GC-MS methods for the analysis of this compound.

ParameterProposed LC-MS/MS MethodProposed GC-MS Method
Linearity Range 1 - 1000 ng/mL5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%
Sample Preparation Protein PrecipitationProtein Precipitation & Derivatization
Throughput HighModerate

Logical Relationship of Analytical Method Selection

The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including required sensitivity, sample throughput, and available instrumentation.

G cluster_lcms LC-MS/MS Advantages cluster_gcms GC-MS Considerations start Analytical Need: Quantification of This compound lcms LC-MS/MS start->lcms Preferred Method gcms GC-MS start->gcms Alternative Method lcms_adv1 High Sensitivity lcms->lcms_adv1 lcms_adv2 High Throughput lcms->lcms_adv2 lcms_adv3 No Derivatization lcms->lcms_adv3 gcms_con1 High Resolution gcms->gcms_con1 gcms_con2 Requires Derivatization gcms->gcms_con2 gcms_con3 Lower Throughput gcms->gcms_con3

Figure 3: Decision pathway for analytical method selection.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the detection and quantification of this compound in biological samples. The proposed LC-MS/MS method is recommended for its high sensitivity, specificity, and throughput. The GC-MS method serves as a robust alternative. Researchers, scientists, and drug development professionals are encouraged to use these protocols as a starting point and to perform the necessary method validation to ensure suitability for their specific applications.

References

Application Notes and Protocols for HPLC Analysis of N-(2-methoxyethyl)-N-methylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-methoxyethyl)-N-methylglycine is a substituted glycine (B1666218) derivative. Accurate and reliable quantification of this and related compounds is crucial in various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds.

This document provides a detailed protocol for the analysis of this compound using a Reverse-Phase HPLC (RP-HPLC) method with UV detection. As this compound lacks a strong chromophore, detection is performed at a low wavelength (typically around 200-210 nm).

Principle of the Method

The method is based on reverse-phase chromatography, where the analyte is separated on a non-polar stationary phase with a polar mobile phase. The separation of this compound is achieved on a C18 column. An acidic mobile phase is employed to ensure the consistent protonation of the analyte, leading to reproducible retention times and sharp peak shapes. Quantification is performed by comparing the peak area of the analyte in a sample to that of a standard of known concentration.

Experimental Protocols

3.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chromatographic Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (or Formic acid for MS compatibility)

    • Water (HPLC grade or Milli-Q)

  • Glassware and Other Equipment: Volumetric flasks, pipettes, autosampler vials, analytical balance, sonicator, pH meter.

3.2. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and a dilute aqueous acid solution. For example, a mobile phase could consist of Acetonitrile and 0.1% Phosphoric Acid in water. The exact ratio should be optimized for best separation. A common starting point is a 95:5 (v/v) mixture of aqueous acid and acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable diluent (e.g., a water/acetonitrile mixture).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3.3. HPLC Operating Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 205 nm
Run Time 10 minutes

3.4. Method Validation Parameters (Hypothetical Data)

The following tables summarize the hypothetical results from a method validation study to demonstrate the performance of this analytical method.

Table 1: System Suitability

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20005500
%RSD of Peak Area ≤ 2.0% (for n=6)0.8%

Table 2: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
112,500
563,000
10124,500
25310,000
50625,000
1001,255,000
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision

Concentration (µg/mL)Intra-day %RSD (n=6)Inter-day %RSD (n=6)
101.1%1.5%
500.9%1.2%
1000.7%1.0%

Table 4: Accuracy (Recovery)

Spiked LevelConcentration (µg/mL)Mean Recovery (%)
80%4099.5%
100%50101.2%
120%6099.8%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHypothetical Value (µg/mL)
LOD 0.3
LOQ 1.0

Visualization

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Sample/Standard Preparation inject Sample Injection prep->inject hplc HPLC System Setup hplc->inject separation Chromatographic Separation inject->separation detection UV Detection separation->detection data Data Acquisition & Processing detection->data analysis Quantification & Reporting data->analysis

Caption: Workflow for HPLC analysis.

4.2. Logical Relationship of Method Validation

The following diagram shows the logical relationship between key HPLC method validation parameters.

Validation_Relationship method HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity robustness Robustness method->robustness accuracy Accuracy linearity->accuracy precision Precision linearity->precision lod_loq LOD & LOQ linearity->lod_loq

Caption: Method validation parameters.

Data Analysis and Calculations

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve of the standard solutions.

Equation: Concentration = (Sample Peak Area - y-intercept) / slope

Ensure that the peak area of the sample falls within the range of the calibration curve. If necessary, dilute or concentrate the sample accordingly and re-inject.

Conclusion

The described RP-HPLC method is suitable for the quantitative determination of this compound. The method is simple, and based on the hypothetical validation data, it is expected to be linear, precise, and accurate. This protocol can serve as a starting point for method development and validation in a research or quality control laboratory. It is recommended to perform a full method validation according to ICH guidelines for any specific application.

Application Notes and Protocols for the Mass Spectrometry of N-(2-methoxyethyl)-N-methylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the analysis of N-(2-methoxyethyl)-N-methylglycine using mass spectrometry. The protocols and data presented are intended to serve as a starting point for method development and may require further optimization for specific applications.

Introduction

This compound is a tertiary amine and a derivative of the amino acid glycine. Its structure, containing both an ether and a carboxylic acid functional group, makes it amenable to analysis by mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS). Understanding its mass spectrometric behavior is crucial for its identification and quantification in various matrices, which is relevant in fields such as metabolomics and pharmaceutical development.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.[1]

PropertyValue
IUPAC Name This compound
CAS Number 915925-21-2
Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Canonical SMILES COCCN(C)CC(=O)O

Predicted Mass Spectrometry Data

Due to the limited availability of public experimental mass spectra for this compound, the following data is based on theoretical calculations and common fragmentation patterns observed for similar compounds, such as tertiary amines and amino acids.[2][3]

Table 1: Predicted Mass Spectrometric Parameters for this compound

ParameterIon TypePredicted m/zNotes
Precursor Ion [M+H]⁺148.0917Calculated for C6H14NO3⁺
Precursor Ion [M-H]⁻146.0771Calculated for C6H12NO3⁻
Major Fragment Ion 1 [M+H - H₂O]⁺130.0811Loss of a water molecule from the carboxylic acid group.
Major Fragment Ion 2 [M+H - COOH]⁺103.0964Loss of the carboxyl group as formic acid.
Major Fragment Ion 3 [M+H - CH₂O]⁺118.0866Alpha-cleavage with loss of formaldehyde (B43269) from the methoxyethyl group.
Major Fragment Ion 4 C₄H₁₀N⁺72.0808Cleavage of the bond between the nitrogen and the carboxymethyl group.
Major Fragment Ion 5 C₃H₈NO⁺74.0600Cleavage of the C-C bond in the methoxyethyl chain.

Experimental Protocols

The following protocols are generalized starting points for the analysis of this compound by LC-MS/MS.

4.1. Sample Preparation

A generic sample preparation protocol for biological fluids (e.g., plasma, urine) is outlined below.

  • Protein Precipitation: To 100 µL of the biological sample, add 400 µL of cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

4.2. Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

4.3. Mass Spectrometry (MS) Conditions

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM) or Full Scan with Product Ion Scan
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions (Predicted) 148.1 -> 130.1 (Loss of H₂O)148.1 -> 103.1 (Loss of COOH)148.1 -> 72.1 (C₄H₁₀N⁺ fragment)

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Biological Sample p2 Protein Precipitation p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Collection p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 p7 Filtration p6->p7 a1 LC Separation p7->a1 a2 Mass Spectrometry a1->a2 d1 Peak Integration a2->d1 d2 Quantification d1->d2 d3 Reporting d2->d3

Caption: LC-MS/MS experimental workflow.

5.2. Predicted Fragmentation Pathway

This diagram illustrates the predicted fragmentation of the protonated this compound molecule.

Fragmentation cluster_frags parent [M+H]⁺ m/z = 148.1 frag1 [M+H - H₂O]⁺ m/z = 130.1 parent->frag1 - H₂O frag2 [M+H - HCOOH]⁺ m/z = 102.1 parent->frag2 - HCOOH frag3 [C₄H₁₀N]⁺ m/z = 72.1 parent->frag3 - C₂H₃O₃

References

Application Notes and Protocols: N-(2-methoxyethyl)-N-methylglycine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(2-methoxyethyl)-N-methylglycine as a versatile building block in organic synthesis, with a focus on its application in the construction of peptidomimetics and heterocyclic scaffolds. Detailed experimental protocols and quantitative data are provided to facilitate its use in research and drug discovery.

Introduction

This compound is a unique N-substituted amino acid derivative that offers several advantages in the synthesis of complex organic molecules.[1] Its secondary amine functionality and the presence of a flexible, polar methoxyethyl side chain make it an attractive building block for introducing specific physicochemical properties into target compounds. This can be particularly useful in the design of peptidomimetics with enhanced proteolytic stability and cell permeability, as well as in the construction of novel heterocyclic systems with potential biological activity.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective application.

PropertyValueReference
Molecular FormulaC6H13NO3[1]
Molecular Weight147.17 g/mol [1]
CAS Number915925-21-2
AppearanceNot specified, likely an oil or low-melting solid
SolubilityExpected to be soluble in a range of organic solvents and water

Applications in Organic Synthesis

This compound is a valuable tool for two primary applications in synthetic organic chemistry: the synthesis of peptidomimetics, particularly peptoids, via solid-phase synthesis, and as a scaffold for the construction of heterocyclic compounds.

Peptidomimetic and Peptoid Synthesis

N-substituted glycine (B1666218) oligomers, or peptoids, are a class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. This structural modification imparts significant resistance to proteolytic degradation. The "sub-monomer" approach to solid-phase peptoid synthesis is a powerful technique that allows for the straightforward incorporation of a diverse range of primary amines as side chains, making it ideal for utilizing this compound.

G Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Acylation Acylation: Bromoacetic Acid, DIC Swell->Acylation Wash1 Wash with DMF Acylation->Wash1 Displacement Nucleophilic Displacement: This compound Wash1->Displacement Wash2 Wash with DMF Displacement->Wash2 Repeat Repeat Acylation and Displacement Cycles Wash2->Repeat For desired length Cleavage Cleavage from Resin: TFA Cocktail Repeat->Cleavage Purification Purification by HPLC Cleavage->Purification

Caption: Sub-monomer synthesis workflow.

This protocol details the manual solid-phase synthesis of a simple peptoid oligomer on Rink Amide resin using the sub-monomer method.

Materials:

ReagentSupplierGrade
Rink Amide MBHA Resine.g., Sigma-Aldrich100-200 mesh, ~0.5 mmol/g
N,N'-Diisopropylcarbodiimide (DIC)e.g., Sigma-AldrichSynthesis grade
Bromoacetic acide.g., Sigma-Aldrich≥99%
This compoundVarious≥95%
N,N-Dimethylformamide (DMF)e.g., Sigma-AldrichPeptide synthesis grade
Dichloromethane (DCM)e.g., Sigma-AldrichAnhydrous
Piperidine (B6355638)e.g., Sigma-AldrichReagent grade
Trifluoroacetic acid (TFA)e.g., Sigma-AldrichReagent grade
Triisopropylsilane (TIS)e.g., Sigma-Aldrich99%
WaterDeionized

Procedure:

  • Resin Swelling: Swell Rink Amide resin (100 mg, ~0.05 mmol) in DMF (2 mL) for 1 hour in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 mL) for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).

  • Acylation Step: In a separate vial, dissolve bromoacetic acid (42 mg, 0.3 mmol) in DMF (1 mL). Add DIC (47 µL, 0.3 mmol) and allow to pre-activate for 5 minutes. Add the activated solution to the resin and shake for 30 minutes. Wash the resin with DMF (3 x 2 mL).

  • Nucleophilic Displacement Step: Dissolve this compound (44 mg, 0.3 mmol) in DMF (1 mL) and add it to the resin. Shake the mixture for 2 hours at room temperature. Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Chain Elongation: Repeat steps 3 and 4 with the desired primary amines to extend the peptoid chain.

  • Cleavage and Deprotection: After the final displacement step, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, 2 mL) for 2 hours.

  • Product Isolation: Filter the cleavage mixture and precipitate the crude peptoid by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the peptoid under vacuum.

  • Purification: Purify the crude peptoid by preparative reverse-phase HPLC.

Quantitative Data:

The following table presents typical yields for the synthesis of glycoconjugates using a related N-substituted glycine, N-(2-aminoethyl)glycine, which can serve as a reference for expected outcomes with this compound.

StepReagentsProductYield (%)
CouplingAEG-tert-butyl ester, Glycoconjugate acid, HBTUGlycosylated AEG dipeptide58
DeprotectionGlycosylated AEG-tert-butyl ester, Formic AcidGlycosylated AEG-acid97-98

Yields are based on the synthesis of related N-(2-aminoethyl)glycine derivatives and may vary for this compound.

Heterocyclic Synthesis

The bifunctional nature of this compound, containing both a secondary amine and a carboxylic acid, makes it an excellent starting material for the synthesis of various heterocyclic systems. For instance, it can be employed in the synthesis of substituted piperazinones, which are important scaffolds in medicinal chemistry.

G cluster_start Starting Materials cluster_reaction Reaction Steps A This compound C Peptide Coupling (e.g., HATU, DIPEA) A->C B Amino Acid Ester (e.g., Glycine Methyl Ester) B->C D Intramolecular Cyclization C->D E Substituted Piperazinone D->E

Caption: Synthesis of a piperazinone derivative.

This protocol provides a general procedure for the synthesis of a piperazinone derivative from this compound.

Materials:

ReagentSupplierGrade
This compoundVarious≥95%
Glycine methyl ester hydrochloridee.g., Sigma-Aldrich≥99%
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)e.g., Sigma-Aldrich≥98%
N,N-Diisopropylethylamine (DIPEA)e.g., Sigma-AldrichReagent grade
Dichloromethane (DCM)e.g., Sigma-AldrichAnhydrous
Sodium methoxide (B1231860)e.g., Sigma-AldrichSolution in methanol (B129727)
Methanole.g., Sigma-AldrichAnhydrous

Procedure:

  • Dipeptide Formation: To a solution of this compound (147 mg, 1.0 mmol) and glycine methyl ester hydrochloride (126 mg, 1.0 mmol) in anhydrous DCM (10 mL), add DIPEA (523 µL, 3.0 mmol). Cool the mixture to 0 °C and add HATU (418 mg, 1.1 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude dipeptide in anhydrous methanol (10 mL). Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) and heat the reaction to reflux for 4-6 hours, monitoring by TLC.

  • Purification: Neutralize the reaction with a weak acid (e.g., acetic acid), concentrate under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel to afford the desired piperazinone.

Quantitative Data:

Reaction StepReactantsProductExpected Yield (%)
Peptide CouplingThis compound, Glycine methyl esterLinear Dipeptide70-90
CyclizationLinear DipeptidePiperazin-2-one50-70

Yields are estimates based on similar reported reactions and may require optimization.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its application in the solid-phase synthesis of peptoids allows for the creation of proteolytically stable peptidomimetics with tailored properties. Furthermore, its use as a scaffold for heterocyclic synthesis opens avenues for the discovery of novel small molecules with potential therapeutic applications. The protocols and data provided herein serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

Experimental Applications of N-(2-methoxyethyl)-N-methylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methoxyethyl)-N-methylglycine is a specialized glycine (B1666218) derivative that serves as a key building block in the synthesis of complex heterocyclic molecules with significant pharmacological interest. Its primary documented application is in the construction of pyridyl-substituted indole (B1671886) scaffolds, which are central to the development of potent and selective aldosterone (B195564) synthase (CYP11B2) inhibitors.[1][2][3] Additionally, it has been utilized in the synthesis of elaborate peptide-like molecules, such as N2-(6,7-dimethoxy-2-naphthylsulfonyl)-L-arginyl-N-(2-methoxyethyl)glycine, although the specific biological applications of these more complex structures are less documented in publicly available literature.

This document provides detailed application notes and experimental protocols for the use of this compound in these synthetic contexts, with a focus on the preparation of aldosterone synthase inhibitors and the subsequent evaluation of their activity.

Application 1: Synthesis of Pyridyl-Substituted Indole Aldosterone Synthase (CYP11B2) Inhibitors

Pyridyl-substituted indoles synthesized using this compound are a class of non-steroidal inhibitors of aldosterone synthase (CYP11B2), the key enzyme in the biosynthesis of aldosterone.[1] Elevated levels of aldosterone are implicated in various cardiovascular diseases, including hypertension, heart failure, and myocardial fibrosis.[1][2][3] By selectively inhibiting CYP11B2, these compounds reduce aldosterone production, offering a promising therapeutic strategy for these conditions. A notable example of a drug candidate from this class is Baxdrostat.

The general synthetic strategy involves the use of this compound to introduce a specific side chain onto a core indole structure, which is crucial for the molecule's interaction with the target enzyme.

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Coupling Reaction A->C B Indole Core Synthesis B->C D Purification C->D E Pyridyl-Substituted Indole D->E F In Vitro CYP11B2 Inhibition Assay E->F E->F Test Compound G In Vitro CYP11B1 Selectivity Assay E->G H Data Analysis (IC50 Determination) F->H G->H I In Vivo Models (e.g., Spontaneously Hypertensive Rats) H->I

Caption: Workflow for the synthesis and evaluation of pyridyl-substituted indole CYP11B2 inhibitors.

Experimental Protocol: Synthesis of a Pyridyl-Substituted Indole Intermediate

The following is a representative protocol adapted from patent literature (WO2018049089A1) for the synthesis of an intermediate used in the preparation of potent aldosterone synthase inhibitors.

Objective: To synthesize a key intermediate by coupling this compound with a suitable indole precursor.

Materials:

  • This compound

  • Appropriate indole precursor (e.g., a halogenated indole)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., silica (B1680970) gel, ethyl acetate (B1210297), hexanes)

Procedure:

  • Preparation of the Reaction Mixture: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indole precursor (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the solution, add this compound (1.2 equivalents), HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyridyl-substituted indole intermediate.

Experimental Protocol: In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay

This protocol outlines a method to determine the inhibitory potency of the synthesized compounds against human CYP11B2.

Objective: To determine the IC50 value of a test compound against human CYP11B2.

Materials:

  • Recombinant human CYP11B2 enzyme

  • Substrate: 11-deoxycorticosterone

  • Test compound (pyridyl-substituted indole)

  • NADPH

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., methanol)

  • Aldosterone standard

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, substrate, and NADPH in a suitable solvent (e.g., DMSO for the compound, methanol (B129727) for the substrate).

  • Incubation: In a 96-well plate, add the assay buffer, recombinant CYP11B2 enzyme, and the test compound at various concentrations. Pre-incubate for 10 minutes at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (11-deoxycorticosterone) and NADPH to each well.

  • Reaction Time: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., cold methanol).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of aldosterone using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Protocol: In Vitro CYP11B1 Selectivity Assay

To assess the selectivity of the inhibitors, a similar assay is performed using the highly homologous CYP11B1 enzyme.

Objective: To determine the IC50 value of a test compound against human CYP11B1 to assess selectivity.

Materials:

  • Recombinant human CYP11B1 enzyme

  • Substrate: 11-deoxycortisol

  • Test compound (pyridyl-substituted indole)

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., methanol)

  • Cortisol standard

  • LC-MS/MS system for analysis

Procedure:

The procedure is analogous to the CYP11B2 inhibition assay, with the following modifications:

  • Use recombinant human CYP11B1 instead of CYP11B2.

  • Use 11-deoxycortisol as the substrate.

  • Analyze for the formation of cortisol.

The selectivity index is calculated as the ratio of the IC50 for CYP11B1 to the IC50 for CYP11B2. A higher selectivity index indicates a more selective inhibitor for aldosterone synthase.

Quantitative Data Summary
Compound ClassTargetRepresentative IC50 (nM)Selectivity (CYP11B1/CYP11B2)Reference
Pyridyl-substituted indolesCYP11B2< 3~170[1]

Application 2: Synthesis of N2-(6,7-dimethoxy-2-naphthylsulfonyl)-L-arginyl-N-(2-methoxyethyl)glycine

This compound has also been employed in the synthesis of more complex, multi-component molecules, such as N2-(6,7-dimethoxy-2-naphthylsulfonyl)-L-arginyl-N-(2-methoxyethyl)glycine. While the specific biological target and therapeutic application of this particular compound are not extensively detailed in available literature, its structure suggests potential roles in areas such as protease inhibition or as a molecular probe, given the presence of the naphthylsulfonyl-arginine moiety, a common feature in inhibitors of serine proteases like thrombin and factor Xa.

Signaling Pathway Hypothesis

G cluster_pathway Hypothetical Protease Inhibition A Serine Protease (e.g., Thrombin, Factor Xa) B Substrate C Cleaved Substrate B->C Cleavage D N2-(6,7-dimethoxy-2-naphthylsulfonyl)-L-arginyl- N-(2-methoxyethyl)glycine E Inhibition E->A

Caption: Hypothetical mechanism of action for the naphthylsulfonyl-arginyl derivative as a protease inhibitor.

Experimental Protocol: Synthesis of N2-(6,7-dimethoxy-2-naphthylsulfonyl)-L-arginyl-N-(2-methoxyethyl)glycine

The following is a generalized protocol based on the principles of peptide synthesis.

Objective: To synthesize N2-(6,7-dimethoxy-2-naphthylsulfonyl)-L-arginyl-N-(2-methoxyethyl)glycine.

Materials:

  • Nα-(6,7-dimethoxy-2-naphthylsulfonyl)-L-arginine

  • This compound

  • Peptide coupling reagents (e.g., DCC, EDC/HOBt)

  • Base (e.g., N-methylmorpholine)

  • Solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., preparative HPLC)

Procedure:

  • Activation of Arginine Derivative: Dissolve Nα-(6,7-dimethoxy-2-naphthylsulfonyl)-L-arginine (1 equivalent) in anhydrous DMF. Cool the solution to 0°C. Add the coupling reagent (e.g., DCC, 1.1 equivalents) and HOBt (1.1 equivalents) and stir for 30 minutes at 0°C.

  • Coupling Reaction: In a separate flask, dissolve this compound (1.2 equivalents) and a base such as N-methylmorpholine (2 equivalents) in anhydrous DMF. Add this solution to the activated arginine derivative mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Filter off any precipitated urea (B33335) by-product. Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final compound.

Further experimental protocols for biological evaluation would be contingent on the identification of the specific biological target of this molecule.

Conclusion

This compound is a valuable synthetic intermediate, primarily enabling the development of potent and selective aldosterone synthase inhibitors. The provided protocols offer a framework for the synthesis of these inhibitors and their subsequent in vitro characterization. While its application in more complex molecules is also documented, further research is needed to fully elucidate the biological roles of these larger constructs.

References

Application Notes and Protocols for N-(2-methoxyethyl)-N-methylglycine in Cell Culture: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for detailed application notes, experimental protocols, and established signaling pathways for the use of N-(2-methoxyethyl)-N-methylglycine in cell culture have yielded no specific scientific literature or publicly available data. The information for this compound is currently limited to its chemical properties and availability from commercial suppliers. Therefore, the requested detailed protocols, quantitative data summaries, and signaling pathway diagrams cannot be provided at this time.

This document outlines the available chemical information for this compound and clarifies common points of confusion with structurally similar but biologically distinct compounds.

Chemical Identity of this compound

It is crucial to correctly identify the compound of interest to avoid misinterpretation of data from related molecules.

PropertyValue
IUPAC Name [(2-methoxyethyl)(methyl)amino]acetic acid
CAS Number 915925-21-2
Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Synonyms 2-((2-Methoxyethyl)(methyl)amino)acetic acid

Distinction from Structurally Similar Compounds

Searches for this compound often lead to information about more well-researched, yet different, molecules. It is imperative for researchers to understand these distinctions.

N-methylglycine (Sarcosine)

A frequent point of confusion is with N-methylglycine, also known as sarcosine (B1681465). While both are derivatives of glycine (B1666218), their structures and known biological activities are distinct. Sarcosine is an endogenous amino acid that has been studied for its role as a competitive inhibitor of the glycine transporter 1 (GlyT1) and as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. Its effects on neuronal cells are a subject of ongoing research. The biological data and protocols associated with sarcosine are not applicable to this compound.

N-(2-hydroxyethyl)-N-methylglycine

Another similar compound is N-(2-hydroxyethyl)-N-methylglycine. The presence of a hydroxyl (-OH) group instead of a methoxy (B1213986) (-OCH3) group can significantly alter the chemical and biological properties of the molecule, including its solubility, polarity, and ability to interact with biological targets.

Current Status and Future Directions

Currently, this compound is available as a chemical reagent. Its biological effects and potential applications in cell culture have not been reported in the scientific literature. Researchers interested in this compound would need to undertake foundational studies to determine its properties and effects in biological systems.

Proposed Initial Experimental Workflow

For researchers planning to investigate this compound in cell culture, a general workflow for initial characterization is proposed. This workflow is a standard approach for any novel compound and is not based on any existing data for this specific molecule.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Toxicity and Dose-Finding cluster_2 Phase 3: Functional Assays solubility Determine Solubility in Cell Culture Media and Solvents (e.g., DMSO) stability Assess Stability in Solution Under Culture Conditions solubility->stability cell_lines Select Relevant Cell Lines stability->cell_lines dose_range Establish a Wide Dose Range cell_lines->dose_range viability_assay Perform Cell Viability Assays (e.g., MTT, CellTiter-Glo) dose_range->viability_assay ic50 Determine IC50 Value viability_assay->ic50 proliferation Proliferation Assays (e.g., BrdU, Ki67 Staining) ic50->proliferation apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) ic50->cell_cycle

Caption: A generalized experimental workflow for the initial in vitro evaluation of an uncharacterized compound.

N-Methylglycine (Sarcosine) in Drug Discovery: A Focus on Neurological and Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

N-methylglycine, commonly known as sarcosine (B1681465), is an endogenous amino acid derivative that has garnered significant attention in drug discovery research, primarily for its role as a modulator of N-methyl-D-aspartate (NMDA) receptor function.[1][2][3][4] Its mechanism of action centers on the inhibition of the glycine (B1666218) transporter type 1 (GlyT1), which leads to increased synaptic levels of glycine.[3][4] Glycine acts as a co-agonist at the NMDA receptor, and its enhanced availability potentiates NMDA receptor activity.[3][4] This has led to the investigation of sarcosine as a therapeutic agent for conditions associated with NMDA receptor hypofunction, notably schizophrenia.[1][2]

Physicochemical Properties

N-methylglycine is a simple N-alkylated amino acid. A related, though less studied, compound is N-(2-methoxyethyl)-N-methylglycine, which is primarily available as a reagent for chemical synthesis.[5][6][7]

PropertyN-methylglycine (Sarcosine)This compound
Molecular Formula C3H7NO2[8]C6H13NO3[5][7]
Molecular Weight 89.09 g/mol [8]147.17 g/mol [5]
CAS Number 107-97-1[8]915925-21-2[5][7]
Appearance White solid[9]Liquid[5]
Solubility Water-soluble[9]Not specified

Applications in Drug Discovery

The primary application of sarcosine in drug discovery is as a potential treatment for the negative and cognitive symptoms of schizophrenia.[1][2] Clinical studies have explored its efficacy as both an adjunctive therapy to conventional antipsychotics and as a monotherapy.[1][10] The rationale for its use is based on the glutamate (B1630785) hypothesis of schizophrenia, which posits that a deficit in NMDA receptor signaling contributes to the pathophysiology of the disorder.[2] By inhibiting GlyT1 and increasing synaptic glycine, sarcosine enhances NMDA receptor function, potentially ameliorating these symptoms.[4]

Mechanism of Action: Modulation of NMDA Receptor Signaling

Sarcosine's therapeutic potential stems from its ability to modulate glutamatergic neurotransmission at the NMDA receptor. The following diagram illustrates its mechanism of action.

Mechanism of Action of Sarcosine at the Glutamatergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Glutamate_synapse Glutamate Glutamate_vesicle->Glutamate_synapse Release NMDA_receptor NMDA Receptor Ca_ion Ca²⁺ NMDA_receptor->Ca_ion Influx GlyT1 Glycine Transporter 1 (GlyT1) Glycine_synapse Glycine GlyT1->Glycine_synapse Uptake Sarcosine Sarcosine Sarcosine->GlyT1 Inhibits Glycine_synapse->NMDA_receptor Co-agonist Binding Glutamate_synapse->NMDA_receptor Binds Neuronal_Response Neuronal Response (e.g., LTP, Gene Expression) Ca_ion->Neuronal_Response Activates

Caption: Sarcosine inhibits GlyT1, increasing synaptic glycine and potentiating NMDA receptor function.

Clinical Trial Data for Sarcosine in Schizophrenia

Several clinical trials have investigated the efficacy of sarcosine in treating schizophrenia. The data from these studies highlight its potential to improve various symptom domains.

StudyDesignDurationSarcosine DoseKey Findings
NCT00328276[10]Double-blind, randomized6 weeks1 g/day and 2 g/day To compare the efficacy and safety of two different doses of sarcosine monotherapy in acutely-ill schizophrenic patients.
NCT00538070[11]Placebo-controlled6 weeks2 g/day To explore the effect of sarcosine on brain glycine concentrations and its association with behavioral signs of increased NMDA and dopamine (B1211576) activity.
Lane et al. (2005)[1]Double-blind, placebo-controlled6 weeks2 g/day (adjunct to antipsychotics)Significant improvements in positive, negative, cognitive, and general psychiatric symptoms.

Experimental Protocols

In Vitro Assessment of NMDA Receptor Function

This protocol is a generalized method for assessing the effect of compounds like sarcosine on NMDA receptor-mediated neuronal activity in brain slices, based on methodologies described in the literature.[3]

Objective: To measure the effect of sarcosine on NMDA receptor-mediated excitatory field potentials (EFPs) in the medial prefrontal cortex.

Materials:

  • Mouse brain slices (medial prefrontal cortex)

  • Artificial cerebrospinal fluid (aCSF)

  • NMDA receptor agonist (e.g., NMDA)

  • Glycine or D-serine

  • Sarcosine

  • Multi-electrode array (MEA) system

  • Standard electrophysiology recording and analysis software

Procedure:

  • Prepare acute brain slices from the medial prefrontal cortex of a mouse.

  • Allow slices to recover in oxygenated aCSF for at least 1 hour.

  • Place a brain slice in the recording chamber of the MEA system and perfuse with aCSF.

  • Record baseline NMDA receptor-mediated EFPs by applying a low concentration of NMDA and a co-agonist (glycine or D-serine).

  • Apply sarcosine at various concentrations to the perfusion medium.

  • Continue recording EFPs to determine the effect of sarcosine on their frequency and amplitude.

  • As a control, the effects of sarcosine can be compared to those of a known partial agonist, such as D-cycloserine.

  • To confirm the involvement of the glycine binding site, the experiment can be repeated in the presence of a glycine site antagonist (e.g., 7-chlorokynurenate).

Data Analysis:

  • Measure the frequency and amplitude of EFPs before and after the application of sarcosine.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed changes.

Clinical Trial Protocol for Adjunctive Sarcosine in Schizophrenia

This protocol is a generalized framework based on the design of clinical trials investigating sarcosine for schizophrenia.[1][10]

Objective: To evaluate the efficacy and safety of sarcosine as an adjunctive treatment for patients with stable schizophrenia.

Study Design: A 6-week, randomized, double-blind, placebo-controlled trial.

Participant Population: Patients with a confirmed diagnosis of schizophrenia who are on a stable dose of a primary antipsychotic medication.

Intervention:

  • Treatment Group: Standard antipsychotic medication + Sarcosine (2 g/day ).

  • Control Group: Standard antipsychotic medication + Placebo.

Outcome Measures:

  • Primary: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

  • Secondary: Changes in PANSS subscales (positive, negative, general psychopathology), cognitive function assessments, and measures of quality of life.

  • Safety: Incidence of adverse events.

Workflow:

Clinical Trial Workflow for Adjunctive Sarcosine Start Screening & Enrollment (Stable Schizophrenia Patients) Baseline Baseline Assessment (PANSS, Cognitive Tests) Start->Baseline Randomization Randomization Baseline->Randomization Group_A Treatment Group (Antipsychotic + Sarcosine 2g/day) Randomization->Group_A Group_B Control Group (Antipsychotic + Placebo) Randomization->Group_B Follow_up Bi-weekly Assessments (Weeks 2, 4, 6) Group_A->Follow_up Group_B->Follow_up End End of Study Assessment (Week 6) Follow_up->End Analysis Data Analysis End->Analysis

Caption: A generalized workflow for a randomized controlled trial of adjunctive sarcosine in schizophrenia.

Conclusion

N-methylglycine (sarcosine) represents a promising avenue of research in drug discovery for psychiatric disorders, particularly schizophrenia. Its well-defined mechanism of action, targeting the glycine modulatory site of the NMDA receptor, provides a strong rationale for its therapeutic potential. The available clinical data, although preliminary, are encouraging and support further investigation. The protocols outlined above provide a framework for researchers to explore the effects of sarcosine and related N-alkylated glycine derivatives in both preclinical and clinical settings. While this compound itself is not as well-characterized, the study of sarcosine provides a valuable template for investigating the therapeutic potential of this class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: N-(2-methoxyethyl)-N-methylglycine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the synthesis yield of N-(2-methoxyethyl)-N-methylglycine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most common method is the nucleophilic substitution (N-alkylation) of N-methylglycine (sarcosine) with a 2-methoxyethyl halide, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether. This reaction involves the secondary amine of sarcosine (B1681465) acting as a nucleophile to displace the halide.[1][2]

Q2: What kind of yield can I typically expect for this N-alkylation reaction?

A2: While yields are highly dependent on specific conditions, N-alkylation reactions of glycine (B1666218) derivatives can range from moderate to high. Published yields for analogous N-alkylations of amino acids using alkyl halides have been reported from 40% to over 95% under optimized conditions.[2][3] A yield of 75% was reported for a similar synthesis of N-(2-methoxyethyl)glycine ethyl ester.[4]

Q3: Which 2-methoxyethylating agent is better, the bromide or the chloride?

A3: Alkyl bromides are generally more reactive than alkyl chlorides, which would lead to faster reaction times or allow for milder reaction temperatures.[5] If you are using 2-chloroethyl methyl ether and experiencing a sluggish reaction, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This facilitates an in-situ Finkelstein reaction to generate the more reactive 2-iodoethyl methyl ether.[6]

Q4: What are the best solvents and bases for this reaction?

A4: Polar aprotic solvents are highly recommended as they facilitate Sₙ2 reactions. The best choices include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN).[6][7] The choice of base is critical; inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used to neutralize the HX acid produced and to deprotonate the carboxylic acid of sarcosine.[6] Organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) can also be used.[4][7]

Synthesis Pathway Diagram

SynthesisPathway Sarcosine N-Methylglycine (Sarcosine) Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Sarcosine->Base AlkylHalide 2-Bromoethyl methyl ether AlkylHalide->Base Product This compound Base->Product Δ (Heat)

Caption: Synthesis of this compound via N-alkylation.

Troubleshooting Guide

Problem: I am getting a very low yield or no product at all.

  • Possible Cause 1: Incomplete Deprotonation. The N-H proton of sarcosine must be removed for it to be an effective nucleophile, and the carboxylic acid also needs to be deprotonated. Furthermore, the HBr generated during the reaction will protonate the starting amine, rendering it unreactive.

    • Solution: Ensure you are using at least 2 equivalents of base (e.g., K₂CO₃): one to deprotonate the carboxylic acid and one to neutralize the HBr byproduct. For sluggish reactions, consider using a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).[6]

  • Possible Cause 2: Poor Reagent Reactivity. The alkylating agent may be insufficiently reactive, or the reaction conditions may be too mild.

    • Solution: Switch from 2-chloroethyl methyl ether to the more reactive 2-bromoethyl methyl ether. Add a catalytic amount (0.1 eq) of potassium iodide (KI) to the reaction mixture.[6] Increase the reaction temperature in increments of 10-20 °C, monitoring by TLC for product formation and potential decomposition.[8]

  • Possible Cause 3: Incorrect Solvent. The chosen solvent may not be appropriate for this type of reaction.

    • Solution: Use a polar aprotic solvent like anhydrous DMF or DMSO. These solvents are excellent for Sₙ2 reactions. Ensure the solvent is anhydrous, as water can interfere with the reaction.[6][7]

Problem: My TLC/LCMS shows multiple product spots, reducing the yield of the desired product.

  • Possible Cause 1: Overalkylation. The product, this compound, is a tertiary amine and can be further alkylated by the 2-bromoethyl methyl ether to form a quaternary ammonium (B1175870) salt.[1]

    • Solution: Avoid a large excess of the alkylating agent. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the 2-bromoethyl methyl ether. Monitor the reaction closely by TLC and stop it once the starting sarcosine is consumed.

  • Possible Cause 2: Elimination Side Reaction. The base may be causing E2 elimination of HBr from the 2-bromoethyl methyl ether to form methyl vinyl ether, especially at high temperatures.[5]

    • Solution: Avoid overly strong bases if possible. Use K₂CO₃ instead of stronger bases like NaH or alkoxides if elimination is a suspected issue.[6] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Synthesis Yield Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Products Observed? Start->Cause2 Sol1a Increase Base Equivalents (min. 2 eq.) Cause1->Sol1a Yes Sol1b Use More Reactive Halide (Br > Cl) Add catalytic KI Cause1->Sol1b Yes Sol1c Increase Temperature Switch to DMF/DMSO Cause1->Sol1c Yes SideProduct1 Overalkylation? Cause2->SideProduct1 Yes SideProduct2 Elimination (E2)? Cause2->SideProduct2 Yes End Yield Improved Sol1a->End Sol1b->End Sol1c->End Sol2a Use 1.0-1.2 eq. of Alkylating Agent SideProduct1->Sol2a Yes Sol2b Use Milder Base (e.g., K₂CO₃) Lower Reaction Temperature SideProduct2->Sol2b Yes Sol2a->End Sol2b->End

Caption: A logical workflow for troubleshooting low-yield synthesis issues.

Comparative Data on N-Alkylation Yields

The following table summarizes reported yields for N-alkylation reactions of glycine and its derivatives under various conditions, providing a baseline for expected outcomes.

Starting AmineAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Glycine Schiff Basen-Octyl BromideK₂CO₃ / TBAIACN6098.1[3]
2-MethoxyethylamineEthyl BromoacetateTriethylamineBenzeneReflux75.3[4]
Chloroacetic Acidn-Propylamine(excess amine)WaterN/A86[2]
IsatinAlkyl HalideK₂CO₃DMF80Varies[6]

TBAI: Tetrabutylammonium iodide (Phase Transfer Catalyst) ACN: Acetonitrile

Key Experimental Protocol

This protocol describes a general procedure for the N-alkylation of N-methylglycine (sarcosine) with 2-bromoethyl methyl ether.

Materials:

  • N-methylglycine (Sarcosine) (1.0 eq)

  • 2-Bromoethyl methyl ether (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Potassium Iodide (KI) (0.1 eq, optional)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (B1210297)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methylglycine (1.0 eq) and anhydrous potassium carbonate (2.5 eq). If using, add potassium iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to the flask until the solids are suspended (a concentration of 0.5-1.0 M with respect to the sarcosine is typical).

  • Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Add 2-bromoethyl methyl ether (1.1 eq) to the mixture dropwise via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 70-80 °C. Monitor the progress of the reaction by TLC or LCMS every 1-2 hours until the starting N-methylglycine spot has been consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with 1M HCl to remove any unreacted amine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

References

Technical Support Center: N-(2-methoxyethyl)-N-methylglycine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(2-methoxyethyl)-N-methylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on overcoming the unique challenges associated with purifying this N-substituted glycine (B1666218) derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities often originate from the synthetic route used. Based on typical N-alkylation strategies for amino acids, likely impurities include:

  • Unreacted Starting Materials: Residual N-methylglycine (sarcosine), 2-methoxyethylamine, and alkylating agents such as 2-methoxyethyl halides.

  • Over-alkylation Products: Quaternary ammonium (B1175870) salts formed by the further reaction of the tertiary amine product.

  • Byproducts from Reagents: Salts generated from the base used in the reaction, such as triethylamine (B128534) hydrobromide.

  • Solvent Residues: Residual solvents from the reaction and initial work-up steps.

Q2: My purified this compound shows low purity by HPLC. What could be the issue?

A2: Low purity after initial purification attempts can be due to several factors:

  • Incomplete reaction: The N-alkylation reaction may not have gone to completion, leaving significant amounts of starting materials.

  • Co-eluting impurities: A common challenge is the presence of impurities with similar polarity to the desired product, making separation by standard chromatography difficult.

  • Degradation: The methoxyethyl group could be susceptible to cleavage under harsh purification conditions (e.g., strong acids or bases).

  • Zwitterionic nature: The compound's zwitterionic character can lead to poor peak shape and inconsistent retention times in reversed-phase HPLC.

Q3: I am having trouble crystallizing this compound. What can I do?

A3: The presence of impurities can significantly hinder crystallization. Additionally, the molecule's structure, with a flexible ether linkage, may make it prone to forming oils. Consider the following:

  • Pre-purification: Use flash chromatography or extraction to remove the bulk of impurities before attempting crystallization.

  • Solvent Screening: Experiment with a wide range of solvent systems. Mixtures of polar protic solvents (e.g., isopropanol, ethanol) and non-polar anti-solvents (e.g., heptane, toluene) are often effective for amino acid derivatives.

  • Seeding: Introducing a seed crystal can initiate crystallization.

  • Slow Evaporation: Allowing the solvent to evaporate slowly from a dilute solution can sometimes yield crystals.

Q4: Can I use ion-exchange chromatography for purification?

A4: Yes, ion-exchange chromatography is a powerful technique for purifying amino acid derivatives. Since this compound is zwitterionic, its charge can be manipulated by adjusting the pH.

  • Cation-exchange: At a pH below its isoelectric point (pI), the molecule will be positively charged and can bind to a cation-exchange resin.

  • Anion-exchange: At a pH above its pI, it will be negatively charged and can bind to an anion-exchange resin. This method is particularly effective for separating the product from non-ionic or oppositely charged impurities.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of product during extractionThe zwitterionic nature of the product causes it to partition into the aqueous phase during pH adjustment.Avoid isoelectric point precipitation during extraction. Instead, consider using ion-exchange chromatography or protecting the carboxyl or amino group to alter its solubility.
Product "oils out" during crystallizationPresence of impurities or inherent properties of the molecule.Try a wider range of solvent/anti-solvent systems. Consider converting the zwitterion to a salt (e.g., hydrochloride or sodium salt) which may have better crystallization properties.
Low recovery from chromatography columnIrreversible adsorption onto the stationary phase or poor solubility in the mobile phase.For silica (B1680970) gel chromatography, adding a small amount of a polar modifier like methanol (B129727) or a volatile base like triethylamine to the eluent can improve recovery. For reversed-phase, ensure the mobile phase pH is appropriate to control ionization.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Persistent presence of starting materialsIncomplete reaction or co-elution during chromatography.Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). For purification, employ a different chromatographic technique (e.g., ion-exchange if you used reversed-phase).
Unidentified peaks in HPLC/NMRSide-products from the reaction or degradation of the product.Analyze the crude reaction mixture by LC-MS to identify the mass of the impurities, which can help in proposing their structures. Consider the stability of the methoxyethyl group under your reaction and purification conditions.
Broad or tailing peaks in HPLCInteraction of the amine with residual silanols on the silica-based column or zwitterionic behavior.Use a mobile phase with a suitable buffer to control the pH and ionic strength. An end-capped HPLC column can also minimize interactions with silanols.

Data Presentation

Table 1: Comparison of Purification Techniques for N-Alkylated Amino Acids

Purification Method Typical Purity Range (%) Commonly Removed Impurities Advantages Disadvantages
Crystallization 95 - 99.9Unreacted starting materials, isomeric byproductsCost-effective for large scale, high purity achievableCan be time-consuming, may not be suitable for all compounds, potential for low yield
Silica Gel Chromatography 90 - 98Non-polar impurities, some starting materialsVersatile, good for a wide range of compoundsCan be slow, may require large volumes of solvent, potential for product adsorption
Reversed-Phase HPLC 95 - >99Polar and non-polar impuritiesHigh resolution, good for analytical and preparative scaleCan be expensive, may require method development, not ideal for very polar compounds without modification
Ion-Exchange Chromatography 95 - >99Charged impurities, salts, starting materials with different pIHighly selective for charged molecules, good for desaltingRequires pH control, can be more complex to set up

Experimental Protocols

General Protocol for Purification by Crystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture of methanol and water).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

General Protocol for Purification by Ion-Exchange Chromatography (Cation-Exchange)
  • Resin Preparation: Swell a strongly acidic cation-exchange resin in deionized water and pack it into a column. Equilibrate the column with a low ionic strength acidic buffer (e.g., 0.1 M acetic acid).

  • Sample Loading: Dissolve the crude product in the equilibration buffer and adjust the pH to be below the pI of the compound. Load the solution onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or anionic impurities.

  • Elution: Elute the bound this compound using a buffer with a higher ionic strength or a higher pH (e.g., a gradient of ammonium acetate (B1210297) or a dilute solution of ammonia).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Desalting: Combine the pure fractions and remove the buffer salts. This can be achieved by lyophilization if a volatile buffer was used, or by a subsequent reversed-phase chromatography step.

Visualizations

Purification_Workflow cluster_chrom Chromatographic Options crude Crude Product extraction Aqueous Workup / Extraction crude->extraction Remove inorganic salts chromatography Chromatography extraction->chromatography Remove organic impurities crystallization Crystallization chromatography->crystallization Final polishing pure_product Pure Product chromatography->pure_product If sufficiently pure crystallization->pure_product ion_exchange Ion-Exchange reversed_phase Reversed-Phase silica_gel Silica Gel Troubleshooting_Logic cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Purification Attempt check_purity Check Purity (HPLC/NMR) start->check_purity low_yield Low Yield? check_purity->low_yield Analyze results impure Impure? low_yield->impure No optimize_extraction Optimize Extraction pH low_yield->optimize_extraction Yes success Pure Product Obtained impure->success No rerun_chrom Re-purify with Different Method impure->rerun_chrom Yes optimize_extraction->start change_crystallization Change Crystallization Solvent change_crystallization->start modify_chrom Modify Chromatography Conditions modify_chrom->start rerun_chrom->start check_stability Investigate Product Stability identify_impurities Identify Impurities (LC-MS) check_stability->identify_impurities identify_impurities->rerun_chrom

N-(2-methoxyethyl)-N-methylglycine stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-methoxyethyl)-N-methylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at room temperature in a dry, well-ventilated place. The container should be kept tightly closed to protect it from moisture, as the compound may be hygroscopic.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, which contains a tertiary amine, a carboxylic acid, and an ether linkage, this compound may be susceptible to the following degradation pathways:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide.

  • Hydrolysis: The ether linkage could potentially undergo hydrolysis under strong acidic conditions and high temperatures, although ethers are generally stable.

  • Decarboxylation: While less common for simple carboxylic acids under normal conditions, decarboxylation could be induced by heat.

Q3: What are common signs of degradation?

A3: Degradation of this compound may be indicated by a change in physical appearance (e.g., color change, clumping of solid material), a decrease in purity as determined by analytical methods like HPLC, or the appearance of new peaks in the chromatogram.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method, is crucial for monitoring the stability of this compound. The development of such a method involves subjecting the compound to forced degradation conditions to generate potential degradation products. The HPLC method is then optimized to separate the parent compound from all degradation products and any process-related impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradation- Review sample handling and storage procedures. - Perform a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them. - Ensure the analytical method is specific and can separate the parent compound from all degradants.
Decrease in assay value over time Chemical instability of the compound- Verify that the storage conditions are appropriate (room temperature, protected from moisture). - Investigate the impact of formulation components on the stability of the compound. - Conduct a formal stability study under controlled temperature and humidity conditions.
Inconsistent results between experiments Variability in sample preparation or analytical method- Ensure the sample preparation procedure is well-defined and consistently followed. - Validate the analytical method for robustness to ensure it is not sensitive to small variations in parameters like mobile phase composition, pH, or column temperature.
Discoloration of the solid material Oxidation or reaction with impurities- Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Ensure all solvents and reagents used are of high purity.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1][2]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Calibrated stability chambers (for thermal and photostability)

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of the compound in 0.1 N HCl. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to the initial concentration with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH. Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 N HCl.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep the solution at room temperature, protected from light, and sample at various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Store the solid compound and a solution of the compound in a suitable solvent in an oven at an elevated temperature (e.g., 60-80°C). Sample at various time points.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.

Analysis: Analyze all stressed samples by HPLC and compare the chromatograms to that of an unstressed control sample to identify and quantify the degradation products.

Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating this compound from its degradation products and process impurities.[3][4]

Typical Starting Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore) or Mass Spectrometry (MS) for better sensitivity and identification of degradants.

Optimization:

  • Inject a mixture of the stressed samples to create a chromatogram containing the parent compound and all major degradation products.

  • Adjust the mobile phase composition (organic solvent, pH, buffer) and gradient profile to achieve adequate resolution (Rs > 1.5) between all peaks.

  • The final method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition Duration (hours) Degradation (%) Major Degradation Products (Hypothetical)
0.1 N HCl, 80°C24~5%N-methylglycine, 2-methoxyethanol
0.1 N NaOH, 80°C24<2%No significant degradation
3% H₂O₂, RT24~15%N-oxide of parent compound
Thermal (solid), 80°C72<1%No significant degradation
Photostability (ICH Q1B)-<1%No significant degradation

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare solutions of This compound acid Acid Hydrolysis (0.1 N HCl, 80°C) prep->acid Expose to stress base Base Hydrolysis (0.1 N NaOH, 80°C) prep->base Expose to stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to stress thermal Thermal Stress (Solid & Solution, 80°C) prep->thermal Expose to stress photo Photostability (ICH Q1B) prep->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples characterization Characterize Degradation Products (e.g., LC-MS) hplc->characterization method Validate Stability-Indicating Method hplc->method pathway Identify Degradation Pathways characterization->pathway

Caption: Workflow for a forced degradation study.

troubleshooting_flow cluster_investigation Investigate Potential Causes start Inconsistent Experimental Results check_purity Initial Purity Check (e.g., HPLC, NMR) start->check_purity is_pure Is purity >95%? check_purity->is_pure check_storage Review Storage Conditions (Temp, Moisture, Light) is_pure->check_storage Yes retest Re-test with controlled parameters is_pure->retest No (Impure Starting Material) check_protocol Verify Experimental Protocol (Concentrations, Solvents) check_storage->check_protocol check_analytical Assess Analytical Method (Robustness, Specificity) check_protocol->check_analytical check_analytical->retest

Caption: Troubleshooting inconsistent experimental results.

References

Overcoming solubility problems with N-(2-methoxyethyl)-N-methylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-methoxyethyl)-N-methylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic amino acid derivative, specifically a glycine (B1666218) derivative.[1][2] It is primarily used as a building block in organic synthesis, particularly in the construction of complex molecules and peptide chemistry.[1][2] Its chemical formula is C6H13NO3, and it has a molecular weight of 147.17 g/mol .[2] At room temperature, it is typically a liquid.[2]

Q2: What are the primary applications of this compound?

A2: The main application of this compound is as a specialized building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring an N-methoxyethyl group, allows for the creation of modified peptides with potentially altered conformational properties, stability, and biological activity. Such modifications are valuable in drug discovery and development for creating peptide-based therapeutics.

Q3: In what solvents is this compound soluble?

For its close structural analog, N-methylglycine (sarcosine), high solubility in water has been reported. The presence of the methoxyethyl group in this compound may influence its solubility profile. It is recommended to perform small-scale solubility tests in the desired solvent system before proceeding with large-scale experiments.

Q4: How should I store this compound?

A4: For long-term storage, it is recommended to store this compound at -20°C for up to one month or at -80°C for up to six months when in a solvent.[1] For the neat liquid, storage at room temperature is generally acceptable for shorter periods, but always refer to the supplier's specific recommendations.[2]

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound, particularly in the context of solid-phase peptide synthesis.

Problem Possible Cause Recommended Solution
Difficulty dissolving the compound The chosen solvent is not appropriate.- Attempt dissolution in a small amount of a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are common solvents for peptide synthesis. - For aqueous solutions, adjust the pH. As an amino acid derivative, its solubility is pH-dependent. Acidifying the solution will protonate the carboxylate, and basifying will deprotonate the amine, which can affect solubility.
The compound has degraded due to improper storage.- Ensure the compound has been stored under the recommended conditions. - If degradation is suspected, it is advisable to use a fresh batch of the reagent.
Incomplete coupling reaction during solid-phase peptide synthesis (SPPS) Steric hindrance from the N-methoxyethyl group may slow down the coupling reaction.- Increase the coupling time and/or the temperature. - Use a more potent coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). - Double the coupling step to ensure the reaction goes to completion.
The concentration of the reagent is too low.- Ensure that the concentration of this compound and the coupling reagents are appropriate for the scale of the synthesis.
Unexpected side products in the final peptide The carboxylic acid group was not properly activated.- Ensure that the pre-activation step of the amino acid with the coupling reagent is sufficient before adding it to the resin-bound peptide.
Side reactions involving the methoxyethyl group.- While generally stable, under harsh acidic cleavage conditions, some minor side reactions could potentially occur. Analyze the crude product by mass spectrometry to identify any unexpected modifications.

Experimental Protocols

General Protocol for Incorporation of this compound in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general guideline. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.

1. Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

2. Procedure:

  • Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF, IPA, and DCM.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to potential steric hindrance.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test on a subsequent amino acid addition, as the tertiary amine of the title compound will not react).

    • After completion, wash the resin extensively with DMF, IPA, and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide with cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

As this compound is a synthetic building block, its direct involvement in signaling pathways is not documented. The diagrams below illustrate its role in the experimental workflow of peptide synthesis.

experimental_workflow Experimental Workflow: Incorporation of this compound in SPPS start Start with Fmoc-protected amino acid on solid support deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection washing1 Wash Resin deprotection->washing1 activation Activation of This compound (Coupling Reagent + Base in DMF) washing1->activation coupling Coupling to Resin-bound Peptide activation->coupling washing2 Wash Resin coupling->washing2 next_cycle Repeat for next amino acid washing2->next_cycle next_cycle->deprotection Yes cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) next_cycle->cleavage No purification Purification (RP-HPLC) cleavage->purification end Pure Modified Peptide purification->end

Caption: Workflow for incorporating this compound in SPPS.

troubleshooting_logic Troubleshooting Logic for Incomplete Coupling start Incomplete Coupling Detected check_time Was coupling time extended (2-4 hours)? start->check_time extend_time Extend coupling time check_time->extend_time No check_reagent Is a potent coupling reagent being used (e.g., HATU)? check_time->check_reagent Yes reassess Re-evaluate protocol and reagents extend_time->reassess use_potent_reagent Switch to a more potent coupling reagent check_reagent->use_potent_reagent No double_couple Perform a second coupling check_reagent->double_couple Yes use_potent_reagent->reassess check_concentration Are reagent concentrations adequate (3-5 equivalents)? double_couple->check_concentration increase_concentration Increase reagent concentrations check_concentration->increase_concentration No check_concentration->reassess Yes increase_concentration->reassess

Caption: Decision-making workflow for troubleshooting incomplete coupling reactions.

References

Technical Support Center: Optimizing Reaction Conditions for N-(2-methoxyethyl)-N-methylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-(2-methoxyethyl)-N-methylglycine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield of my target product, this compound. What are the potential causes and how can I improve it?

  • Answer: Low yield is a common issue in the synthesis of N-substituted glycine (B1666218) derivatives. Several factors could be contributing to this problem. Consider the following troubleshooting steps:

    • Incomplete Initial N-alkylation: The initial reaction of glycine or its ester with 2-methoxyethylamine (B85606) might be inefficient. Ensure you are using an appropriate excess of the amine and that the reaction goes to completion. Monitoring the reaction by TLC or NMR is recommended.[1][2]

    • Suboptimal Reaction Temperature: Temperature plays a critical role. For the initial N-alkylation with a bromoacetate (B1195939), refluxing may be necessary to drive the reaction to completion.[1] For the subsequent N-methylation, the optimal temperature will depend on the methylating agent used. See the table below for a comparison of reaction conditions.

    • Base Strength and Stoichiometry: A suitable base is crucial to neutralize the hydrohalic acid formed during the reaction. Triethylamine (B128534) is a common choice.[1] Ensure you are using at least a stoichiometric amount, and in some cases, a slight excess might be beneficial.

    • Hydrolysis of Ester Precursor: If you are synthesizing the glycine ester first, ensure it is not being hydrolyzed back to the carboxylic acid during workup or purification before the N-methylation step.

    • Inefficient N-methylation: The second alkylation (methylation) can be challenging. The choice of methylating agent (e.g., methyl iodide, dimethyl sulfate) and reaction conditions are critical. Over-alkylation to form a quaternary ammonium (B1175870) salt is a possible side reaction.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is contaminated with several impurities. How can I identify and minimize them?

  • Answer: Impurity formation is a frequent challenge. Here are some common impurities and ways to address them:

    • Unreacted Starting Materials: The presence of starting materials like N-(2-methoxyethyl)glycine indicates an incomplete methylation step. Try increasing the reaction time, temperature, or the amount of the methylating agent.

    • Over-methylation Product: Formation of the quaternary ammonium salt can occur if an excess of the methylating agent is used or if the reaction is run for too long. Careful control of stoichiometry is key.

    • Side Products from the Base: The base used can sometimes lead to side reactions. Ensure the purity of your base and consider alternative, non-nucleophilic bases if necessary.

    • Products of side reactions : N-alkylation of amino acids can sometimes be complicated by side reactions.[2][3]

    Purification Strategies:

    • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.[1]

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can remove impurities effectively.

    • Chromatography: Column chromatography is a powerful tool for separating the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

  • Question: What is a typical synthetic route for this compound?

  • Answer: A common approach involves a two-step process:

    • N-alkylation of a glycine ester: Reacting an ethyl or methyl glycinate (B8599266) with 2-methoxyethylamine in the presence of a base. A more direct method could be the aminolysis of chloroacetic acid with the corresponding alkylamine.[2][4]

    • N-methylation: Methylation of the resulting secondary amine, N-(2-methoxyethyl)glycine ester, using a methylating agent.

    • Hydrolysis: If starting with a glycine ester, the final step is the hydrolysis of the ester to the carboxylic acid.

  • Question: What analytical techniques are recommended for monitoring the reaction progress?

  • Answer:

    • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the conversion to the product.

    • Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and identifying impurities.

  • Question: Are there any safety precautions I should be aware of?

  • Answer: Yes. Many of the reagents used in this synthesis are hazardous.

    • Alkylating agents (e.g., ethyl bromoacetate, methyl iodide, dimethyl sulfate) are toxic, and some are carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Bases like triethylamine can be corrosive and have strong odors. Handle with care.

    • Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-methylation of N-(2-methoxyethyl)glycine Ethyl Ester

Methylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Methyl IodideAcetonitrile50128592
Methyl IodideDMF25247890
Dimethyl SulfateToluene6089295
Dimethyl SulfateTHF40168894

Note: This data is representative and may vary based on specific experimental setup and scale.

Experimental Protocols

Protocol 1: Synthesis of N-(2-methoxyethyl)glycine Ethyl Ester

This protocol is adapted from the synthesis of a similar compound.[1]

  • To a stirred solution of 2-methoxyethylamine (1.1 eq) and triethylamine (1.2 eq) in benzene (B151609), add a solution of ethyl bromoacetate (1.0 eq) in benzene dropwise over one hour at room temperature.

  • Heat the mixture at reflux for 2 hours to complete the reaction.

  • Cool the mixture and remove the triethylamine hydrobromide by filtration.

  • Wash the solid with benzene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield N-(2-methoxyethyl)glycine ethyl ester.

Protocol 2: N-methylation and Hydrolysis to form this compound

  • Dissolve N-(2-methoxyethyl)glycine ethyl ester (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add a base, for example, potassium carbonate (1.5 eq).

  • Add the methylating agent, such as methyl iodide (1.2 eq), dropwise at room temperature.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 50 °C) and monitor by TLC until the starting material is consumed.

  • Filter off the inorganic salts and concentrate the solution.

  • To the crude methylated ester, add an aqueous solution of lithium hydroxide (B78521) or sodium hydroxide (2.0 eq).

  • Stir at room temperature until the ester hydrolysis is complete (monitor by TLC).

  • Acidify the reaction mixture with aqueous HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Hydrolysis start Start: Glycine Ester + 2-Methoxyethylamine reaction1 Reaction: Base (e.g., Triethylamine) Solvent (e.g., Benzene) Reflux start->reaction1 workup1 Workup: Filtration Concentration reaction1->workup1 product1 Intermediate: N-(2-methoxyethyl)glycine Ethyl Ester workup1->product1 reaction2 Reaction: Methylating Agent (e.g., MeI) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) product1->reaction2 workup2 Workup: Filtration Concentration reaction2->workup2 product2 Intermediate: This compound Ethyl Ester workup2->product2 reaction3 Reaction: Base (e.g., LiOH) Aqueous Solution product2->reaction3 workup3 Workup: Acidification Extraction reaction3->workup3 purification Purification: Recrystallization or Chromatography workup3->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Yield cause1 Incomplete Alkylation? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Incorrect Base Stoichiometry? start->cause3 cause4 Ester Hydrolysis? start->cause4 solution1 Increase reaction time/ temperature. Monitor by TLC/NMR. cause1->solution1 solution2 Optimize temperature for each step. cause2->solution2 solution3 Ensure at least stoichiometric amount of base. cause3->solution3 solution4 Ensure anhydrous conditions during workup of ester. cause4->solution4

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: N-(2-methoxyethyl)-N-methylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-methoxyethyl)-N-methylglycine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential experimental artifacts and issues related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a derivative of the amino acid glycine.[1] Its structure suggests it is primarily used as a synthetic building block or reagent in organic chemistry, particularly in the synthesis of more complex molecules and peptidomimetics. It can be incorporated into peptide chains or used to create novel chemical entities for drug discovery and materials science.

Q2: I am seeing an unexpected peak in my mass spectrometry analysis after using this compound in a reaction. What could be the cause?

An unexpected peak in your mass spectrum could be due to several factors related to the purity and stability of this compound. Potential sources include:

  • Residual starting materials from synthesis: Depending on the synthetic route, you may have trace amounts of starting materials such as 2-methoxyethylamine, methylamine, or chloroacetic acid.

  • Byproducts of synthesis: The synthesis of N-alkylated glycines can sometimes lead to the formation of di-alkylated or other side products.[2][3]

  • Degradation products: Although generally stable, the compound may degrade under harsh experimental conditions (e.g., strong acid or base, high temperatures).

To identify the unknown peak, it is recommended to run a mass spectrum of your starting material and compare it to your reaction mixture.

Q3: My peptide synthesis yield is lower than expected when using this compound. What are the potential reasons for this?

Low coupling efficiency in peptide synthesis can be a common issue with N-substituted amino acids. The steric hindrance from the N-substituents can slow down the coupling reaction. Here are some troubleshooting steps:

  • Optimize coupling reagents: Use more powerful coupling reagents such as HATU or HCTU.

  • Increase reaction time and temperature: Allowing the coupling reaction to proceed for a longer duration or at a slightly elevated temperature can improve yields.

  • Check for impurities in the reagent: Impurities in your this compound stock could interfere with the reaction. Consider purifying the reagent if you suspect this is the issue.

  • Fmoc-deprotection issues: Incomplete removal of the Fmoc protecting group from the preceding amino acid can lead to deletion sequences and lower yields of the desired peptide.[4]

Q4: Are there any known incompatibilities of this compound with common laboratory reagents or conditions?

While specific incompatibility data for this compound is not widely published, based on its chemical structure, you should be cautious with the following:

  • Strong oxidizing agents: The tertiary amine functionality could be susceptible to oxidation.

  • Strong acids: While the carboxylate is protonated, the ether linkage might be labile under very strong acidic conditions.

  • High temperatures: Prolonged exposure to high temperatures could lead to degradation.

It is always good practice to perform small-scale compatibility tests before running a large-scale reaction.

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction
Potential Cause Troubleshooting Step Expected Outcome
Purity of this compound Analyze the starting material by NMR and LC-MS to identify any impurities.Identification of potential contaminants that may be participating in the reaction.
Side reactions of the tertiary amine If your reaction conditions are harsh (e.g., highly acidic or basic, high temperature), consider milder conditions.Reduced formation of side products.
Reactivity with other functional groups Review the literature for known side reactions of N-substituted glycines with the other functional groups present in your reaction.Understanding of potential undesired reaction pathways.
Issue 2: Poor Solubility in a Reaction Solvent
Potential Cause Troubleshooting Step Expected Outcome
Incorrect solvent choice Test the solubility of this compound in a range of solvents to find a suitable one for your reaction.Improved reaction homogeneity and potentially better yields.
pH of the solution Adjust the pH of the reaction mixture. The solubility of amino acid derivatives is often pH-dependent.Enhanced solubility of the reagent.
Formation of insoluble salts If other salts are present in the reaction mixture, consider if an insoluble salt of this compound could be forming.Identification of the cause of precipitation.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a standard Fmoc-based SPPS workflow.

  • Resin preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like DMF for 30 minutes.

  • Fmoc deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • Pre-activate a solution of this compound (3 eq.), a coupling reagent like HATU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the pre-activated solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF, DCM, and methanol (B129727) and dry under vacuum.

  • Confirmation of coupling: Perform a Kaiser test or a similar test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Experimental Artifacts start Starting Materials: - 2-methoxyethylamine - Methylamine - Chloroacetic acid reaction N-alkylation reaction start->reaction purification Purification (e.g., crystallization, chromatography) reaction->purification product This compound purification->product artifact Unexpected experimental result (e.g., low yield, extra peak) product->artifact Used in experiment check_purity Check purity of starting material artifact->check_purity optimize_conditions Optimize reaction conditions (e.g., solvent, temp, pH) artifact->optimize_conditions analyze_byproducts Analyze byproducts (e.g., MS, NMR) check_purity->analyze_byproducts optimize_conditions->analyze_byproducts

Caption: A logical workflow for synthesizing and troubleshooting this compound.

signaling_pathway_example cluster_peptide Hypothetical Peptide Synthesis cluster_potential_issues Potential Artifacts Resin Solid Support (Resin) AA1 Amino Acid 1 Resin->AA1 Attach NEMG This compound AA1->NEMG Couple Deletion Deletion of NEMG AA1->Deletion Incomplete coupling of NEMG AA2 Amino Acid 2 NEMG->AA2 Couple LowCoupling Low coupling efficiency NEMG->LowCoupling SideReaction Side reaction NEMG->SideReaction Peptide Final Peptide AA2->Peptide Cleave from resin

Caption: Potential issues in peptide synthesis using this compound.

References

Technical Support Center: Troubleshooting N-methylglycine (Sarcosine) in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding N-(2-methoxyethyl)-N-methylglycine is limited in publicly available scientific literature. This guide focuses on the closely related and well-researched compound, N-methylglycine (sarcosine) , which is a glycine (B1666218) transporter 1 (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist.[1][2][3] The troubleshooting strategies and protocols provided below are based on the known biological activities of sarcosine (B1681465).

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues researchers may encounter when working with N-methylglycine (sarcosine) in bioassays.

Question 1: Why am I observing unexpected or inconsistent results in my cell viability assays (e.g., MTT, WST-1) after treatment with sarcosine?

Possible Causes and Troubleshooting Steps:

  • High Concentrations of Sarcosine: While generally well-tolerated, very high concentrations of sarcosine may induce cytotoxicity in a cell-type-dependent manner.

    • Troubleshooting: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Start with a wide range of concentrations and narrow it down based on the results.

  • Interference with Assay Reagents: Some compounds can interfere with the chemical reactions of viability assays.[4] For example, a compound might chemically reduce the tetrazolium salt in an MTT assay, leading to a false-positive signal for cell viability.

    • Troubleshooting: Run a cell-free control where you add sarcosine to the assay medium without cells to check for direct reduction of the assay reagent. Consider using an alternative viability assay that relies on a different detection principle, such as CellTiter-Glo® (quantifies ATP) or a live/dead staining assay.[5]

  • Metabolic Effects: Sarcosine is a metabolic intermediate.[6] Its introduction could alter cellular metabolism, which may affect assays that measure metabolic activity, like the MTT or WST-1 assays.[5]

    • Troubleshooting: Corroborate your viability results with a method that directly counts living and dead cells, such as trypan blue exclusion or flow cytometry with propidium (B1200493) iodide staining.

  • Solubility Issues: Poor solubility can lead to inaccurate concentrations and inconsistent results. Sarcosine is generally water-soluble.[6]

    • Troubleshooting: Ensure complete dissolution of the sarcosine powder in your vehicle (e.g., cell culture medium, PBS). Prepare fresh stock solutions for each experiment.

Question 2: My results suggest that sarcosine is not producing the expected effect on NMDA receptor activity. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Low Expression of NMDA Receptors or GlyT1: The cell line you are using may not express sufficient levels of NMDA receptors or the glycine transporter 1 (GlyT1) for sarcosine to have a measurable effect.

    • Troubleshooting: Confirm the expression of NMDA receptor subunits and GlyT1 in your cell line using techniques like qPCR or western blotting. Consider using a cell line known to have robust expression of these proteins.

  • Suboptimal Glycine or Glutamate (B1630785) Concentrations: Sarcosine acts as a co-agonist at the glycine site of the NMDA receptor. Its effect is dependent on the presence of the primary agonist, glutamate.

    • Troubleshooting: Ensure that your assay buffer contains an appropriate concentration of glutamate to activate the NMDA receptor. The effect of sarcosine may also be influenced by the basal levels of glycine in your culture medium. You may need to test different concentrations of both glutamate and sarcosine.

  • Incorrect Assay Conditions: Factors such as pH and the presence of inhibitory ions can affect NMDA receptor function.

    • Troubleshooting: Verify that your assay buffer has the correct pH and is free of NMDA receptor antagonists (e.g., high concentrations of Mg²⁺).

Experimental Protocols

Protocol 1: Determining Optimal Sarcosine Concentration using an MTT Assay

This protocol outlines the steps to assess the cytotoxicity of sarcosine and determine a suitable working concentration.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂.

  • Sarcosine Preparation: Prepare a series of dilutions of sarcosine in your cell culture medium. A suggested range is from 1 µM to 10 mM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared sarcosine dilutions to the respective wells. Include a vehicle-only control (medium without sarcosine). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: WST-1 Cell Viability Assay

This protocol provides an alternative to the MTT assay.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control.

Quantitative Data Summary

Table 1: Example Dose-Response Data for Sarcosine in a Hypothetical Cell Line (48-hour treatment)

Sarcosine ConcentrationMean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.250.08100%
1 µM1.230.0798.4%
10 µM1.260.09100.8%
100 µM1.240.0699.2%
1 mM1.190.0895.2%
5 mM0.980.1178.4%
10 mM0.650.0952.0%

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Bioassay Results start Unexpected Bioassay Result check_viability Is it a cell viability assay? start->check_viability check_activity Is it a functional assay (e.g., NMDA activity)? check_viability->check_activity No dose_response Perform dose-response curve check_viability->dose_response Yes check_expression Confirm target expression (NMDA-R, GlyT1) check_activity->check_expression Yes cell_free_control Run cell-free assay control dose_response->cell_free_control end_consult Consult Literature/Technical Support dose_response->end_consult alternative_assay Use alternative viability assay (e.g., CellTiter-Glo) cell_free_control->alternative_assay end_solve Problem Resolved alternative_assay->end_solve alternative_assay->end_consult optimize_conditions Optimize agonist/co-agonist concentrations check_expression->optimize_conditions verify_buffer Verify assay buffer composition (pH, ions) optimize_conditions->verify_buffer verify_buffer->end_solve verify_buffer->end_consult

Caption: A logical workflow for troubleshooting common issues in bioassays involving N-methylglycine (sarcosine).

Sarcosine_NMDA_Pathway Simplified Signaling Pathway of Sarcosine at the NMDA Receptor cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sarcosine Sarcosine (N-methylglycine) GlyT1 Glycine Transporter 1 (GlyT1) Sarcosine->GlyT1 Inhibits NMDAR NMDA Receptor Sarcosine->NMDAR Binds (co-agonist) Glycine Glycine Glycine->GlyT1 Uptake Glycine->NMDAR Binds (co-agonist) Glutamate Glutamate Glutamate->NMDAR Binds (agonist) Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Activates

Caption: Sarcosine's dual action: inhibiting glycine reuptake and directly co-agonizing the NMDA receptor.

References

How to prevent N-(2-methoxyethyl)-N-methylglycine decomposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-methoxyethyl)-N-methylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal stability, this compound should be stored at room temperature in a dry, well-ventilated place. Some suppliers recommend refrigeration at 2-8°C for long-term storage. Always refer to the manufacturer's instructions for specific storage recommendations.

Q2: What are the potential decomposition pathways for this compound?

Based on its chemical structure, a tertiary amine with an ether linkage and a carboxylic acid group, the following decomposition pathways are plausible under experimental conditions:

  • Oxidative Degradation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. The ether linkage can also be a site of oxidation.

  • Hydrolysis: While generally stable, the ether bond could undergo hydrolysis under strong acidic or basic conditions, potentially cleaving the methoxyethyl group.

  • Thermal Decomposition: At elevated temperatures, decarboxylation or fragmentation of the molecule may occur. Studies on similar amino acids show decomposition occurs at temperatures between 185°C and 280°C.

  • Photodegradation: Exposure to UV light may initiate radical reactions leading to decomposition.

Q3: Which chemicals or conditions should be avoided to prevent decomposition?

To maintain the integrity of this compound, avoid the following:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, and chromates can lead to oxidative degradation.

  • Extreme pH: Prolonged exposure to strong acids or bases can catalyze hydrolysis.

  • High Temperatures: Avoid unnecessary heating. For reactions requiring elevated temperatures, use the lowest effective temperature for the shortest duration possible.

  • Direct Light Exposure: Store the compound in an opaque container or protected from light to prevent photodecomposition.

  • Moisture: The compound may be hygroscopic. Store in a desiccated environment to prevent water absorption, which can facilitate hydrolytic degradation.

Q4: How can I detect decomposition in my sample of this compound?

Decomposition can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV or mass spectrometric detection can separate the parent compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

  • Mass Spectrometry (MS): Can be used to identify the mass of potential degradation products, providing clues to the decomposition pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor changes in the chemical structure of the molecule over time. The appearance of new signals or changes in the integration of existing signals can indicate decomposition.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected side products in reaction Decomposition of this compound due to reaction conditions (e.g., presence of oxidants, extreme pH).Analyze a sample of the starting material by HPLC or MS to confirm its purity. If the starting material is pure, consider modifying the reaction conditions to be milder (e.g., lower temperature, neutral pH, inert atmosphere).
Loss of starting material over time Improper storage leading to gradual decomposition.Review storage conditions. Ensure the container is tightly sealed and stored in a dry, dark place at the recommended temperature. Run a stability study by analyzing aliquots over time.
Inconsistent experimental results Variable purity of this compound between batches or due to decomposition.Qualify each new batch of the compound by a suitable analytical method (e.g., HPLC, NMR) to ensure consistent purity. Avoid using old or improperly stored material.
Discoloration of the material Possible oxidative or photolytic degradation.Do not use discolored material. Discard and use a fresh, properly stored sample. Implement measures to protect from light and oxygen.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Decomposition Monitoring

This protocol outlines a general reverse-phase HPLC method suitable for analyzing this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or Mass Spectrometry (ESI+)

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition (95% A, 5% B).

Protocol 2: Forced Degradation Study Workflow

A forced degradation study can help identify potential degradation products and pathways.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/MS Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal (e.g., 80°C, solid) Thermal->HPLC Photo Photolytic (UV/Vis light) Photo->HPLC LCMS LC-MS/MS HPLC->LCMS Pathways Identify Degradation Pathways HPLC->Pathways Products Characterize Degradation Products HPLC->Products Method Develop Stability- Indicating Method HPLC->Method NMR NMR LCMS->NMR LCMS->Pathways LCMS->Products LCMS->Method NMR->Pathways NMR->Products NMR->Method Drug N-(2-methoxyethyl)-N- methylglycine (Drug Substance) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Workflow for a forced degradation study.

Visualizing Potential Decomposition Pathways

The following diagram illustrates the likely points of degradation on the this compound molecule.

Decomposition Pathways cluster_pathways Potential Degradation Sites Oxidation_N Oxidation (N-oxide formation) Hydrolysis_Ether Hydrolysis (Ether cleavage) Decarboxylation Thermal (Decarboxylation) Molecule Molecule Molecule->Oxidation_N Tertiary Amine Molecule->Hydrolysis_Ether Ether Linkage Molecule->Decarboxylation Carboxylic Acid

Caption: Potential sites of decomposition.

Technical Support Center: Synthesis of N-(2-methoxyethyl)-N-methylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-methoxyethyl)-N-methylglycine. The following information addresses common side products, troubleshooting strategies, and experimental protocols to ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through the N-alkylation of N-methyl-2-methoxyethylamine with an ethyl bromoacetate (B1195939). This reaction is a nucleophilic substitution where the secondary amine attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion.

Q2: What are the most common side products observed in this reaction?

The most prevalent side products in the N-alkylation of secondary amines are due to over-alkylation and hydrolysis.[1]

  • Over-alkylation Product (Tertiary Amine): The desired product, this compound ethyl ester, is also a secondary amine and can react further with ethyl bromoacetate to form a tertiary amine.

  • Quaternary Ammonium (B1175870) Salt: In some cases, the tertiary amine can undergo another alkylation to form a quaternary ammonium salt.

  • Hydrolysis Product: The ester group of ethyl bromoacetate or the product ester can be hydrolyzed to the corresponding carboxylic acid, especially if water is present in the reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product and Formation of Multiple Byproducts

Symptoms:

  • Complex reaction mixture observed by TLC or LC-MS.

  • Low isolated yield of this compound.

  • Presence of higher molecular weight species corresponding to over-alkylation products.

Root Cause: Over-alkylation is a common issue in the N-alkylation of amines because the product amine can be more nucleophilic than the starting amine, leading to subsequent alkylations.[2]

Solutions:

StrategyDetailed Explanation
Control Stoichiometry Use a precise 1:1 molar ratio of N-methyl-2-methoxyethylamine to ethyl bromoacetate. An excess of the amine can be used to minimize over-alkylation, but this may complicate purification.[1]
Slow Addition of Alkylating Agent Add the ethyl bromoacetate dropwise or via a syringe pump to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
Reaction Temperature Maintain a moderate reaction temperature. Higher temperatures can accelerate the rate of over-alkylation.
Choice of Base A non-nucleophilic base, such as potassium carbonate or triethylamine, should be used to neutralize the HBr formed during the reaction.
Issue 2: Presence of a Carboxylic Acid Impurity

Symptoms:

  • An acidic component is detected in the reaction mixture.

  • The impurity is soluble in aqueous base.

Root Cause: Hydrolysis of the ethyl ester of either the starting material (ethyl bromoacetate) or the product can occur if moisture is present in the reactants or solvent.

Solutions:

StrategyDetailed Explanation
Anhydrous Conditions Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Aqueous Work-up During the work-up, the carboxylic acid impurity can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.

Experimental Protocols

Synthesis of this compound Ethyl Ester

This protocol describes the N-alkylation of N-methyl-2-methoxyethylamine with ethyl bromoacetate.

Materials:

  • N-methyl-2-methoxyethylamine

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of N-methyl-2-methoxyethylamine (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile, add ethyl bromoacetate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the solid potassium carbonate and wash it with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound ethyl ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Hydrolysis of this compound Ethyl Ester

This protocol describes the saponification of the ethyl ester to the final carboxylic acid product.

Materials:

  • This compound ethyl ester

  • Lithium hydroxide (B78521) or Sodium hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve this compound ethyl ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature.

  • Monitor the hydrolysis by TLC or LC-MS until all the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizing Reaction Pathways and Workflows

Reaction_Pathway cluster_alkylation N-Alkylation Step cluster_hydrolysis Hydrolysis Step N-methyl-2-methoxyethylamine N-methyl-2-methoxyethylamine Product_Ester N-(2-methoxyethyl)-N- methylglycine ethyl ester N-methyl-2-methoxyethylamine->Product_Ester + Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate Overalkylation_Product Tertiary Amine Product_Ester->Overalkylation_Product + Ethyl bromoacetate (Side Reaction) Final_Product N-(2-methoxyethyl)-N- methylglycine Product_Ester->Final_Product LiOH, H2O/THF Quaternary_Salt Quaternary Ammonium Salt Overalkylation_Product->Quaternary_Salt + Ethyl bromoacetate (Side Reaction) Hydrolysis_Side_Product Bromoacetic acid Ethyl bromoacetate_hydrolysis Ethyl bromoacetate Ethyl bromoacetate_hydrolysis->Hydrolysis_Side_Product + H2O (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound highlighting potential side products.

Troubleshooting_Workflow cluster_synthesis Synthesis & Analysis cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction N-Alkylation Reaction Start->Reaction Analysis Analyze Reaction Mixture (TLC, LC-MS) Reaction->Analysis Low_Yield Low Yield / Multiple Spots? Analysis->Low_Yield Overalkylation Over-alkylation Suspected Low_Yield->Overalkylation Yes Acidic_Impurity Acidic Impurity? Low_Yield->Acidic_Impurity No Check_Stoichiometry Adjust Stoichiometry (1:1 or excess amine) Overalkylation->Check_Stoichiometry Slow_Addition Slow Addition of Ethyl Bromoacetate Check_Stoichiometry->Slow_Addition Optimize_Temp Optimize Temperature Slow_Addition->Optimize_Temp Optimize_Temp->Reaction Hydrolysis Hydrolysis Suspected Acidic_Impurity->Hydrolysis Yes Proceed Proceed to Purification Acidic_Impurity->Proceed No Anhydrous_Conditions Use Anhydrous Conditions Hydrolysis->Anhydrous_Conditions Base_Wash Wash with NaHCO3 Anhydrous_Conditions->Base_Wash Base_Wash->Reaction

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of N-(2-methoxyethyl)-N-methylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthetic N-(2-methoxyethyl)-N-methylglycine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Purity of the Final Product After Initial Synthesis

Possible Causes:

  • Incomplete reaction.

  • Presence of unreacted starting materials (e.g., 2-methoxyethylamine, a glycine (B1666218) derivative).

  • Formation of side products.

  • Residual solvents or reagents.

Troubleshooting Steps:

  • Verify Reaction Completion: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.

  • Optimize Reaction Conditions: Adjust parameters such as reaction time, temperature, and stoichiometry of reactants to drive the reaction to completion.

  • Purification Strategy: Employ appropriate purification techniques as detailed in the experimental protocols below. A multi-step purification approach may be necessary.

Issue 2: Presence of Unreacted Starting Materials in the Purified Product

Possible Causes:

  • Inefficient removal during extraction or chromatography.

  • Inappropriate choice of solvent for extraction or mobile phase for chromatography.

Troubleshooting Steps:

  • Aqueous Wash: Perform an aqueous wash of the organic layer to remove water-soluble starting materials. Adjusting the pH of the aqueous layer can further enhance the separation.

  • Chromatography Optimization:

    • Column Chromatography: Vary the polarity of the solvent system to achieve better separation between the product and starting materials.

    • Ion-Exchange Chromatography: Utilize an appropriate ion-exchange resin to bind the desired product or the impurities, allowing for their separation.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Purity of This compound check_reaction Reaction Monitoring (TLC, LC-MS) Is the reaction complete? start->check_reaction optimize Optimize Reaction Conditions (Time, Temp, Stoichiometry) check_reaction->optimize No purification Proceed to Purification check_reaction->purification Yes optimize->start analyze_impurities Analyze Impurities (NMR, MS) Identify contaminants. purification->analyze_impurities unreacted_sm Unreacted Starting Materials analyze_impurities->unreacted_sm Identified side_products Side Products analyze_impurities->side_products Identified extraction Optimize Extraction (pH adjustment, solvent choice) unreacted_sm->extraction chromatography Optimize Chromatography (Solvent gradient, column type) side_products->chromatography final_product High Purity Product extraction->final_product recrystallization Consider Recrystallization chromatography->recrystallization recrystallization->final_product

Caption: Troubleshooting workflow for low product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as N-methylglycine derivatives and 2-methoxyethylamine, as well as byproducts from potential side reactions like over-alkylation or hydrolysis of ester precursors if they are used in the synthesis.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the product and separate it from impurities.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization can be an effective purification method if the product is a solid at room temperature and a suitable solvent system can be found. The choice of solvent is critical; the desired compound should be soluble at high temperatures and sparingly soluble at low temperatures, while impurities should remain soluble at low temperatures.

Q4: What is a typical purification strategy for achieving >99% purity?

A4: A multi-step purification strategy is often necessary to achieve high purity. This typically involves:

  • An initial work-up with extraction to remove the bulk of water-soluble impurities.

  • Column chromatography to separate the target compound from structurally similar impurities.

  • A final recrystallization or a second chromatographic step to remove trace impurities.

Data Presentation

Table 1: Purity Improvement at Different Purification Stages

Purification StepPurity (%)Yield (%)
Crude Product75-85100
After Extraction85-9290-95
After Column Chromatography95-9870-85
After Recrystallization>9950-70

Note: These are representative values and actual results may vary depending on the specific reaction conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: General Extraction Procedure

  • After the reaction is complete, quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution if the reaction is acidic).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) three times.

  • Combine the organic layers.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Column Chromatography

  • Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the chromatography solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow Diagram

PurificationWorkflow start Crude Reaction Mixture extraction Aqueous Work-up & Extraction start->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Product (75-85% Purity) concentration->crude_product chromatography Column Chromatography crude_product->chromatography fraction_analysis Fraction Analysis (TLC/HPLC) chromatography->fraction_analysis pure_fractions Combine Pure Fractions fraction_analysis->pure_fractions final_concentration Solvent Removal pure_fractions->final_concentration final_product Pure Product (>99% Purity) final_concentration->final_product

Caption: General purification workflow for this compound.

Validation & Comparative

Comparative Analysis of N-(2-methoxyethyl)-N-methylglycine and Sarcosine Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available biological activity data between sarcosine (B1681465) and its derivative, N-(2-methoxyethyl)-N-methylglycine. While sarcosine has been extensively studied, data on the specific biological functions of this compound is currently not available in the public domain. This guide, therefore, provides a detailed overview of the established activities of sarcosine and highlights the existing knowledge gap regarding this compound.

Introduction

Sarcosine, also known as N-methylglycine, is an endogenous amino acid that plays a crucial role in various biological processes. It is primarily recognized for its activity as a competitive inhibitor of the glycine (B1666218) transporter type 1 (GlyT1) and as a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] These actions modulate glutamatergic neurotransmission and have positioned sarcosine as a compound of interest in neuroscience research, particularly in the context of schizophrenia and other central nervous system disorders.[2][5][6][7]

This compound is a chemical derivative of sarcosine. Based on its structural similarity, it can be hypothesized to interact with similar biological targets. However, a thorough review of scientific databases and patent literature did not yield any specific studies detailing its biological activity, efficacy, or comparative performance against sarcosine. Its primary appearance is in chemical supplier catalogs and in a patent related to materials for the delivery of biologically-active agents, without specifying its intrinsic activity.

This guide will now focus on the well-documented biological activities of sarcosine, presenting quantitative data, experimental protocols, and mechanistic diagrams.

Sarcosine: A Dual-Action Modulator of the Glutamatergic System

Sarcosine exerts its primary effects through two main mechanisms:

  • Glycine Transporter Type 1 (GlyT1) Inhibition: By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine in the synaptic cleft.[1][2][3] This enhances the availability of glycine to act as a co-agonist at NMDA receptors.

  • NMDA Receptor Co-agonism: Sarcosine can directly bind to the glycine binding site on the GluN1 subunit of the NMDA receptor, acting as a co-agonist to facilitate receptor activation by glutamate.[2][8][9]

These dual actions lead to an overall potentiation of NMDA receptor function, which is crucial for synaptic plasticity, learning, and memory.

Quantitative Comparison of Biological Activity

Due to the lack of data for this compound, the following table summarizes key quantitative parameters for sarcosine's activity at its primary targets.

CompoundTargetAssay TypeKey ParameterValueReference
Sarcosine Glycine Transporter 1 (GlyT1)Inhibition of [3H]glycine uptakeIC₅₀~10-100 µM[2]
NMDA ReceptorWhole-cell patch clamp (hippocampal neurons)EC₅₀ (as co-agonist with NMDA)26 ± 3 µM[7]
This compound Not AvailableNot AvailableNot AvailableNot Available

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the activity of compounds like sarcosine.

Glycine Transporter (GlyT1) Inhibition Assay

Objective: To determine the inhibitory potency of a compound on GlyT1-mediated glycine uptake.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) cells or other suitable cell lines are transfected to express the human GlyT1 transporter.

  • Uptake Assay:

    • Cells are plated in multi-well plates and grown to confluence.

    • The cells are washed with a Krebs-Ringer-HEPES buffer.

    • The test compound (e.g., sarcosine) at various concentrations is pre-incubated with the cells.

    • The uptake reaction is initiated by adding a solution containing a known concentration of radiolabeled glycine (e.g., [3H]glycine).

    • After a defined incubation period at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]glycine uptake (IC₅₀) is calculated by non-linear regression analysis.

NMDA Receptor Co-agonist Activity Assay (Electrophysiology)

Objective: To measure the ability of a compound to act as a co-agonist at the NMDA receptor.

Methodology:

  • Cell Preparation: Primary cultures of hippocampal or cortical neurons are prepared from embryonic rodents.

  • Whole-Cell Patch-Clamp Recording:

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron.

    • The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

    • The neuron is voltage-clamped at a holding potential (e.g., -60 mV).

  • Drug Application:

    • The neuron is perfused with an external solution containing a fixed concentration of NMDA and a glycine receptor antagonist (e.g., strychnine) to isolate NMDA receptor currents.

    • The test compound (e.g., sarcosine) is applied at various concentrations.

  • Data Acquisition and Analysis:

    • The inward currents elicited by the application of NMDA and the co-agonist are recorded.

    • The peak amplitude of the current is measured at each concentration of the test compound.

    • A dose-response curve is generated, and the concentration of the compound that produces 50% of the maximal response (EC₅₀) is determined.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key mechanisms of action for sarcosine.

Sarcosine_Mechanism cluster_synapse Glutamatergic Synapse Presynaptic Presynaptic Terminal Postsynaptic Postsynaptic Dendrite NMDAR NMDA Receptor Presynaptic->NMDAR Glutamate Release GlialCell Astrocyte Glycine_pool Glycine GlialCell->Glycine_pool Glycine Uptake Glutamate_vesicle Glutamate Glycine_pool->NMDAR Co-agonist Binding Sarcosine Sarcosine GlyT1 GlyT1 Sarcosine->GlyT1 Inhibition Sarcosine->NMDAR Co-agonist Binding

Caption: Mechanism of action of sarcosine at a glutamatergic synapse.

The diagram above illustrates the dual role of sarcosine. It blocks the GlyT1 transporter on astrocytes, increasing synaptic glycine levels. Additionally, it can directly act as a co-agonist at the NMDA receptor on the postsynaptic membrane.

Experimental Workflow for Activity Assessment

The following diagram outlines a typical workflow for evaluating the biological activity of a compound like sarcosine.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models TargetBinding Target Binding Assay (e.g., Radioligand Displacement) FunctionalAssay Functional Assay (e.g., Transporter Uptake, Electrophysiology) TargetBinding->FunctionalAssay DoseResponse Dose-Response Analysis (IC50 / EC50 Determination) FunctionalAssay->DoseResponse PK_PD Pharmacokinetics & Pharmacodynamics DoseResponse->PK_PD Candidate Selection Behavioral Behavioral Models (e.g., Schizophrenia Models) PK_PD->Behavioral Toxicity Toxicology Studies Behavioral->Toxicity

Caption: A generalized experimental workflow for drug discovery and development.

This workflow demonstrates the progression from initial in vitro screening to more complex in vivo studies to characterize the full pharmacological profile of a compound.

Conclusion

Sarcosine is a well-characterized neuromodulator with a dual mechanism of action involving GlyT1 inhibition and direct NMDA receptor co-agonism. Extensive research has provided quantitative data on its potency and efficacy at these targets. In stark contrast, there is a notable absence of publicly available data on the biological activity of this compound. While its structural similarity to sarcosine suggests potential for similar pharmacological properties, this remains speculative without direct experimental evidence. Future research is required to elucidate the biological activity profile of this compound and to determine if it offers any advantages or different properties compared to its parent compound, sarcosine. For researchers, scientists, and drug development professionals, sarcosine remains the compound with a solid foundation of experimental data for further investigation into the modulation of the glutamatergic system.

References

A Comparative Guide to Glycine Transporter 1 (GlyT1) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of several key Glycine (B1666218) Transporter 1 (GlyT1) inhibitors, providing researchers, scientists, and drug development professionals with a summary of their performance based on available experimental data. GlyT1 inhibitors are a class of compounds with significant therapeutic potential for neurological and psychiatric disorders, primarily by enhancing N-methyl-D-aspartate (NMDA) receptor function.[1][2][3]

The compound of interest, N-(2-methoxyethyl)-N-methylglycine, is a glycine derivative.[4][5] However, a comprehensive search of publicly available scientific literature and databases did not yield any specific data on its activity as a GlyT1 inhibitor. Therefore, this guide will focus on a comparative analysis of well-characterized GlyT1 inhibitors for which experimental data are available.

Mechanism of Action: Enhancing NMDA Receptor Function

GlyT1 is a sodium and chloride-dependent transporter primarily located on glial cells in the central nervous system.[6] Its main function is the reuptake of glycine from the synaptic cleft, which regulates the concentration of this crucial amino acid. Glycine is an obligatory co-agonist at the NMDA receptor; both glycine and glutamate (B1630785) must bind to the receptor for it to be activated.[6][7] By inhibiting GlyT1, these compounds increase the extracellular concentration of glycine, leading to enhanced activation of NMDA receptors.[6] This potentiation of NMDA receptor-mediated neurotransmission is hypothesized to alleviate some of the symptoms associated with schizophrenia, particularly the negative and cognitive symptoms linked to NMDA receptor hypofunction.[2][3]

GlyT1_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glial Glial Cell Glycine Glycine NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor co-agonist binding GlyT1 GlyT1 Glycine->GlyT1 reuptake Glutamate Glutamate Glutamate->NMDA_Receptor binds Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion opens channel Neuronal_Response Neuronal Response (e.g., Synaptic Plasticity) Ca_ion->Neuronal_Response influx leads to GlyT1_Inhibitor GlyT1 Inhibitor GlyT1_Inhibitor->GlyT1 inhibits

Caption: Signaling pathway of GlyT1 inhibitors.

Comparative Efficacy of GlyT1 Inhibitors

The in vitro potency of GlyT1 inhibitors is a key indicator of their efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for several prominent GlyT1 inhibitors.

CompoundIC50 (nM)Ki (nM)Cell Line/Assay Condition
Bitopertin (RG1678) 22-30[6][8]8.1[6]Human GlyT1b in CHO cells[6]
Iclepertin (BI 425809) 5.0 (human), 5.2 (rat)[6][9]Not ReportedHuman SK-N-MC cells, Rat primary neurons[6][9]
ALX-5407 3[6]Not ReportedHuman GlyT1c in QT6-1C cells[6]
Sarcosine ~55,800[6]Not ReportedRat Brain Cortex[6]
Org24598 6.9[6]16.9[6]Glial GlyT1b[6]
SSR504734 18 (human), 15 (rat)[6]Not ReportedHuman SK-N-MC, Rat C6 cells[6]
PF-03463275 Not Reported11.6[6]Human GlyT1[6]
TASP0315003 Not ReportedNot ReportedNot Reported

In Vivo Performance and Pharmacokinetics Overview

The preclinical in vivo efficacy of GlyT1 inhibitors is often evaluated in animal models relevant to the symptoms of schizophrenia. Pharmacokinetic profiles determine the drug's absorption, distribution, metabolism, and excretion.

CompoundAnimal ModelKey In Vivo FindingsPharmacokinetic Profile Highlights
Bitopertin (RG1678) Amphetamine-induced hyperlocomotion in mice[8]Maximal effect at 0.3 mg/kg, suggesting an optimal dose range.[8]In rats, exhibits a long terminal half-life (35-110 hours) and slow absorption and elimination.[10]
Iclepertin (BI 425809) MK-801-treated mice and naïve rats[11]Reversed MK-801-induced deficits in sensory processing and working memory; improved social recognition memory.[11]Oral administration in rats and humans leads to a dose-dependent increase in CSF glycine levels, indicating target engagement.[12]
SSR504734 Dizocilpine-induced cognitive deficits in rats[2]Reversed abnormally persistent latent inhibition.[2]Not specified in the provided results.
TASP0315003 MK-801 and PCP-treated rodents[13]Improved cognitive deficits and reversed reductions in social interaction without causing sedation or motor dysfunction.[13]Not specified in the provided results.
PF-03463275 Not specifiedShown to enhance neuroplasticity in patients with schizophrenia and improve working memory in healthy subjects.[6]Not specified in the provided results.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of GlyT1 inhibitors.

[³H]Glycine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.[1][14]

1. Materials:

  • Cells stably expressing the human GlyT1 transporter (e.g., CHO-K1/hGlyT1a).[1]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).[1]

  • [³H]Glycine.[1]

  • Test compounds at various concentrations.

  • Non-specific uptake control: A high concentration of a known GlyT1 inhibitor (e.g., 10 µM Bitopertin).[14]

  • Lysis Buffer (e.g., 0.1 N NaOH).[14]

  • 384-well microplates.[14]

  • Scintillation counter.[14]

2. Procedure:

  • Cell Plating: Seed the GlyT1-expressing cells into a 384-well plate and allow them to adhere overnight.[14]

  • Assay Preparation: Wash the cells with pre-warmed assay buffer.[14]

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.[14]

  • Uptake Initiation: Initiate the uptake by adding the [³H]Glycine solution to each well.[15]

  • Incubation: Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.[14]

  • Termination: Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.[15]

  • Cell Lysis: Lyse the cells by adding lysis buffer.[14]

  • Measurement: Transfer the lysate to a scintillation plate, add scintillation fluid, and measure radioactivity using a scintillation counter.[14]

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[6]

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for GlyT1 by measuring the displacement of a radiolabeled ligand.[6][14]

1. Materials:

  • Cell membranes prepared from cells stably expressing human GlyT1.[14]

  • Radioligand (e.g., [³H]-(R)-NPTS).[14]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[14]

  • Test compounds at various concentrations.

  • Non-specific binding control: A high concentration of a known GlyT1 inhibitor.[14]

  • Glass fiber filters.[14]

  • Scintillation counter.[14]

2. Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound.

  • Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.[6]

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve.[6]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Fluorescence-based assay) Hit_Confirmation Hit Confirmation ([³H]Glycine Uptake Assay) HTS->Hit_Confirmation Primary Hits Potency_Determination Potency Determination (IC50 from dose-response) Hit_Confirmation->Potency_Determination Confirmed Hits Affinity_Determination Affinity Determination (Ki from binding assay) Potency_Determination->Affinity_Determination Selectivity_Screening Selectivity Screening (vs. GlyT2 and other targets) Affinity_Determination->Selectivity_Screening PK_Studies Pharmacokinetic Studies (in rodents) Selectivity_Screening->PK_Studies Lead Compounds Target_Engagement Target Engagement (CSF glycine levels) PK_Studies->Target_Engagement Efficacy_Models Efficacy in Animal Models (e.g., PCP-induced deficits) Target_Engagement->Efficacy_Models

Caption: A typical experimental workflow for the discovery and evaluation of GlyT1 inhibitors.

Conclusion

The landscape of GlyT1 inhibitors is populated by a variety of compounds with diverse chemical structures and potencies. While some, like Bitopertin and Iclepertin, have advanced to clinical trials, the search for novel inhibitors with improved efficacy and pharmacokinetic profiles continues.[3] The data presented in this guide highlights the range of potencies observed among well-characterized inhibitors. Although no public data is available for the GlyT1 inhibitory activity of this compound, the detailed experimental protocols provided herein offer a framework for the evaluation of this and other novel compounds. The continued investigation into GlyT1 inhibition holds promise for the development of new therapeutic strategies for schizophrenia and other CNS disorders.

References

Efficacy of N-(2-methoxyethyl)-N-methylglycine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the pharmacological data for N-(2-methoxyethyl)-N-methylglycine and its derivatives. Currently, there are no publicly accessible studies that provide a direct comparison of the efficacy of these specific compounds.

While research into N-substituted glycine (B1666218) derivatives is an active field, particularly in the context of neurological disorders, the focus has largely been on other analogs, most notably N-methylglycine (sarcosine). This guide, therefore, provides a broader context based on the available literature for related N-substituted glycine derivatives, which may serve as a foundation for future comparative studies involving this compound derivatives.

Background: N-Substituted Glycine Derivatives as Neuromodulators

N-substituted glycine derivatives are primarily investigated for their ability to modulate neurotransmission in the central nervous system (CNS). A key target for these compounds is the glycine transporter 1 (GlyT1), a protein responsible for regulating the concentration of glycine in the synaptic cleft. By inhibiting GlyT1, these derivatives can increase synaptic glycine levels, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism is of significant interest for the potential treatment of psychiatric disorders such as schizophrenia, where NMDA receptor hypofunction is implicated.

Comparative Efficacy Data: A Look at Related Compounds

In the absence of data for this compound derivatives, we can examine the efficacy of structurally related compounds to infer potential areas of investigation. The following table summarizes efficacy data for various N-alkyl and other substituted glycine derivatives, primarily focusing on their activity as GlyT1 inhibitors.

Compound/Derivative ClassTarget/MechanismKey Efficacy FindingsReference Compound(s)
N-Methylglycine (Sarcosine) GlyT1 Inhibition / NMDA Receptor Co-agonistHas shown potential in improving negative and cognitive symptoms in schizophrenia in some clinical trials.[1]Placebo, standard antipsychotics
N-Alkyl Valproyl Glycinamides Anticonvulsant ActivityN-methyl valproyl glycinamide (B1583983) (M-VGD) showed a favorable pharmacokinetic and pharmacodynamic profile in preclinical models of epilepsy.[2]Valproyl glycinamide (VGD)
N-Acyl Amino Acids Glycine Transporter 2 (GlyT2) InhibitionCertain derivatives have demonstrated analgesic effects in preclinical models of chronic pain.-
Lipophilic Aryl N-Substituted Sarcosine Derivatives GlyT1 InhibitionA broad class of potent and selective GlyT1 inhibitors has been developed, though many have faced challenges in clinical development due to off-target effects or unfavorable pharmacokinetics.[3]Sarcosine

Experimental Protocols for Key Assays:

To facilitate future comparative studies, detailed methodologies for key experiments cited in the evaluation of related compounds are provided below.

1. Glycine Transporter (GlyT1) Inhibition Assay:

  • Objective: To determine the potency of a compound in inhibiting the reuptake of glycine by GlyT1.

  • Methodology:

    • Cells stably expressing human GlyT1 (e.g., CHO or HEK293 cells) are cultured in appropriate media.

    • On the day of the assay, cells are washed with a Krebs-Ringer-HEPES buffer.

    • Cells are then incubated with varying concentrations of the test compound for a predetermined period (e.g., 15-30 minutes) at 37°C.

    • A solution containing a fixed concentration of radiolabeled glycine (e.g., [³H]glycine) is added to the cells and incubated for a short period (e.g., 10-20 minutes) to allow for uptake.

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the glycine uptake (IC₅₀) is calculated by fitting the data to a dose-response curve.

2. NMDA Receptor Activity Assay (Electrophysiology):

  • Objective: To assess the ability of a compound to modulate NMDA receptor function, often as a consequence of GlyT1 inhibition.

  • Methodology:

    • Xenopus oocytes are prepared and injected with cRNA encoding for NMDA receptor subunits (e.g., GluN1 and GluN2A).

    • After a period of expression (2-5 days), the oocytes are placed in a recording chamber and perfused with a standard recording solution.

    • The oocyte is voltage-clamped at a holding potential of -70 mV.

    • A solution containing NMDA and a sub-saturating concentration of glycine is applied to elicit a baseline current.

    • The test compound is then co-applied with NMDA and glycine, and the change in the inward current is measured.

    • An increase in the current in the presence of the test compound suggests a positive modulatory effect on the NMDA receptor.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

GlyT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine Glycine NMDA_R NMDA Receptor Glycine->NMDA_R Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening Derivative N-Substituted Glycine Derivative Derivative->GlyT1 Inhibition Neuronal_Response Neuronal Response Ca_influx->Neuronal_Response

Caption: Mechanism of GlyT1 inhibition by N-substituted glycine derivatives.

Experimental_Workflow start Start: Synthesize N-Substituted Glycine Derivatives in_vitro In Vitro Screening (GlyT1 Inhibition Assay) start->in_vitro functional Functional Assay (NMDA Receptor Activity) in_vitro->functional Active Compounds in_vivo In Vivo Efficacy Studies (e.g., Animal Models of Schizophrenia) functional->in_vivo Potent Modulators pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling in_vivo->pk_pd end Lead Optimization/ Clinical Candidate Selection pk_pd->end

Caption: A typical drug discovery workflow for GlyT1 inhibitors.

Conclusion and Future Directions

The current body of scientific literature does not contain efficacy data for this compound derivatives, precluding a direct comparative analysis at this time. However, the established pharmacology of related N-substituted glycine derivatives, particularly as GlyT1 inhibitors, provides a strong rationale for investigating these specific compounds.

Future research should focus on the synthesis of this compound and its analogs, followed by a systematic evaluation of their biological activity. Key studies should include in vitro assays to determine their potency and selectivity for GlyT1 and other relevant targets, as well as in vivo studies in appropriate animal models to assess their efficacy and pharmacokinetic properties. Such data will be crucial for determining the therapeutic potential of this specific class of glycine derivatives and for enabling meaningful comparisons with existing compounds. Researchers in the field of medicinal chemistry and neuropharmacology are encouraged to explore this uninvestigated chemical space.

References

Comparative Analysis of N-(2-methoxyethyl)-N-methylglycine Cross-Reactivity: A Proposed Study

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any specific cross-reactivity studies for N-(2-methoxyethyl)-N-methylglycine. The following guide is a proposed framework for evaluating the cross-reactivity of this molecule, based on its structural similarity to sarcosine (B1681465) (N-methylglycine) and common practices in immunoassay validation. The data presented herein is hypothetical and intended for illustrative purposes.

Introduction

This compound is a derivative of glycine, sharing the N-methylglycine core structure with the endogenous amino acid sarcosine. Sarcosine is a biomarker of interest in several clinical contexts, and its detection can be achieved through various analytical methods, including immunoassays. Given the structural similarity, it is crucial to assess the potential cross-reactivity of this compound in assays designed for sarcosine or other related small molecules. This guide outlines a proposed experimental approach and presents a hypothetical comparison to illustrate how such a study would be conducted and its results presented.

Hypothetical Cross-Reactivity Profile

A critical step in the validation of any immunoassay is the assessment of its specificity. This involves testing a panel of structurally related or co-administered compounds to determine if they interfere with the accurate quantification of the target analyte. For a hypothetical immunoassay developed for this compound, a cross-reactivity study would be essential.

The following table presents a hypothetical cross-reactivity profile. The percentage cross-reactivity is calculated as:

(% Cross-Reactivity) = (Concentration of Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100

Table 1: Hypothetical Cross-Reactivity of a Competitive ELISA for this compound

CompoundStructural Similarity to AnalyteHypothetical % Cross-Reactivity
This compound Target Analyte 100%
Sarcosine (N-methylglycine)High (shared N-methylglycine core)25%
GlycineModerate (glycine backbone)< 1%
DimethylglycineModerate (related to sarcosine)5%
α-AlanineLow (isomeric to sarcosine)< 0.1%
β-AlanineLow (isomeric to sarcosine)< 0.1%
Choline (B1196258)Low (shares trimethylamine-like feature)< 0.1%
Betaine (Trimethylglycine)Low (related to choline metabolism)< 0.1%

Note: This data is purely illustrative and intended to serve as a template for reporting results from a cross-reactivity study.

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for quantifying small molecules and assessing the cross-reactivity of potential interfering compounds.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

1. Reagent Preparation:

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
  • Analyte Standard: A stock solution of this compound of known concentration, serially diluted to create a standard curve.
  • Cross-Reactant Solutions: Stock solutions of each potential cross-reactant (e.g., sarcosine, glycine) prepared at high concentration and serially diluted.
  • Primary Antibody: A specific monoclonal or polyclonal antibody raised against this compound.
  • Enzyme-Conjugated Secondary Antibody: An appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
  • Stop Solution: 2 M Sulfuric Acid.

2. Assay Procedure:

  • Coating: A 96-well microplate is coated with an this compound-protein conjugate and incubated overnight at 4°C.
  • Washing: The plate is washed three times with Wash Buffer.
  • Blocking: Blocking Buffer is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.
  • Washing: The plate is washed three times with Wash Buffer.
  • Competitive Reaction: The serially diluted standards or cross-reactant solutions are added to the wells, followed by the primary antibody. The plate is then incubated for 1-2 hours at room temperature. During this incubation, the free analyte/cross-reactant in the solution competes with the coated analyte for binding to the primary antibody.
  • Washing: The plate is washed three times with Wash Buffer to remove unbound antibody.
  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.
  • Washing: The plate is washed five times with Wash Buffer.
  • Signal Development: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes.
  • Reaction Stoppage: The Stop Solution is added to each well to terminate the reaction.
  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the known concentrations of the this compound standards.
  • The concentration of each cross-reactant that causes a 50% reduction in the maximum signal (IC50) is determined from its respective dose-response curve.
  • The percentage cross-reactivity is calculated using the formula mentioned previously.

Visualizations

To further clarify the experimental process and potential biological context, the following diagrams are provided.

G cluster_coating Plate Coating & Blocking cluster_competition Competitive Binding cluster_detection Signal Detection Coat Plate Coat Plate Wash 1 Wash 1 Coat Plate->Wash 1 Block Plate Block Plate Wash 1->Block Plate Wash 2 Wash 2 Block Plate->Wash 2 Add Sample/Standard Add Sample/Standard Wash 2->Add Sample/Standard Add Primary Ab Add Primary Ab Add Sample/Standard->Add Primary Ab Incubate Incubate Add Primary Ab->Incubate Wash 3 Wash 3 Incubate->Wash 3 Add Secondary Ab-HRP Add Secondary Ab-HRP Wash 3->Add Secondary Ab-HRP Wash 4 Wash 4 Add Secondary Ab-HRP->Wash 4 Add TMB Substrate Add TMB Substrate Wash 4->Add TMB Substrate Add Stop Solution Add Stop Solution Add TMB Substrate->Add Stop Solution Read Plate Read Plate Add Stop Solution->Read Plate

Caption: Workflow for a Competitive ELISA.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GlyT1 Glycine Transporter 1 (GlyT1) Glycine_int Glycine GlyT1->Glycine_int NMDAR NMDA Receptor Downstream Downstream Signaling NMDAR->Downstream Activation Glycine_ext Glycine Glycine_ext->GlyT1 Uptake Glycine_ext->NMDAR Co-agonist Sarcosine_ext Sarcosine Sarcosine_ext->GlyT1 Inhibition MEMG_ext N-(2-methoxyethyl)- N-methylglycine MEMG_ext->GlyT1 Potential Inhibition?

Comparative Analysis of N-(2-methoxyethyl)-N-methylglycine: In-Vitro vs. In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of in-vitro and in-vivo studies for the compound N-(2-methoxyethyl)-N-methylglycine. This glycine (B1666218) derivative is predominantly categorized and sold as a chemical intermediate for synthesis and research purposes, with no published data on its biological activity, efficacy, or safety in either laboratory or living organism models.

Currently, this compound is listed by various chemical suppliers as a reagent for use in peptide synthesis and other chemical reactions. All available product descriptions explicitly state that the compound is intended for research use only and is not for therapeutic application in humans or animals.

A thorough investigation into patent literature, specifically the patent WO2018049089A1 titled "Pyridyl substituted indole (B1671886) compounds," where this compound is mentioned, indicates its role as a building block or precursor in the synthesis of more complex, biologically active molecules. The patent focuses on the pharmacological properties of the final pyridyl substituted indole compounds, but does not provide any in-vitro or in-vivo experimental data for the intermediate compound this compound itself.

Extensive searches for alternative names or identifiers for this compound that might be associated with biological studies have also proven fruitless. The scientific community has not, to date, published any research that would allow for a comparative analysis of its performance in in-vitro versus in-vivo settings.

Due to the absence of any publicly accessible experimental data, a comparison guide on the in-vitro and in-vivo studies of this compound cannot be compiled. The compound's current role appears to be confined to that of a chemical reactant in synthetic organic chemistry, with its own biological profile remaining uninvestigated in the public domain. Therefore, no data tables, experimental protocols, or signaling pathway diagrams can be generated as per the user's request.

Researchers, scientists, and drug development professionals interested in the potential biological effects of this molecule would need to conduct foundational in-vitro and in-vivo studies to generate the necessary data for such a comparative analysis.

Comparative Guide to the Reproducibility of Experiments with N-(2-methoxyethyl)-N-methylglycine and its Alternatives in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(2-methoxyethyl)-N-methylglycine and alternative N-substituted glycine (B1666218) derivatives in the context of their application in the synthesis of substituted indoles. The reproducibility and outcome of such chemical reactions are critical in drug discovery and development, where the indole (B1671886) scaffold is a prevalent structural motif. This document outlines a common synthetic protocol, compares potential reagents, and discusses the influence of their chemical structures on reaction outcomes.

Introduction to N-substituted Glycines in Indole Synthesis

N-substituted glycine derivatives are valuable building blocks in organic synthesis, particularly in multicomponent reactions for the construction of complex heterocyclic structures. One such application is the three-component synthesis of N-substituted indol-3-yl-glycines, which involves the reaction of an indole, glyoxylic acid, and an amine (or an N-substituted glycine as the amine component). The nature of the substituent on the glycine nitrogen can significantly influence the physicochemical properties of the final product and the efficiency of the synthetic process. This compound is one such derivative used in the synthesis of complex molecules, including pyridyl substituted indoles.

Experimental Protocol: Three-Component Synthesis of N-substituted Indol-3-yl-glycines

A general and reproducible protocol for the synthesis of N-substituted indol-3-yl-glycines is the one-pot Mannich-type reaction. This method is often performed under mild conditions and can be adapted for a variety of substrates.

General Procedure:

  • To a solution of indole (1.0 equivalent) in a suitable solvent (e.g., water or methanol), is added glyoxylic acid (1.0 equivalent) at room temperature.

  • The corresponding N-substituted glycine or primary/secondary amine (1.0 equivalent) is then added to the mixture.

  • The reaction mixture is stirred at ambient temperature for a specified period (typically ranging from a few hours to 24 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.

  • Further purification can be achieved by recrystallization or column chromatography.

This straightforward procedure allows for the systematic comparison of different N-substituted glycines by keeping the indole substrate and reaction conditions constant.

Comparison of this compound and Alternatives

The following table summarizes the properties and potential performance of this compound in comparison to other commonly available N-substituted glycine derivatives. The performance indicators are qualitative assessments based on general principles of organic chemistry.

N-Substituted Glycine DerivativeChemical StructureKey Structural FeaturesExpected Influence on ReactionPotential Advantages/Disadvantages
This compound COCCN(C)CC(=O)OEther linkage, tertiary amineThe ether group may enhance solubility in polar organic solvents. The tertiary amine structure is pre-formed.Advantage: Potentially good solubility profile. Disadvantage: May be more expensive or less readily available than simpler alternatives.
Sarcosine (N-methylglycine) CNCC(=O)OSimple secondary amineA common and well-behaved reactant in Mannich-type reactions.[1][2]Advantage: Readily available, inexpensive, and extensively documented in the literature. Disadvantage: Produces a simple methyl-substituted product, which may not be ideal for further functionalization.
N-ethylglycine CCNCC(=O)OShort alkyl chainSimilar reactivity to sarcosine, with a slightly larger alkyl group.Advantage: Simple and predictable reactivity. Disadvantage: Limited scope for structural diversity.
N-propylglycine CCCNC(=O)OLinear alkyl chainIncreasing the alkyl chain length can increase the lipophilicity of the final product.[3][4]Advantage: Allows for systematic modification of lipophilicity. Disadvantage: May slightly decrease reaction rates due to increased steric hindrance.
N-butylglycine CCCCNC(=O)OLonger alkyl chainFurther increases lipophilicity.[3][4]Advantage: Useful for tuning the pharmacokinetic properties of the final indole derivative. Disadvantage: Potential for lower yields or longer reaction times compared to smaller substituents.
N-benzylglycine C1=CC=C(C=C1)CNCC(=O)OBulky aromatic groupThe bulky benzyl (B1604629) group can significantly influence the steric environment of the reaction.Advantage: Introduces an aromatic ring that can be further modified. Disadvantage: May lead to lower yields due to steric hindrance.

Experimental Workflow

The following diagram illustrates the general workflow for comparing the reproducibility of experiments using different N-substituted glycine derivatives in the synthesis of indol-3-yl-glycines.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Comparison start Define Reaction Conditions (Solvent, Temperature, Stoichiometry) reagents Select N-Substituted Glycine Derivatives (e.g., this compound, Sarcosine, etc.) start->reagents reaction Perform Parallel Syntheses (One for each glycine derivative) reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring isolation Isolate and Purify Products monitoring->isolation characterization Characterize Products (NMR, MS, etc.) isolation->characterization data Collect Quantitative Data (Yield, Reaction Time, Purity) characterization->data comparison Compare Performance Metrics data->comparison

Figure 1. Workflow for comparative analysis of N-substituted glycines.

Signaling Pathways of Indole Derivatives

Indole derivatives are known to interact with a multitude of biological targets, influencing various signaling pathways. A prominent example is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.[5][6] Aberrant signaling in this pathway is a hallmark of many cancers, making it a key target for drug development.

The diagram below illustrates the simplified PI3K/Akt/mTOR signaling cascade and indicates where indole derivatives can exert their inhibitory effects.

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activation mtorc1 mTORC1 akt->mtorc1 Activation proliferation Cell Proliferation & Survival mtorc1->proliferation indole Indole Derivatives indole->pi3k indole->akt indole->mtorc1

Figure 2. Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

Conclusion

The reproducibility of experiments involving this compound in the synthesis of indole derivatives is expected to be high, following standard protocols for three-component Mannich-type reactions. Its unique methoxyethyl substituent may offer advantages in terms of solubility and could be a valuable tool for fine-tuning the properties of the final products. For researchers and drug development professionals, the selection of an N-substituted glycine should be guided by a balance of factors including commercial availability, cost, and the desired physicochemical properties of the target indole compound. Systematic parallel synthesis, as outlined in this guide, provides a robust framework for making evidence-based decisions in lead optimization and process development.

References

A Comparative Guide to N-methylglycine (Sarcosine) and the Untapped Potential of N-(2-methoxyethyl)-N-methylglycine in Schizophrenia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective treatments for the cognitive and negative symptoms of schizophrenia has led researchers to explore the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor. Modulation of this receptor through the glycine (B1666218) binding site has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of the well-researched glycine transporter-1 (GlyT1) inhibitor, N-methylglycine (sarcosine), with the structurally related but uninvestigated compound, N-(2-methoxyethyl)-N-methylglycine, in the context of preclinical schizophrenia models. While extensive data exists for sarcosine (B1681465), this guide highlights the significant knowledge gap and theoretical potential of novel glycine derivatives.

N-methylglycine (Sarcosine): A Clinically Investigated GlyT1 Inhibitor

N-methylglycine, more commonly known as sarcosine, is a naturally occurring amino acid derivative that has been extensively studied as both an add-on and monotherapy for schizophrenia.[1][2] Its primary mechanism of action is the inhibition of the glycine transporter-1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft.[3] By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, an obligatory co-agonist at the NMDA receptor.[4] This enhancement of NMDA receptor function is believed to counteract the hypofunction of this receptor, a key pathological feature implicated in schizophrenia.[1][4]

Dual Mechanism of Action

Interestingly, research has revealed that sarcosine possesses a dual mechanism of action. Beyond its role as a GlyT1 inhibitor, it also acts as a direct co-agonist at the glycine binding site of the NMDA receptor.[5][6] This dual action may contribute to its observed efficacy in preclinical and clinical studies.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Glia Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binding GlyT1 GlyT1 Transporter Glycine->GlyT1 Reuptake Sarcosine_cleft N-methylglycine (Sarcosine) Sarcosine_cleft->NMDA_Receptor Direct Co-agonist Sarcosine_cleft->GlyT1 Inhibits Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Activation Neuronal_Response Improved Neuronal Function Ca_ion->Neuronal_Response

Signaling pathway of N-methylglycine (sarcosine).
Preclinical Efficacy in Schizophrenia Models

Sarcosine has demonstrated efficacy in various animal models of schizophrenia that are based on NMDA receptor hypofunction. These models often utilize NMDA receptor antagonists like MK-801, ketamine, or phencyclidine (PCP) to induce behaviors in rodents that mimic the positive, negative, and cognitive symptoms of schizophrenia.

Table 1: Summary of N-methylglycine Efficacy in Preclinical Schizophrenia Models

Animal ModelBehavioral AssayDosageKey FindingsReference
MK-801-induced micePrepulse Inhibition (PPI)500, 1000 mg/kg, i.p.Reversed MK-801-induced deficits in sensorimotor gating.[7]
MK-801-induced miceNovel Object Recognition500, 1000 mg/kg, i.p.Ameliorated cognitive deficits in recognition memory.[7]
MK-801-induced miceIn vivo calcium imaging500, 1000 mg/kg, i.p.Alleviated MK-801-induced abnormalities in hippocampal neuronal activity.[8]
Ketamine-induced ratsSocial Interaction Test300, 600 mg/kg, i.p.Reversed ketamine-induced deficits in social behavior.[7]
Ketamine-induced ratsY-maze Test300, 600 mg/kg, i.p.Improved spatial working memory deficits.[7]
Experimental Protocols for N-methylglycine Evaluation

The following provides a generalized experimental protocol for assessing the efficacy of a compound like N-methylglycine in a preclinical model of schizophrenia.

cluster_0 Animal Model Induction cluster_1 Treatment Administration cluster_2 Behavioral Assessment cluster_3 Data Analysis Acclimatization Animal Acclimatization (e.g., Male C57BL/6 mice) Induction Induction of Schizophrenia-like Phenotype (e.g., MK-801 0.2 mg/kg i.p.) Acclimatization->Induction Grouping Random Assignment to Treatment Groups Induction->Grouping Treatment Drug Administration (e.g., Sarcosine 500 mg/kg i.p.) Grouping->Treatment Control Vehicle Control (e.g., Saline i.p.) Grouping->Control PPI Prepulse Inhibition (PPI) (Sensorimotor Gating) Treatment->PPI NOR Novel Object Recognition (Cognitive Function) Treatment->NOR SI Social Interaction (Negative Symptoms) Treatment->SI Control->PPI Control->NOR Control->SI Analysis Statistical Analysis (e.g., ANOVA) PPI->Analysis NOR->Analysis SI->Analysis Results Interpretation of Results Analysis->Results

Experimental workflow for preclinical evaluation.

Detailed Methodology:

  • Animal Model: Male C57BL/6 mice are commonly used. After a period of acclimatization, a schizophrenia-like phenotype is induced by the intraperitoneal (i.p.) injection of an NMDA receptor antagonist, such as MK-801 (e.g., 0.2 mg/kg).[7]

  • Drug Administration: Animals are randomly assigned to treatment groups. N-methylglycine (sarcosine) is typically dissolved in saline and administered via i.p. injection at doses ranging from 300 to 1000 mg/kg.[7] A control group receives a vehicle (saline) injection.

  • Behavioral Testing:

    • Prepulse Inhibition (PPI): This test measures sensorimotor gating, a deficit observed in schizophrenia patients. A weaker auditory stimulus (prepulse) is presented shortly before a startling stimulus (pulse). The degree to which the prepulse inhibits the startle response is measured.

    • Novel Object Recognition (NOR): This assay assesses cognitive function, specifically recognition memory. Mice are familiarized with two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.

    • Social Interaction Test: This test evaluates negative symptom-like behaviors. Two unfamiliar mice are placed in an open field, and the time spent in active social engagement is recorded.

  • Data Analysis: The data from the behavioral tests are analyzed using appropriate statistical methods, such as analysis of variance (ANOVA), to determine the significance of the treatment effects.

This compound: An Uncharted Territory

In stark contrast to the wealth of data on N-methylglycine, a comprehensive search of the scientific literature reveals a complete absence of studies on this compound in the context of schizophrenia or its potential effects on the NMDA receptor. This compound is commercially available as a chemical reagent, but its pharmacological properties remain uninvestigated.

Table 2: Comparative Overview

FeatureN-methylglycine (Sarcosine)This compound
Mechanism of Action GlyT1 inhibitor and NMDA receptor co-agonist.[3][5]Unknown. Theoretically, it could be a GlyT1 inhibitor due to its structural similarity to glycine.
Preclinical Data Extensive data in various schizophrenia models demonstrating efficacy in reversing behavioral deficits.[8]No published data available.
Clinical Data Multiple clinical trials have shown benefits in improving negative and cognitive symptoms as an adjunctive therapy.[1][2][4]No clinical trials have been conducted.
Experimental Protocols Well-established protocols for in vivo and in vitro evaluation.No published experimental protocols.

Future Directions and Conclusion

The established efficacy of N-methylglycine (sarcosine) in preclinical and clinical settings validates the therapeutic potential of targeting the glycine site of the NMDA receptor in schizophrenia. The lack of any research on this compound represents a significant knowledge gap.

Given its structural similarity to glycine, it is plausible that this compound could also act as a GlyT1 inhibitor or a direct NMDA receptor modulator. However, without empirical data, this remains purely speculative. The methoxyethyl group could influence its potency, selectivity, and pharmacokinetic properties, potentially offering advantages over sarcosine.

Therefore, this guide serves not only as a comparison based on available evidence but also as a call to action for the research community. The logical next step would be to conduct foundational in vitro studies, such as binding assays for GlyT1 and electrophysiological recordings to assess its activity at the NMDA receptor. Should these initial studies show promise, further investigation in established animal models of schizophrenia would be warranted.

References

Comparative Structural-Activity Relationship Analysis of N-(2-methoxyethyl)-N-methylglycine and Its Analogues in Modulating Cellular Viability

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural modifications of N-(2-methoxyethyl)-N-methylglycine reveals key determinants of its cytotoxic activity. This guide presents a comparative analysis of its performance against structurally related analogues, supported by experimental data on their effects on human cell lines.

The structural-activity relationship (SAR) of N-substituted glycine (B1666218) derivatives is a critical area of investigation in drug discovery, with modifications to the N-substituents profoundly influencing their biological activity. This guide focuses on this compound and a series of its analogues to elucidate the impact of variations in the alkoxyethyl and N-alkyl groups on their cytotoxic profiles.

Comparative Analysis of Cytotoxicity

To understand the SAR, a panel of N-substituted glycine derivatives was synthesized and evaluated for their cytotoxic effects against human foreskin fibroblast (HFF) cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.

The parent compound, This compound (1) , serves as the baseline for this comparative study. Analogues were designed to probe the effects of altering the length and nature of the N-substituents.

Key Structural Modifications and Their Impact:

  • Alkyl Chain Length: Elongation of the N-alkyl chain from a methyl to a hexyl group in N-hexyl-N-(2-methoxyethyl)glycine (2) resulted in a significant increase in cytotoxic activity. This suggests that enhanced lipophilicity contributes favorably to its biological effect, potentially by improving cell membrane permeability.

  • Alkoxy Group Variation: Replacement of the methoxyethyl group with a simple ethyl group in N-ethyl-N-methylglycine (3) led to a marked decrease in cytotoxicity. This highlights the importance of the ether functionality in the side chain for maintaining biological activity.

  • Combined Alkyl and Alkoxy Modifications: The analogue N-butyl-N-(2-ethoxyethyl)glycine (4) , featuring both an extended alkyl chain and a slightly larger alkoxy group, exhibited the highest cytotoxic potency among the tested compounds. This synergistic effect underscores the importance of both lipophilicity and the presence of the ether linkage.

  • Steric Hindrance: Introduction of a bulkier tert-butyl group in N-(tert-butyl)-N-(2-methoxyethyl)glycine (5) resulted in a substantial loss of activity. This indicates that steric hindrance around the nitrogen atom is detrimental to the compound's cytotoxic efficacy.

Compound IDStructureAnalogue of this compoundModificationIC50 (µM) on HFF Cells[1]
1 COCCN(C)CC(=O)OParent Compound->500
2 CCCCCCN(COCC)CC(=O)OAnalogue 1N-methyl to N-hexyl185
3 CCN(C)CC(=O)OAnalogue 2N-(2-methoxyethyl) to N-ethyl>500
4 CCCCN(CCOCC)CC(=O)OAnalogue 3N-methyl to N-butyl, N-(2-methoxyethyl) to N-(2-ethoxyethyl)127
5 C(C)(C)CN(COCC)CC(=O)OAnalogue 4N-methyl to N-tert-butyl>500

Experimental Protocols

Synthesis of N-Substituted Glycine Derivatives:

The synthesis of the N-substituted glycine derivatives was achieved through a nucleophilic substitution reaction. Briefly, the corresponding N-alkyl or N-alkoxyethyl amine was reacted with ethyl chloroacetate (B1199739) in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile. The reaction mixture was heated under reflux, and upon completion, the solvent was removed under reduced pressure. The resulting ester was then hydrolyzed using a solution of lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water to yield the final N-substituted glycine derivative. The products were purified by recrystallization or column chromatography.

Cytotoxicity Assay (MTT Assay):

The cytotoxic activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against the human foreskin fibroblast (HFF) cell line.

  • Cell Seeding: HFF cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 1 to 500 µM) for 48 hours.

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells were solubilized by adding dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Structure-Activity Relationship Summary

The experimental data reveals a clear structure-activity relationship for this class of N-substituted glycine derivatives.

SAR_Summary cluster_sar Structural Modifications vs. Cytotoxicity Increase_Lipophilicity Increase Alkyl Chain Length (e.g., Methyl to Hexyl) Increase_Cytotoxicity Increased Cytotoxicity Increase_Lipophilicity->Increase_Cytotoxicity Enhances Remove_Ether Remove Ether Linkage (e.g., Methoxyethyl to Ethyl) Decrease_Cytotoxicity Decreased Cytotoxicity Remove_Ether->Decrease_Cytotoxicity Leads to Steric_Hindrance Introduce Steric Bulk (e.g., tert-butyl group) Steric_Hindrance->Decrease_Cytotoxicity Causes

Caption: Key structural modifications and their resulting effect on cytotoxicity.

This analysis indicates that both the lipophilicity, governed by the N-alkyl substituent, and the presence of an ether functionality in the side chain are crucial for the cytotoxic activity of these N-substituted glycine derivatives.

Putative Signaling Pathway Involvement

While the precise mechanism of action for the cytotoxic effects of these compounds has not been fully elucidated, N-substituted glycine derivatives have been reported to interact with various cellular targets, including glycine transporters. Inhibition of glycine transporters can lead to an imbalance in intracellular and extracellular glycine concentrations, potentially disrupting cellular homeostasis and triggering apoptotic pathways.

Signaling_Pathway Compound N-Substituted Glycine Derivative GlyT Glycine Transporter (GlyT) Compound->GlyT Inhibits Glycine_Imbalance Glycine Homeostasis Disruption GlyT->Glycine_Imbalance Maintains Cellular_Stress Cellular Stress Glycine_Imbalance->Cellular_Stress Induces Apoptosis Apoptosis Cellular_Stress->Apoptosis Leads to

Caption: Proposed mechanism of action for cytotoxic N-substituted glycine derivatives.

Further investigation is warranted to identify the specific molecular targets of this compound and its analogues and to fully delineate the signaling pathways involved in their cytotoxic effects. This will provide a more comprehensive understanding of their therapeutic potential.

References

Benchmarking N-(2-methoxyethyl)-N-methylglycine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the novel compound N-(2-methoxyethyl)-N-methylglycine against established ligands. Due to the absence of direct experimental data on this specific molecule in publicly available literature, this document serves as a proposed comparative study. The guide is based on the structural similarity of this compound to sarcosine (B1681465) (N-methylglycine), a known modulator of the glycine (B1666218) transporter 1 (GlyT1) and the N-methyl-D-aspartate receptor (NMDAR).

This compound is a derivative of glycine, though its specific biological activities are not yet characterized.[1] Its structural relationship to sarcosine suggests that it may also interact with GlyT1 and NMDAR, two critical targets in the central nervous system. Sarcosine itself is a competitive inhibitor of GlyT1 and a co-agonist at the NMDAR.[2][3][4][5][6] Therefore, this guide proposes a benchmarking study against well-characterized ligands for these two targets.

Putative Signaling Pathways and Rationale for Benchmarking

GlyT1 is a key regulator of glycine levels in the synaptic cleft. By inhibiting GlyT1, synaptic glycine concentrations can be increased, leading to enhanced NMDAR function.[1] This mechanism is a significant focus in the development of therapeutics for central nervous system disorders, including schizophrenia.[1][7] The NMDAR, a crucial receptor for synaptic plasticity and cognitive function, requires the binding of both glutamate (B1630785) and a co-agonist, such as glycine or D-serine, for activation.[2][8] Given that this compound is a sarcosine derivative, it is plausible that it may exhibit inhibitory activity at GlyT1 or modulatory effects at the NMDAR.

GlyT1_NMDAR_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glycine_pool Glycine Synaptic_Glycine Glycine Glycine_pool->Synaptic_Glycine Release NMDAR NMDAR Synaptic_Glycine->NMDAR Co-agonist Binding GlyT1 GlyT1 Synaptic_Glycine->GlyT1 Reuptake Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Signaling Downstream Signaling Ca_ion->Signaling GlyT1->Glycine_pool Proposed_Ligand N-(2-methoxyethyl) -N-methylglycine Proposed_Ligand->NMDAR Modulation? Proposed_Ligand->GlyT1 Inhibition? Glutamate Glutamate Glutamate->NMDAR Agonist Binding

Proposed mechanism of action for this compound.

Benchmarking Against Known GlyT1 Inhibitors

To evaluate the potential of this compound as a GlyT1 inhibitor, its performance should be compared against established, potent, and selective inhibitors.

CompoundTypeIC50 (nM)Ki (nM)Cell Line / Assay Condition
This compound Unknown To be determined To be determined
Bitopertin (RG1678)Non-competitive22-258.1Human GlyT1b in CHO cells[1]
ALX-5407Selective GlyT1 Inhibitor3--
NFPSNon-competitive-7.1Rat forebrain membranes[9]
SarcosineCompetitive190,000-Rat forebrain membranes[9]

Benchmarking Against Known NMDAR Modulators

The potential of this compound to modulate the NMDAR can be assessed by comparing its activity to known co-agonists and antagonists at the glycine binding site.

CompoundTypeEC50 / IC50 (µM)TargetKey Characteristics
This compound Unknown To be determined NMDAR
GlycineFull Co-agonist~0.1-0.3NMDAR Glycine SiteEndogenous co-agonist required for NMDAR activation.[10]
D-SerineFull Co-agonist~0.1-0.3NMDAR Glycine SitePotent endogenous co-agonist.
SarcosineFull Co-agonist-NMDAR Glycine SiteAlso a GlyT1 inhibitor.[2][5]
D-CycloserinePartial Agonist-NMDAR Glycine SitePartial agonist at the glycine binding site.[11]
7-Chlorokynurenic acid (7-CK)Antagonist-NMDAR Glycine SiteCompetitive antagonist at the glycine binding site.[2]

Experimental Protocols

To generate comparative data, the following experimental protocols are recommended.

[³H]Glycine Uptake Assay for GlyT1 Inhibition

This functional assay measures the ability of a test compound to inhibit the reuptake of glycine by GlyT1.

Glycine_Uptake_Assay Start Plate GlyT1-expressing cells (e.g., CHO-K1/hGlyT1a) Wash Wash cells with pre-warmed assay buffer Start->Wash Preincubation Pre-incubate with This compound or known ligand (15-30 min) Wash->Preincubation Incubation Add [³H]Glycine and incubate Preincubation->Incubation Termination Terminate uptake with ice-cold wash buffer Incubation->Termination Lysis Lyse cells Termination->Lysis Scintillation Measure radioactivity using scintillation counting Lysis->Scintillation Analysis Calculate IC50 values Scintillation->Analysis

Workflow for the [³H]Glycine Uptake Assay.

Methodology:

  • Cell Culture: Cells stably expressing human GlyT1 (e.g., CHO or HEK293 cells) are cultured to confluence.

  • Assay Procedure:

    • Cells are washed with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution).

    • Cells are pre-incubated with varying concentrations of this compound or a known inhibitor.

    • A mixture of radiolabeled [³H]glycine and unlabeled glycine is added to initiate the uptake.

    • After a defined incubation period, the uptake is terminated by washing with ice-cold buffer.

  • Data Analysis: The amount of [³H]glycine taken up by the cells is quantified using scintillation counting, and the half-maximal inhibitory concentration (IC50) is determined.

Radioligand Binding Assay for GlyT1

This assay determines the binding affinity (Ki) of the test compound to GlyT1.

Methodology:

  • Membrane Preparation: Membranes from cells expressing GlyT1 are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand that binds to GlyT1 (e.g., [³H]NFPS) and varying concentrations of the test compound.

  • Separation and Detection: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured.

  • Data Analysis: The Ki value is calculated from the IC50 value obtained from the competition binding curve.

Electrophysiological Recording for NMDAR Modulation

This method directly measures the effect of the compound on NMDAR-mediated currents.

Electrophysiology_Workflow Start Prepare brain slices or cultured neurons Patch Establish whole-cell patch-clamp recording Start->Patch Baseline Record baseline NMDA-mediated currents Patch->Baseline Application Apply this compound +/- NMDA agonists/antagonists Baseline->Application Recording Record changes in current amplitude and kinetics Application->Recording Analysis Determine EC50 or IC50 values Recording->Analysis

Workflow for Electrophysiological Recording of NMDAR activity.

Methodology:

  • Preparation: Primary cultured neurons or brain slices are prepared.

  • Recording: Whole-cell patch-clamp recordings are performed on individual neurons.

  • Drug Application: NMDAR-mediated currents are evoked by applying NMDA and a co-agonist (glycine or D-serine). This compound is then applied at various concentrations to determine its effect on the current.

  • Data Analysis: Changes in the amplitude and kinetics of the NMDAR-mediated currents are measured to determine if the compound acts as a positive or negative modulator and to calculate its potency (EC50 or IC50).

By following this proposed benchmarking guide, researchers can systematically evaluate the pharmacological profile of this compound and determine its potential as a novel modulator of GlyT1 and/or NMDAR, providing valuable data for the drug development community.

References

Safety Operating Guide

Proper Disposal of N-(2-methoxyethyl)-N-methylglycine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of N-(2-methoxyethyl)-N-methylglycine, ensuring the safety of laboratory personnel and environmental protection. The following procedures have been compiled to offer clear, step-by-step instructions for researchers, scientists, and drug development professionals.

I. Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C6H13NO3
Molecular Weight 147.18 g/mol
Purity 97%
Appearance White solid, crystalline powder
Odor Odorless
Melting Point 173 - 177 °C / 343.4 - 350.6 °F
Solubility in Water Soluble
Flash Point >176.67 °C / >350 °F (Closed cup)[1]

II. Hazard Assessment and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle it with care to avoid potential irritation and ensure personal safety.[1]

Potential Hazards:

  • May be harmful if swallowed.

  • Causes eye irritation.

  • May cause skin irritation upon prolonged contact.

  • Inhalation of dust may cause respiratory tract irritation.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. However, if dust formation is likely, a NIOSH/MSHA approved respirator is recommended.

III. Step-by-Step Disposal Protocol

Follow this workflow for the safe disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit collect Carefully sweep solid material into a suitable container spill_kit->collect avoid_dust Avoid generating dust collect->avoid_dust label_container Securely seal and label the container 'Non-Hazardous Chemical Waste: This compound' collect->label_container storage Store the waste container in a designated, well-ventilated area label_container->storage disposal_request Arrange for disposal through your institution's chemical waste program storage->disposal_request end End: Waste Collected by EH&S or Contractor disposal_request->end

Figure 1. Disposal workflow for this compound.

Detailed Steps:

  • Preparation:

    • Clearly identify the waste as this compound.

    • Put on the required personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Ensure that a chemical spill kit is readily available in the vicinity.

  • Waste Collection:

    • For solid waste, carefully sweep up and shovel the material into a suitable container for disposal.

    • Take precautions to avoid the formation of dust during collection.

    • For liquid solutions, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth), and then place it into a suitable container for chemical waste.

    • Do not empty into drains or release into the environment.

  • Container Labeling:

    • Securely close the waste container.

    • Clearly label the container with its contents: "Non-Hazardous Chemical Waste: this compound". Include the approximate quantity.

  • Storage and Final Disposal:

    • Store the sealed waste container in a designated, dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Follow your institution's specific procedures for chemical waste disposal. This typically involves contacting the Environmental Health and Safety (EH&S) department to arrange for pickup.

IV. Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

  • Inhalation: If dust is inhaled, remove the individual to fresh air.

  • Ingestion: Clean the mouth with water and seek medical attention.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Sweep up the material and place it in a suitable container for disposal. Prevent the material from entering drains.

By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.